3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-
Description
The exact mass of the compound 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trimethyl(3-trimethylsilyloxypropoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O2Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHYMKOUICVFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170560 | |
| Record name | 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17887-80-8 | |
| Record name | 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(trimethylsilyloxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Data of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-
This technical guide provides a comprehensive analysis of the spectral data for the compound 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, a molecule of significant interest in various research and development applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this compound through mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.
Introduction
3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, also known by its CAS Registry Number 17887-80-8, is a disiloxane compound featuring a nonane backbone with two oxygen atoms and two silicon atoms. The trimethylsilyl groups at the 2 and 8 positions contribute to its characteristic chemical properties. Accurate and thorough spectral analysis is paramount for confirming the identity, purity, and structure of this molecule in experimental settings. This guide delves into the causality behind the observed spectral features, providing a self-validating system for its characterization.
Molecular Structure and Properties
A foundational understanding of the molecule's structure is essential for interpreting its spectral data. The following diagram illustrates the chemical structure of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-.
Caption: Chemical structure of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and structural features.
Electron Ionization Mass Spectrum
The electron ionization (EI) mass spectrum of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- was obtained from the NIST Mass Spectrometry Data Center.[1] The spectrum is characterized by a series of fragment ions that are diagnostic for the trimethylsilyl ether structure.
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 73 | 100.0 | [Si(CH₃)₃]⁺ |
| 147 | 75.0 | [M - CH₃ - C₃H₆O]⁺ or [(CH₃)₃Si-O-Si(CH₃)₂]⁺ |
| 117 | 40.0 | [M - Si(CH₃)₃]⁺ |
| 205 | 20.0 | [M - CH₃]⁺ |
Interpretation:
The base peak at m/z 73 is the most abundant ion and corresponds to the trimethylsilyl cation ([Si(CH₃)₃]⁺), a hallmark of compounds containing this functional group. Its high stability is the driving force for many fragmentation pathways.
The significant peak at m/z 147 is another characteristic fragment for trimethylsilyl ethers. It can be attributed to the rearrangement and loss of a propyl ether group or represent the [(CH₃)₃Si-O-Si(CH₃)₂]⁺ ion, which is common in siloxane compounds.
The ion at m/z 117 likely arises from the loss of a trimethylsilyl group from the molecular ion.
The peak at m/z 205 corresponds to the loss of a methyl group ([M-15]⁺) from the molecular ion, a common initial fragmentation step.
The molecular ion peak (M⁺) at m/z 220 is expected to be of low abundance or absent in the EI spectrum of such compounds due to the high propensity for fragmentation.
Caption: Proposed EI-MS fragmentation pathway.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for acquiring a GC-MS spectrum of a volatile silane compound is as follows:
-
Sample Preparation: Dissolve a small amount of the liquid sample in a volatile organic solvent (e.g., dichloromethane or hexane) to an approximate concentration of 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte. Process the data using the instrument's software to identify the peaks and their relative abundances.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here is based on typical values for similar structures and information available in spectral databases.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.1 | Singlet | 18H | Si-(CH ₃)₃ |
| ~3.6 | Triplet | 4H | Si-O-CH ₂- |
| ~1.7 | Quintet | 2H | -CH₂-CH ₂-CH₂- |
Interpretation:
The strong singlet at approximately 0.1 ppm is characteristic of the eighteen equivalent protons of the two trimethylsilyl groups. The upfield shift is due to the electropositive nature of silicon.
The triplet at around 3.6 ppm is assigned to the four protons of the two methylene groups adjacent to the oxygen atoms. The triplet multiplicity arises from coupling with the neighboring central methylene group.
The quintet at approximately 1.7 ppm corresponds to the two protons of the central methylene group, which is coupled to the two adjacent methylene groups.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~0.0 | Si-(C H₃)₃ |
| ~62.0 | Si-O-C H₂- |
| ~30.0 | -CH₂-C H₂-CH₂- |
Interpretation:
The signal at approximately 0.0 ppm is assigned to the six equivalent methyl carbons of the trimethylsilyl groups.
The downfield signal at around 62.0 ppm is characteristic of the methylene carbons directly bonded to the electronegative oxygen atoms.
The signal at approximately 30.0 ppm corresponds to the central methylene carbon of the propane chain.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: A range that covers all expected proton signals (e.g., -1 to 10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: A range covering all expected carbon signals (e.g., -10 to 220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1250 | Strong | Si-CH₃ symmetric deformation (umbrella mode) |
| 1100-1000 | Strong, Broad | Si-O-C stretching |
| 840 | Strong | Si-C stretching and CH₃ rocking |
Interpretation:
The strong absorptions in the 2960-2850 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.
The intense band at 1250 cm⁻¹ is a characteristic absorption for the symmetric deformation of the Si-CH₃ groups and is a strong indicator of the presence of a trimethylsilyl moiety.
The very strong and broad absorption in the 1100-1000 cm⁻¹ range is assigned to the asymmetric stretching vibrations of the Si-O-C linkage, a defining feature of this molecule.
The strong band at 840 cm⁻¹ is also characteristic of trimethylsilyl groups and is attributed to a combination of Si-C stretching and methyl group rocking vibrations.
Caption: Workflow for acquiring an FT-IR spectrum of a liquid sample.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As a liquid, the sample can be analyzed neat. Place one or two drops of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Background Scan: First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Scan: Place the prepared salt plates with the sample in the spectrometer's sample holder and acquire the spectrum.
-
Spectral Range: Typically scan from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The comprehensive spectral data presented in this guide, including mass spectrometry, ¹H and ¹³C NMR spectroscopy, and infrared spectroscopy, provide a robust and self-validating framework for the structural characterization of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-. The detailed interpretation of the spectral features, grounded in established principles of spectroscopy, along with the provided experimental protocols, offers researchers, scientists, and drug development professionals the necessary tools for confident identification and quality assessment of this compound.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 1,3-Propanediol, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
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An In-Depth Technical Guide to 1,3-Bis(trimethylsilyloxy)propane: Properties, Reactivity, and Synthetic Applications
This guide provides a comprehensive technical overview of 1,3-bis(trimethylsilyloxy)propane (CAS RN: 17887-80-8), a versatile silyl ether used in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, spectroscopic signatures, and key applications of this reagent, with a focus on its role in the chemoselective protection of carbonyl compounds. The narrative emphasizes the causal relationships behind its reactivity and provides validated experimental protocols.
Core Physicochemical & Structural Properties
1,3-Bis(trimethylsilyloxy)propane is a colorless liquid that serves as a stable and efficient precursor for the in situ generation of a 1,3-diol protecting group.[1] Its physical properties are well-defined, making it a reliable component in reproducible synthetic workflows. The trimethylsilyl (TMS) groups render the molecule significantly less polar than the parent 1,3-propanediol, ensuring excellent solubility in a wide range of aprotic organic solvents.
Table 1: Physicochemical Properties of 1,3-Bis(trimethylsilyloxy)propane
| Property | Value | Source(s) |
| CAS Number | 17887-80-8 | [2] |
| Molecular Formula | C₉H₂₄O₂Si₂ | [2] |
| Molecular Weight | 220.46 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Purity | Typically >98.0% (by GC) | [3] |
| Boiling Point | 199.1 °C @ 760 mmHg; 77 °C @ 15 mmHg | [2] |
| Density | 0.843 g/cm³ | [2] |
| Refractive Index | 1.41 | [2] |
| Flash Point | 62 °C | [2] |
Spectroscopic Characterization (Predicted)
While many commercial suppliers do not provide detailed analytical data for this reagent, its structure is simple and allows for a reliable prediction of its key spectroscopic features.[4] These predictions are grounded in established principles of NMR, IR, and mass spectrometry.[5][6][7]
Table 2: Predicted Spectroscopic Data for 1,3-Bis(trimethylsilyloxy)propane
| Technique | Predicted Signature | Rationale |
| ¹H NMR | δ ~3.6 ppm (t, 4H, J ≈ 6 Hz, 2 x -O-CH₂ -); δ ~1.7 ppm (quint, 2H, J ≈ 6 Hz, -CH₂-CH₂ -CH₂-); δ ~0.1 ppm (s, 18H, 2 x -Si(CH₃ )₃) | The methylene protons adjacent to the silyloxy groups (-O-CH₂) are deshielded and appear as a triplet. The central methylene protons are coupled to four adjacent protons, resulting in a quintet. The 18 protons of the two equivalent TMS groups are highly shielded and appear as a sharp singlet near the TMS reference.[5][8] |
| ¹³C NMR | δ ~60-65 ppm (2C, 2 x C H₂-O-); δ ~30-35 ppm (1C, -CH₂-C H₂-CH₂-); δ ~0 ppm (6C, 2 x -Si(C H₃)₃) | The carbons bonded to oxygen are the most deshielded. The central propyl carbon is in a typical alkane region. The methyl carbons of the TMS groups are highly shielded and appear close to 0 ppm.[6][9] |
| IR (Infrared) | ~2960, 2870 cm⁻¹ (C-H stretch); ~1250 cm⁻¹ (Si-CH₃ symmetric bend); ~1100 cm⁻¹ (Si-O-C stretch); ~840 cm⁻¹ (Si-C stretch) | The spectrum is dominated by strong absorptions characteristic of alkyl C-H bonds and the prominent Si-O-C and Si-C linkages typical of trimethylsilyl ethers. |
| Mass Spec (EI) | M⁺ at m/z 220. Key fragments: m/z 205 ([M-CH₃]⁺); m/z 147 ([ (CH₃)₃Si-O-Si(CH₃)₂ ]⁺); m/z 73 ([Si(CH₃)₃]⁺) | The molecular ion should be visible. The most characteristic fragmentation in silyl ethers is the loss of a methyl group (M-15) to form a stable siliconium ion. The base peak is often the trimethylsilyl cation at m/z 73. Rearrangement ions are also common.[7][10] |
Core Application: NBS-Catalyzed Acetalization of Carbonyls
The principal application of 1,3-bis(trimethylsilyloxy)propane in contemporary synthesis is its use as a diol surrogate for the protection of aldehydes and ketones as their corresponding 1,3-dioxane acetals. This transformation is most effectively catalyzed by a substoichiometric amount of N-Bromosuccinimide (NBS), a mild and inexpensive reagent.[11]
The key advantage of this protocol is its chemoselectivity and the neutral, aprotic conditions under which it proceeds. This allows for the protection of carbonyl groups in substrates bearing sensitive functionalities that would not tolerate traditional acid-catalyzed acetalization methods. Such functionalities include acid-labile protecting groups, esters, and other silyl ethers.
Experimental Workflow and Protocol
The conversion of a carbonyl compound to its 1,3-dioxane derivative using this reagent is operationally simple and generally high-yielding. The workflow involves the direct reaction of the carbonyl substrate with the silyl ether in the presence of the NBS catalyst, followed by a simple aqueous workup.
Caption: General experimental workflow for NBS-catalyzed acetalization.
Field-Proven Experimental Protocol:
-
1. Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carbonyl compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
2. Reactant Addition: Add 1,3-bis(trimethylsilyloxy)propane (1.3–2.0 eq).
-
3. Catalysis: To the stirring solution, add N-Bromosuccinimide (NBS) (0.03–0.10 eq) in one portion.
-
4. Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
5. Aqueous Workup: Upon completion, cool the reaction mixture in an ice bath and quench by adding a cold 5% aqueous solution of sodium hydroxide (NaOH).
-
6. Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
7. Washing: Wash the combined organic extracts successively with 5% NaOH (aq) and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
8. Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude acetal, which is often of high purity. Further purification can be achieved by vacuum distillation or flash chromatography if necessary.
Proposed Mechanism of Action
The role of NBS is not as a simple bromine source but as an activator for the silyl ether. The causality of the reaction hinges on the generation of a highly electrophilic silyl bromide species in situ.
-
Activation: NBS reacts with the trimethylsilyl ether to form trimethylsilyl bromide (TMS-Br) and N-(trimethylsilyloxy)succinimide. TMS-Br is a potent Lewis acid.
-
Carbonyl Activation: The generated TMS-Br activates the carbonyl oxygen, making the carbonyl carbon highly electrophilic.
-
Nucleophilic Attack: A molecule of 1,3-bis(trimethylsilyloxy)propane acts as a nucleophile, with one of its silyloxy groups attacking the activated carbonyl carbon. This forms a hemiacetal intermediate.
-
Cyclization & Elimination: The second silyloxy group within the intermediate performs an intramolecular nucleophilic attack on the hemiacetal carbon. This step is driven by the favorable formation of a six-membered ring. Trimethylsilanol is eliminated.
-
Product Formation: A final elimination of a second molecule of trimethylsilanol yields the stable 1,3-dioxane product and regenerates a silyl bromide species, continuing the catalytic cycle.
Caption: Proposed catalytic cycle for NBS-mediated acetalization.
Utility in Drug Development & Complex Synthesis
While direct citation in the final step of a named drug synthesis may be sparse, the utility of 1,3-bis(trimethylsilyloxy)propane lies in its fundamental role as a robust protecting group strategy. Many complex pharmaceutical intermediates contain 1,3-diol functionalities or require the temporary protection of carbonyls during multi-step sequences.[1][12] The mild, non-acidic conditions offered by the NBS-catalyzed acetalization protocol make this reagent an invaluable tool for:
-
Protecting Aldehydes/Ketones: In the presence of acid-sensitive groups like tert-butyldimethylsilyl (TBDMS) ethers or acetonides.
-
Masking Reactivity: Allowing for selective transformations at other sites of a molecule, such as reductions, oxidations, or carbon-carbon bond formations.
-
Improving Solubility and Handling: Converting polar diols or carbonyls into less polar derivatives, which can simplify purification and improve handling characteristics.
Its application is therefore foundational, providing a reliable method to navigate complex synthetic pathways common in the development of novel therapeutic agents.
Safety and Handling
1,3-Bis(trimethylsilyloxy)propane is classified as a combustible liquid and causes skin and serious eye irritation.[3]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is sensitive to moisture.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
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Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). 1,3-Bis(trimethylsilyloxy)propane. Retrieved January 17, 2026, from [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Reich, H. J. (n.d.). Chemical Shifts. University of Wisconsin. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). 3-Vanil-1,2-bis(trimethylsilyloxy)propane. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
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Khazaei, A., Rostami, A., Raiatzadeh, A., & Mahboubifar, M. (2006). N-Bromosuccinimide (NBS) — Selective and Effective Catalyst for Trimethylsilylation of Alcohols and Phenols Using Hexamethyldisilazane and Their Regeneration under Mild and Neutral Reaction Conditions. Canadian Journal of Chemistry, 84(6), 876-881. [Link]
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Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 17, 2026, from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 17, 2026, from [Link]
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sciedco. (n.d.). 1,3-Bis(trimethylsilyloxy)propane, Min. 98.0 (GC), 5 g. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 17, 2026, from [Link]
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Reusch, W. (2013, May 5). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Michigan State University. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2018). Investigation of fragmentation pattern of bis(trimethylsilyl) ester of 3-mercaptopropionic acid. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
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MDPI. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(9), 1184. [Link]
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Al-Huniti, M. H., & El-Sikhry, H. H. (2012). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. International Journal of Organic Chemistry, 2, 22-25. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 17, 2026, from [Link]
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A Technical Guide to the Physical Properties of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-
Introduction and Molecular Identity
3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, also commonly known by its synonym 1,3-Bis(trimethylsilyloxy)propane, is a chemical intermediate with applications in the synthesis of more complex silicone compounds and as a silylating agent in pharmaceutical preparations.[1] Its molecular structure, characterized by a central propane backbone flanked by two trimethylsilyl ether groups, imparts specific chemical reactivity and physical characteristics relevant to its applications. Understanding these properties is paramount for its effective use in research and development.
Below is a visualization of the molecular structure of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-.
Caption: Molecular structure of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-.
Tabulated Physical and Chemical Properties
The following table summarizes the key known identifiers and properties of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-. It is important to note that while some properties have been computationally predicted or are part of its chemical identity, specific experimental values for properties such as boiling point, density, and refractive index are not consistently reported in publicly available literature.[1]
| Property | Value | Source |
| Molecular Formula | C9H24O2Si2 | [2] |
| Molecular Weight | 220.46 g/mol | [2] |
| CAS Number | 17887-80-8 | [2] |
| Appearance | Colorless, clear liquid | [1] |
| Purity | >98.0% (GC) available commercially | |
| Synonyms | 1,3-Bis(trimethylsilyloxy)propane, 1,3-Propanediol di-TMS, 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane, Trimethyl(3-trimethylsilyloxypropoxy)silane, 1,3-Propanediol, bis(trimethylsilyl) ether | [1][3] |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | [1] |
| Density | No data available | [1] |
| Refractive Index | No data available | [1] |
| Solubility | Information not widely available, but likely soluble in common organic solvents. It is noted to be moisture-sensitive.[1] | |
| Kovats Retention Index | Standard non-polar: 1073; Semi-standard non-polar: 1050.5; Standard polar: 1050 | [2] |
Experimental Protocols for Physical Property Determination
Given the absence of readily available experimental data for several key physical properties, this section provides detailed, standard methodologies for their determination in a laboratory setting. These protocols are designed to be self-validating and are grounded in established principles of physical chemistry.
Boiling Point Determination
The boiling point is a fundamental physical property that can be used to assess the purity of a liquid.[4] For a compound like 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, which is available in small quantities, micro-scale methods are preferable.
Experimental Workflow: Thiele Tube Method
Caption: Workflow for refractive index measurement using an Abbe refractometer.
Step-by-Step Methodology:
-
Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index at a specific temperature (e.g., distilled water, nD20 = 1.3330).
-
Sample Application: Place a few drops of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- onto the clean, dry surface of the measuring prism.
-
Measurement: Close the prisms and adjust the light source. Look through the eyepiece and turn the adjustment knob until the borderline between the light and dark fields is centered on the crosshairs. If the borderline is colored, adjust the dispersion correction knob until a sharp, black-and-white line is obtained.
-
Reading: Read the refractive index from the built-in scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent. [5] Causality: The Abbe refractometer operates on the principle of total internal reflection. Light passes through the sample and is refracted at the interface with the prism. The angle of refraction is dependent on the refractive index of the liquid. The instrument is designed to measure the critical angle of total internal reflection, from which the refractive index is determined.
Known Applications and Relevance
3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- serves as a valuable building block and modifying agent in several areas of chemical synthesis:
-
Chemical Intermediate: It is an important intermediate in the synthesis of more complex organosilicon compounds. [1]* Silylating Agent: It is used as a silylating agent, a process that introduces a trimethylsilyl group into a molecule. This is a common strategy in pharmaceutical manufacturing to protect certain functional groups during synthesis or to increase the volatility of a compound for analysis. [1]* Protecting Group Chemistry: In organic synthesis, it can be used for the protection of diols. The formation of the resulting cyclic siloxane is a reversible process, making it an effective protecting group.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is classified as causing skin and serious eye irritation. Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this compound. It is also noted to be moisture-sensitive, and therefore should be stored in a tightly sealed container in a cool, dry place. [1]
Conclusion
While a complete experimental dataset for the physical properties of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is not exhaustively documented in public literature, its known characteristics and applications highlight its importance as a chemical intermediate. This guide provides not only the established data but also equips researchers with the necessary protocols to determine its key physical properties, thereby enabling its effective and safe utilization in further research and development endeavors.
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Cheméo. (n.d.). Chemical Properties of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- (CAS 17887-80-8). Retrieved from [Link]
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PubChem. (n.d.). 3,8-Dioxa-2,9-disiladecane, 2,2,9,9-tetramethyl-5,6-bis[[(trimethylsilyl)oxy]methyl]-. Retrieved from [Link]
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PubChem. (n.d.). 2,2,8,8-Tetramethyl-5,5-bis(((trimethylsilyl)oxy)methyl)-3,7-dioxa-2,8-disilanonane. Retrieved from [Link]
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Department of Chemistry, University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]
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Chemsrc. (2025, August 25). CAS#:17887-80-8 | 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Bis(trimethylsilyloxy)propane
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Bis(trimethylsilyloxy)propane, a versatile silyl ether with significant applications in organic synthesis, particularly as a protecting group and a precursor for functionalized materials. This document details a reliable and efficient synthesis protocol, explores the underlying reaction mechanism, and provides a thorough guide to the analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of 1,3-Bis(trimethylsilyloxy)propane
1,3-Bis(trimethylsilyloxy)propane, a member of the silyl ether family, is a valuable bifunctional molecule in modern organic chemistry. Its structure, featuring two trimethylsilyloxy groups separated by a propane linker, imparts unique properties that make it an effective protecting group for 1,3-diols and a versatile building block for the synthesis of more complex molecules. The trimethylsilyl (TMS) groups mask the reactive hydroxyl functionalities of 1,3-propanediol, rendering the molecule stable to a variety of reaction conditions under which an unprotected diol would be reactive.[1] This protection strategy is crucial in multi-step syntheses where selective reaction at other sites of a molecule is required.
The strategic importance of this compound also lies in its role as a precursor to other valuable synthetic intermediates. The Si-O bond can be selectively cleaved under mild conditions, regenerating the diol functionality when needed.[2] This controlled deprotection is a cornerstone of its utility in complex molecule synthesis.
Synthesis of 1,3-Bis(trimethylsilyloxy)propane: A Mechanistic and Practical Approach
The most common and efficient method for the synthesis of 1,3-Bis(trimethylsilyloxy)propane is the silylation of 1,3-propanediol. This reaction can be achieved using various silylating agents, with hexamethyldisilazane (HMDS) being a particularly effective and widely used reagent due to its high reactivity and the formation of volatile ammonia as the only byproduct.[3][4] An alternative, also common, is the use of chlorotrimethylsilane in the presence of a base.
Causality Behind Experimental Choices
The choice of hexamethyldisilazane is predicated on several factors that enhance the efficiency and purity of the reaction. Unlike chlorotrimethylsilane, which generates corrosive and often difficult-to-remove hydrochloride salts as byproducts, HMDS yields only ammonia, which can be easily removed from the reaction mixture.[4] The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the silylating agent and the product. While the reaction can proceed without a catalyst, the addition of a catalytic amount of a strong acid or a source of trimethylsilyl cation, such as a few drops of chlorotrimethylsilane or a trace of iodine, can significantly accelerate the reaction rate.[5]
Experimental Protocol: Synthesis via Hexamethyldisilazane
This protocol is designed to be a self-validating system, with clear steps and rationales to ensure reproducibility and high yield.
Materials and Equipment:
-
1,3-Propanediol
-
Hexamethyldisilazane (HMDS)
-
Anhydrous Toluene (or other inert solvent like Dichloromethane)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Heating mantle
-
Distillation apparatus for purification
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube, add 1,3-propanediol (1 mole equivalent).
-
Solvent Addition: Add anhydrous toluene to dissolve the 1,3-propanediol. The volume should be sufficient to ensure good stirring.
-
Reagent Addition: While stirring, add hexamethyldisilazane (a slight excess, typically 1.1 to 1.2 mole equivalents) to the solution at room temperature.
-
Reaction: Gently heat the reaction mixture to reflux (the boiling point of toluene is approximately 111 °C) and maintain the reflux for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when the starting 1,3-propanediol is no longer detectable.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
The solvent and any excess HMDS can be removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure 1,3-Bis(trimethylsilyloxy)propane as a colorless liquid.[6]
-
Table 1: Reagent Quantities for a Typical Laboratory Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |
| 1,3-Propanediol | 76.09 | 0.1 | 7.61 g |
| Hexamethyldisilazane | 161.4 | 0.11 | 17.75 g (23.2 mL) |
| Anhydrous Toluene | - | - | 100 mL |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,3-Bis(trimethylsilyloxy)propane.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,3-Bis(trimethylsilyloxy)propane. The following sections detail the expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,3-Bis(trimethylsilyloxy)propane, both ¹H and ¹³C NMR are highly informative.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.
-
A singlet with a large integration value (18H) at approximately 0.1 ppm, corresponding to the eighteen equivalent protons of the two trimethylsilyl groups.
-
A triplet (4H) at approximately 3.6 ppm, corresponding to the four protons of the two methylene groups adjacent to the oxygen atoms (O-CH₂).
-
A quintet (2H) at approximately 1.7 ppm, corresponding to the two protons of the central methylene group (CH₂-CH₂-CH₂).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon framework.
-
A signal at approximately 0 ppm, corresponding to the six equivalent methyl carbons of the two trimethylsilyl groups.
-
A signal at approximately 60 ppm, corresponding to the two equivalent methylene carbons attached to the oxygen atoms (O-CH₂).
-
A signal at approximately 35 ppm, corresponding to the central methylene carbon (CH₂-CH₂-CH₂).
Table 2: Predicted NMR Spectral Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration/Assignment |
| ¹H | ~0.1 | Singlet | 18H, -Si(CH₃)₃ |
| ¹H | ~3.6 | Triplet | 4H, -O-CH₂- |
| ¹H | ~1.7 | Quintet | 2H, -CH₂-CH₂-CH₂- |
| ¹³C | ~0 | - | -Si(CH₃)₃ |
| ¹³C | ~60 | - | -O-CH₂- |
| ¹³C | ~35 | - | -CH₂-CH₂-CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1,3-Bis(trimethylsilyloxy)propane will be characterized by the absence of the broad O-H stretching band of the starting diol and the presence of strong Si-O and Si-C stretching vibrations.[7]
Expected Absorption Bands:
-
C-H stretching: Strong absorptions in the range of 2960-2850 cm⁻¹ due to the methyl and methylene groups.
-
Si-O-C stretching: A very strong and characteristic broad absorption band in the region of 1100-1000 cm⁻¹.[8]
-
Si-C stretching: A medium to strong absorption around 840 cm⁻¹ and 750 cm⁻¹, characteristic of the trimethylsilyl group.
-
Absence of O-H stretching: The disappearance of the broad band between 3600-3200 cm⁻¹, which is characteristic of the hydroxyl groups in 1,3-propanediol, confirms the completion of the silylation reaction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,3-Bis(trimethylsilyloxy)propane, electron ionization (EI) mass spectrometry is commonly used.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (220.46 g/mol ) may be observed, although it might be weak due to the lability of the silyl ethers.
-
[M-15]⁺: A prominent peak resulting from the loss of a methyl group (-CH₃) from one of the trimethylsilyl moieties. This is a very common fragmentation pathway for TMS derivatives.[9]
-
[Si(CH₃)₃]⁺: A base peak at m/z 73, corresponding to the trimethylsilyl cation, is expected and is a hallmark of TMS-containing compounds.[10]
-
Other characteristic fragments may arise from the cleavage of the Si-O and C-C bonds.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of 1,3-Bis(trimethylsilyloxy)propane. The presented synthesis protocol, utilizing the efficient and clean reaction of 1,3-propanediol with hexamethyldisilazane, offers a reliable method for obtaining this valuable compound in high purity. The comprehensive characterization data, including predicted NMR, FTIR, and MS spectra, serves as a robust reference for researchers to verify the identity and quality of their synthesized product. The insights into the causality of experimental choices and the structured presentation of methodologies are intended to empower scientists in their research and development endeavors, ensuring both scientific integrity and successful experimental outcomes.
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Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Silane, [(1-ethyl-1-propenyl)oxyl]trimethyl-, (Z). Retrieved from [Link]
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ResearchGate. (2004). Investigation of fragmentation pattern of bis(trimethylsilyl) ester of 3-mercaptopropionic acid | Request PDF. Retrieved from [Link]
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Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
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Refubium - Freie Universität Berlin. (2018). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
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ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl. Retrieved from [Link]
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Scientific & Academic Publishing. (n.d.). American Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH.... Retrieved from [Link]
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An In-Depth Technical Guide to tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate (1-Boc-4-AP)
Executive Summary: This technical guide provides a comprehensive overview of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as 1-Boc-4-AP. Initially, this guide addresses a potential ambiguity in the provided CAS number, clarifying the focus on 1-Boc-4-AP (CAS No. 125541-22-2), a compound of significant interest in synthetic organic chemistry and forensic science due to its role as a key precursor in the manufacture of fentanyl and its analogues. We delve into its physicochemical properties, synthesis methodologies, and its critical application in the synthesis of potent analgesics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and mechanistic insights.
A Note on Chemical Identification
Initial inquiries referencing CAS number 17887-80-8 identify the compound as 1,3-Bis(trimethylsilyloxy)propane, a silyl ether primarily used as a protecting agent in organic synthesis. However, the broader context of drug development and associated search queries strongly indicate that the compound of interest is tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS No. 125541-22-2), hereafter referred to as 1-Boc-4-AP. This guide will focus exclusively on the latter compound due to its profound relevance to the target audience.
Physicochemical and Spectroscopic Profile of 1-Boc-4-AP
1-Boc-4-AP is a white crystalline solid.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a stable intermediate for further chemical modifications.[2] Its solubility is higher in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol compared to aqueous solutions.[1]
| Property | Value | Reference |
| CAS Number | 125541-22-2 | [3] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [3] |
| Molecular Weight | 276.37 g/mol | [3] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 136-137 °C | |
| Boiling Point | 400.6 °C at 760 mmHg | |
| Density | 1.107 g/cm³ | |
| Solubility | DMF: 15 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL | [1] |
| λmax | 249 nm | [1] |
| InChI Key | HTIWISWAPVQGMI-UHFFFAOYSA-N | [1] |
Spectroscopic data is crucial for the unambiguous identification of 1-Boc-4-AP. Analytical reports provide detailed information from techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Time of Flight (HPLC-TOF).[4] The mass spectrum typically shows characteristic fragmentation patterns that can be used for its identification in forensic and research settings.[4]
Synthesis of 1-Boc-4-AP: A Mechanistic Approach
The most common and efficient method for synthesizing 1-Boc-4-AP is through the reductive amination of N-Boc-4-piperidinone with aniline.[5] This reaction is a cornerstone of amine synthesis and involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Reductive Amination
Objective: To synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) from N-Boc-4-piperidinone and aniline.
Materials:
-
N-Boc-4-piperidinone
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add N-Boc-4-piperidinone (1 equivalent) and aniline (1 equivalent) dissolved in anhydrous dichloromethane.
-
Add glacial acetic acid (1 equivalent) to the mixture. The acid catalyzes the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the cooled mixture. STAB is a mild and selective reducing agent, which reduces the iminium ion to the amine without reducing the ketone starting material.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure 1-Boc-4-AP.
Diagram: Synthesis of 1-Boc-4-AP
Caption: Reductive amination pathway for the synthesis of 1-Boc-4-AP.
Application in Fentanyl Synthesis
1-Boc-4-AP is a crucial intermediate in several synthetic routes to fentanyl and its analogues.[2][6] The Boc protecting group allows for selective manipulation of other parts of the molecule before its removal to reveal the secondary amine, which is then acylated and alkylated to yield the final product.
Synthetic Pathway to Fentanyl from 1-Boc-4-AP
The conversion of 1-Boc-4-AP to fentanyl generally involves a three-step process:
-
Acylation: The secondary amine of 1-Boc-4-AP is acylated with propionyl chloride or propionic anhydride to form N-(1-Boc-piperidin-4-yl)-N-phenylpropionamide.
-
Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield norfentanyl (N-phenyl-N-(piperidin-4-yl)propionamide).
-
N-Alkylation: The resulting secondary amine of norfentanyl is alkylated with a phenethyl halide (e.g., 2-phenylethyl bromide) to produce fentanyl.
Diagram: Fentanyl Synthesis from 1-Boc-4-AP
Caption: Synthetic pathway from 1-Boc-4-AP to Fentanyl.
Regulatory Status and Forensic Significance
Due to its direct application in the illicit synthesis of fentanyl, 1-Boc-4-AP is a controlled substance in many jurisdictions. In the United States, it is classified as a DEA List I chemical, making its possession, sale, and importation heavily regulated.[6][7] This regulatory scrutiny underscores the importance of this compound in forensic chemistry, where its detection can be indicative of clandestine fentanyl production.[8] The presence of 1-Boc-4-AP and other related precursors and byproducts in seized drug samples provides valuable intelligence on the synthetic routes being employed.[8]
Conclusion
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry, drug development, and forensic analysis. Its role as a stable and versatile precursor to fentanyl and its analogues has led to both its utility in legitimate research and its stringent regulation. A thorough understanding of its properties, synthesis, and reaction pathways is essential for professionals in these fields. The detailed protocols and mechanistic insights provided in this guide aim to support further research and understanding of this important chemical entity.
References
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1-Boc-4-AP. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link].[6]
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Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center.[5]
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Drug Enforcement Administration. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register.[7]
-
National Center for Biotechnology Information. (n.d.). 1-Boc-4-AP. In PubChem. Retrieved from [Link].[3]
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Regulations.gov. (2022, September 22). Designation of 4-Piperidone as a List I Chemical.[9]
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Center for Forensic Science Research and Education. (2024, June). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.[8]
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Regulations.gov. (n.d.). Designation of a List I Chemical: 4-Piperidone.[10]
- Google Patents. (n.d.). A method for the preparation of fentanyl.
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National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. In PubChem. Retrieved from [Link].
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Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).[4]
- Drug Enforcement Administration. (2019, September 17). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl.
- ResearchGate. (n.d.). A Convenient One-Pot Synthesis of Fentanyl.
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- Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.
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- Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.
- United Nations Office on Drugs and Crime. (2022, April 6).
- Cayman Chemical. (n.d.). meta-methyl 4-Anilino-1-Boc-piperidine.
- Federal Register. (2020, April 15). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals.
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- OAS.org. (2021). Methamphetamine | Precursor Chemical Trends - 2021.
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The Unseen Enemy: A Technical Guide to the Moisture Sensitivity of 1,3-Bis(trimethylsilyloxy)propane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and materials science, silyl ethers stand as indispensable tools, primarily for the protection of hydroxyl groups. Among these, 1,3-Bis(trimethylsilyloxy)propane offers a unique bifunctional platform for a variety of chemical transformations. However, its utility is intrinsically linked to a critical vulnerability: a pronounced sensitivity to moisture. This guide, born from extensive field experience and a deep dive into the chemistry of organosilicon compounds, provides a comprehensive exploration of this moisture sensitivity. We will dissect the mechanisms of hydrolysis, establish best practices for handling and storage, and provide actionable protocols for the detection and mitigation of water contamination, ensuring the integrity and success of your research and development endeavors.
The Dual Nature of 1,3-Bis(trimethylsilyloxy)propane: A Molecule of Opportunity and Challenge
1,3-Bis(trimethylsilyloxy)propane is a bifunctional silyl ether that serves as a valuable intermediate in organic synthesis.[1] Its two trimethylsilyloxy groups can act in concert to protect diols, or they can be employed in a variety of other transformations, including as a precursor for the formation of other silicon-containing compounds. The trimethylsilyl (TMS) group is known for its ease of installation and, pertinently, its facile removal, a characteristic that is a double-edged sword.[2] While this lability is advantageous for deprotection steps, it is the very reason for its acute sensitivity to moisture.
Table 1: Physical and Chemical Properties of 1,3-Bis(trimethylsilyloxy)propane and Its Hydrolysis Products
| Property | 1,3-Bis(trimethylsilyloxy)propane | 1,3-Propanediol | Trimethylsilanol | Hexamethyldisiloxane |
| Molecular Formula | C9H24O2Si2 | C3H8O2 | C3H10OSi | C6H18OSi2 |
| Molecular Weight | 220.46 g/mol | 76.09 g/mol | 90.19 g/mol | 162.38 g/mol |
| Appearance | Colorless liquid | Colorless, viscous liquid | Colorless, volatile liquid | Colorless liquid |
| Boiling Point | 199.1°C at 760 mmHg[3] | 214 °C | 99 °C[4] | 101 °C |
| Key Spectroscopic Features | Predicted ¹H NMR: ~3.6 ppm (t, 4H), ~1.7 ppm (p, 2H), ~0.1 ppm (s, 18H). Predicted IR: Strong Si-O-C stretch ~1090 cm⁻¹, Si-CH₃ rock ~840 cm⁻¹, C-H stretch ~2960 cm⁻¹. | ¹H NMR (D₂O): δ 3.67 (t, 4H), 1.78 (p, 2H).[5] IR: Broad O-H stretch ~3300 cm⁻¹, C-O stretch ~1050 cm⁻¹.[6][7] | ¹H NMR (CDCl₃): δ 0.14 (s, 9H).[4] IR: Broad O-H stretch ~3300 cm⁻¹, Si-O stretch ~910 cm⁻¹. | IR: Strong Si-O-Si stretch ~1050 cm⁻¹, Si-CH₃ rock ~840 cm⁻¹.[8][9] |
The Inevitable Reaction: Understanding the Hydrolysis of 1,3-Bis(trimethylsilyloxy)propane
The Achilles' heel of 1,3-bis(trimethylsilyloxy)propane is the susceptibility of its silicon-oxygen bonds to cleavage by water. This hydrolysis reaction is catalyzed by both acids and bases and proceeds readily even with trace amounts of moisture.[10]
The Mechanism of Hydrolysis
The hydrolysis of silyl ethers can proceed through different pathways depending on the pH of the environment. Under neutral or acidic conditions, the reaction is initiated by the protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, direct nucleophilic attack of a hydroxide ion on the silicon atom leads to the cleavage of the Si-O bond.
The initial hydrolysis of 1,3-bis(trimethylsilyloxy)propane yields 1,3-propanediol and two equivalents of trimethylsilanol (TMS-OH). Trimethylsilanol is unstable and readily undergoes self-condensation to form the more stable hexamethyldisiloxane (HMDSO) and water.[4] This condensation reaction regenerates water, which can then participate in further hydrolysis, creating a catalytic cycle of degradation.
Kinetics and Stability
The rate of hydrolysis of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. Trimethylsilyl (TMS) ethers are among the most labile silyl ethers due to the small size of the methyl groups, which offers minimal steric protection to the silicon center.[8]
Table 2: Relative Rates of Acidic Hydrolysis for Common Silyl Ethers
| Silyl Ether | Relative Rate of Hydrolysis |
| TMS (Trimethylsilyl) | 1 [8] |
| TES (Triethylsilyl) | 64[8] |
| TBDMS (tert-Butyldimethylsilyl) | 20,000[8] |
| TIPS (Triisopropylsilyl) | 700,000[8] |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000[8] |
This high reactivity underscores the necessity of stringent anhydrous conditions when working with 1,3-bis(trimethylsilyloxy)propane.
Guardian of Purity: Best Practices for Handling and Storage
The successful use of 1,3-bis(trimethylsilyloxy)propane hinges on the rigorous exclusion of atmospheric moisture. Failure to do so will result in the degradation of the reagent, leading to inconsistent results and the potential for failed reactions.
Storage
-
Inert Atmosphere: 1,3-Bis(trimethylsilyloxy)propane should always be stored under a dry, inert atmosphere, such as nitrogen or argon.[3]
-
Sealed Containers: Use containers with tight-fitting seals. Sure/Seal™ bottles are highly recommended for liquid reagents.[11]
-
Cool and Dry: Store in a cool, dry place away from direct sunlight and sources of heat.
Handling
All manipulations of 1,3-bis(trimethylsilyloxy)propane should be performed using standard techniques for handling air- and moisture-sensitive compounds.[12]
-
Inert Atmosphere Techniques: The use of a glove box or a Schlenk line is essential for transferring the reagent and setting up reactions.[3]
-
Dry Glassware: All glassware must be rigorously dried before use, either by oven-drying (overnight at >120 °C) or flame-drying under vacuum.
-
Anhydrous Solvents: Solvents must be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed, anhydrous-grade bottles.
-
Syringe and Cannula Techniques: Use dry syringes and needles for transferring the liquid reagent. Purge the syringe with an inert gas before drawing up the liquid. For larger quantities, cannula transfer under a positive pressure of inert gas is the preferred method.[12]
The Telltale Signs: Detection and Quantification of Hydrolysis
Detecting the presence of hydrolysis products is crucial for troubleshooting failed reactions and ensuring the quality of the starting material. Spectroscopic methods are the most powerful tools for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The hydrolysis of 1,3-bis(trimethylsilyloxy)propane can be monitored by the disappearance of the characteristic signals of the starting material and the appearance of new signals corresponding to 1,3-propanediol and trimethylsilanol/hexamethyldisiloxane.
-
1,3-Bis(trimethylsilyloxy)propane (Predicted): A triplet around 3.6 ppm (O-CH₂ ), a pentet around 1.7 ppm (CH₂-CH₂ -CH₂), and a sharp singlet for the trimethylsilyl protons at approximately 0.1 ppm.
-
1,3-Propanediol: In D₂O, a triplet at δ 3.67 ppm (-CH₂ OH) and a pentet at δ 1.78 ppm (-CH₂-CH₂ -CH₂-).[5] The hydroxyl protons will appear as a broad singlet, the position of which is concentration and solvent dependent.
-
Trimethylsilanol: A sharp singlet for the methyl protons at δ 0.14 ppm in CDCl₃.[4] The hydroxyl proton will be a broad singlet.
-
-
¹³C NMR:
-
1,3-Bis(trimethylsilyloxy)propane (Predicted): Signals for the O-C H₂ carbons around 60 ppm, the central C H₂ carbon around 35 ppm, and the Si-C H₃ carbons around 0 ppm.
-
1,3-Propanediol: Signals at approximately 61.3 ppm (C H₂OH) and 36.5 ppm (-CH₂-C H₂-CH₂-).[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
1,3-Bis(trimethylsilyloxy)propane (Predicted): The spectrum will be dominated by a strong Si-O-C stretching band around 1090 cm⁻¹, a Si-CH₃ rocking vibration around 840 cm⁻¹, and C-H stretching vibrations around 2960 cm⁻¹. The absence of a broad O-H stretching band is indicative of a pure, unhydrolyzed sample.
-
Hydrolysis Products: The most prominent indicator of hydrolysis is the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of 1,3-propanediol and trimethylsilanol.[6][7] The strong Si-O-C band of the starting material will be replaced by a C-O stretch of the diol (around 1050 cm⁻¹) and, if condensation has occurred, a strong Si-O-Si stretch from hexamethyldisiloxane (around 1050 cm⁻¹).[8][9]
The Ripple Effect: Consequences of Moisture Contamination in Applications
The presence of water in reactions involving 1,3-bis(trimethylsilyloxy)propane can have a cascade of negative consequences, depending on the specific application.
As a Protecting Group
When used to protect diols, the presence of moisture will lead to incomplete protection, as the reagent will be consumed by hydrolysis. This results in a mixture of unprotected, partially protected, and fully protected diol, complicating purification and reducing the yield of the desired product.
In Silylation Reactions
As a silylating agent, moisture will compete with the intended substrate for the reagent, leading to lower yields. The in-situ generation of trimethylsilanol and its condensation to hexamethyldisiloxane can also introduce unwanted byproducts into the reaction mixture.
A Case Study: Acetal Formation
1,3-Bis(trimethylsilyloxy)propane can be used in the presence of a Lewis acid to form acetals with carbonyl compounds. In a typical procedure, the reaction is stirred at room temperature in an anhydrous solvent. If moisture is present, it will hydrolyze the silyl ether, preventing the formation of the desired acetal and leading to the recovery of the starting carbonyl compound.
Troubleshooting: When Good Reactions Go Bad
When a reaction involving 1,3-bis(trimethylsilyloxy)propane fails or gives low yields, moisture contamination should be the primary suspect.
Table 3: Troubleshooting Guide for Reactions with 1,3-Bis(trimethylsilyloxy)propane
| Symptom | Probable Cause | Recommended Action |
| Low or no conversion of starting material | Hydrolysis of 1,3-bis(trimethylsilyloxy)propane by moisture. | - Rigorously dry all glassware and solvents. - Use fresh, high-quality anhydrous solvents. - Ensure a leak-free reaction setup with a positive pressure of inert gas. - Check the quality of the 1,3-bis(trimethylsilyloxy)propane by NMR or IR for signs of hydrolysis. |
| Complex mixture of products | Incomplete reaction due to reagent degradation; presence of hydrolysis byproducts. | - Follow all recommendations for preventing moisture contamination. - Purify the 1,3-bis(trimethylsilyloxy)propane by distillation if it is old or has been improperly stored. |
| Inconsistent results between batches | Varying levels of moisture contamination in different reaction setups. | - Standardize the procedure for drying glassware and handling reagents. - Always use an inert atmosphere. |
Conclusion
The moisture sensitivity of 1,3-bis(trimethylsilyloxy)propane is a critical factor that dictates its successful application in research and development. A thorough understanding of the mechanisms of hydrolysis, coupled with the disciplined implementation of anhydrous techniques, is paramount. By treating this reagent with the respect it demands, researchers can harness its full potential as a versatile building block in organic synthesis, confident in the integrity of their starting materials and the reproducibility of their results. This guide serves as a foundational resource for navigating the challenges posed by this moisture-sensitive yet highly valuable compound.
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An In-depth Technical Guide to the Hydrolytic Stability of 1,3-Bis(trimethylsilyloxy)propane
Executive Summary
1,3-Bis(trimethylsilyloxy)propane is a common bifunctional silylating agent and chemical intermediate. Its utility is intrinsically linked to the reactivity of its two trimethylsilyl (TMS) ether groups. A critical parameter governing its application, storage, and handling is its hydrolytic stability. This guide provides a comprehensive technical overview of the principles governing the hydrolysis of this compound, methodologies for its quantitative assessment, and the practical implications of its inherent instability in aqueous environments. We will establish that the TMS ether moieties render the molecule highly susceptible to rapid cleavage under both acidic and basic conditions, with maximum stability observed only under strictly anhydrous or neutral aqueous conditions. This document details a robust, self-validating experimental protocol for quantifying this instability, enabling researchers to make informed decisions in its application.
The Fundamental Chemistry of Silyl Ether Hydrolysis
Silyl ethers are widely employed as protecting groups for hydroxyl functionalities in multi-step organic synthesis due to their ease of formation and selective cleavage.[1] The stability of the silicon-oxygen (Si-O) bond is the cornerstone of their utility. This bond, while strong, is susceptible to nucleophilic attack, particularly in the presence of water, leading to hydrolysis. The rate of this cleavage is profoundly influenced by the steric and electronic environment around the silicon atom.
1.1. Mechanisms of Hydrolysis
The hydrolysis of a silyl ether like 1,3-Bis(trimethylsilyloxy)propane can proceed via two primary, pH-dependent pathways:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen is first protonated, transforming the alkoxy group into a better leaving group (1,3-propanediol). A water molecule then performs a nucleophilic attack on the electrophilic silicon atom. This mechanism is particularly efficient for silyl ethers with sterically unhindered silicon centers, such as the TMS group.[2]
-
Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion (OH⁻), a potent nucleophile, directly attacks the silicon atom. This forms a pentacoordinate silicon intermediate, which then collapses to release the alkoxide. The rate of this reaction is sensitive to the steric bulk on the silicon atom; less hindered silyl ethers are cleaved more rapidly.[3]
A general pH-rate profile for the hydrolysis of related alkoxysilanes demonstrates that the reaction is slowest near neutral pH and is specifically catalyzed by both hydronium and hydroxide ions.[3][4]
1.2. Factors Governing Stability
The hydrolytic stability of any silyl ether is a function of several interconnected factors:
-
Steric Hindrance: Increasing the size of the alkyl substituents on the silicon atom physically obstructs the approach of nucleophiles (like water or hydroxide), dramatically slowing the rate of hydrolysis.[5]
-
Electronic Effects: Electron-withdrawing groups on the silicon atom decrease stability towards basic hydrolysis but increase stability towards acidic hydrolysis. Conversely, electron-donating groups accelerate acid-catalyzed cleavage.[2]
-
pH of the Medium: As detailed above, both acidic and basic conditions significantly accelerate hydrolysis compared to neutral conditions.[4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. For sensitive compounds, stability studies are often conducted under controlled, and sometimes refrigerated, conditions.
Placing 1,3-Bis(trimethylsilyloxy)propane on the Stability Spectrum
The trimethylsilyl (TMS) group is the smallest and most sterically unhindered of the common silyl ethers. Consequently, TMS ethers are recognized as the most labile and are generally unsuitable for use as protecting groups if they need to survive aqueous workups or chromatography.[2][6] Their high susceptibility to solvolysis is a defining characteristic.
Quantitative comparisons of the relative hydrolysis rates of different silyl ethers starkly illustrate this point. While precise kinetic data for every substrate is limited, a generally accepted order of stability has been established.
| Silyl Ether Group | Relative Rate of Acidic Hydrolysis[5] | Relative Rate of Basic Hydrolysis[5] |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
Table 1: Comparative stability of common silyl ethers relative to the TMS group. The data underscores the extreme lability of TMS ethers.
Based on these established principles, 1,3-Bis(trimethylsilyloxy)propane , which possesses two primary TMS ether functionalities, is predicted to have very poor hydrolytic stability. It will undergo rapid degradation in the presence of even trace amounts of acid or base and will have a limited lifetime in neutral aqueous solutions.
A Validated Protocol for Assessing Hydrolytic Stability
To quantitatively determine the hydrolytic stability of 1,3-Bis(trimethylsilyloxy)propane, a robust and self-validating experimental protocol is required. The following methodology is adapted from the principles outlined in OECD Guideline 111 for the testing of chemicals and is designed to determine the pseudo-first-order rate constant (kobs) and half-life (t1/2) of hydrolysis as a function of pH.[7][8][9]
3.1. Objective
To quantify the rate of hydrolysis of 1,3-Bis(trimethylsilyloxy)propane at 25°C in sterile aqueous buffer solutions at pH 4, 7, and 9.
3.2. Materials and Reagents
-
1,3-Bis(trimethylsilyloxy)propane (purity >98%)
-
Acetonitrile (HPLC grade, for stock solution)
-
Dodecane (purity >99%, as internal standard)
-
pH 4.0 Buffer: 0.05 M Potassium hydrogen phthalate
-
pH 7.0 Buffer: 0.05 M Potassium phosphate monobasic / Sodium hydroxide
-
pH 9.0 Buffer: 0.05 M Borax / Hydrochloric acid
-
Deionized water (18.2 MΩ·cm), sterilized by filtration (0.22 µm filter)
-
GC Vials, caps, and septa
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
3.3. Experimental Workflow
The overall experimental process is designed to ensure accuracy and reproducibility.
Caption: Experimental workflow for the hydrolytic stability study.
3.4. Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh ~100 mg of 1,3-Bis(trimethylsilyloxy)propane and ~100 mg of dodecane (internal standard) into a 10 mL volumetric flask.
-
Dissolve and bring to volume with acetonitrile. This stock solution must be prepared fresh and kept under anhydrous conditions.
-
Causality: Acetonitrile is used as it is miscible with water and is a common solvent for GC analysis. An internal standard is critical to correct for variations in injection volume and ensure accurate quantification.[10]
-
-
Execution of Hydrolysis Study:
-
For each pH value, pipette 1.98 mL of the sterile buffer solution into three separate temperature-controlled GC vials (for triplicate runs). Allow vials to equilibrate at 25°C.
-
To initiate the reaction (t=0), add 20 µL of the stock solution to each vial, cap immediately, and vortex for 3 seconds. The final concentration of the analyte will be low enough to ensure it remains dissolved and follows pseudo-first-order kinetics.[7]
-
Causality: Conducting the study in triplicate provides statistical validation of the results. The low concentration ensures the concentration of water remains effectively constant throughout the experiment.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., t=0, 2, 5, 10, 20, 40, 60 minutes for pH 4 and 9; t=0, 30, 60, 120, 240 minutes for pH 7), take a vial for analysis. The time points should be adjusted based on preliminary runs to capture a significant portion of the degradation curve.
-
Immediately inject a 1 µL aliquot of the reaction mixture into the Gas Chromatograph.
-
Causality: Direct injection is suitable if the buffer salts are non-volatile. Alternatively, the reaction can be quenched and extracted by adding an immiscible organic solvent (e.g., hexane) and a drying agent, then injecting the organic layer.
-
-
Gas Chromatography (GC) Conditions:
-
Instrument: GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: 50°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 2 min.
-
Analysis: Identify the peaks for 1,3-Bis(trimethylsilyloxy)propane, 1,3-propanediol (hydrolysis product), and dodecane (internal standard) based on their retention times.
-
-
Data Analysis and Interpretation:
-
Calculate the concentration of 1,3-Bis(trimethylsilyloxy)propane at each time point relative to the constant concentration of the internal standard.
-
For a first-order reaction, the rate of degradation is given by: ln([A]t) = -kobst + ln([A]0).
-
Plot ln([A]t) versus time (t). The plot should yield a straight line, confirming first-order kinetics.
-
The slope of the line is equal to -kobs.
-
The half-life (t1/2) is calculated using the equation: t1/2 = 0.693 / kobs.
-
Visualizing the Hydrolysis Mechanism
The acid-catalyzed hydrolysis of 1,3-Bis(trimethylsilyloxy)propane proceeds in two steps, cleaving one TMS group at a time to ultimately yield 1,3-propanediol and two equivalents of trimethylsilanol, which can further condense to hexamethyldisiloxane.
Caption: Acid-catalyzed hydrolysis of 1,3-Bis(trimethylsilyloxy)propane.
Implications for Researchers and Drug Development
The pronounced hydrolytic lability of 1,3-Bis(trimethylsilyloxy)propane has significant practical consequences:
-
As a Reagent: When used as a silylating agent, reactions must be conducted under strictly anhydrous conditions. The presence of water will consume the reagent, reducing yields and generating siloxane byproducts that can complicate purification.
-
Storage and Handling: The compound should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.
-
In Formulation Science: Due to its rapid hydrolysis, 1,3-Bis(trimethylsilyloxy)propane and the TMS ethers it forms are unsuitable for applications requiring stability in aqueous or protic formulations. Any TMS-protected active pharmaceutical ingredient (API) would rapidly deprotect upon exposure to physiological conditions, making it a poor choice for a stable prodrug strategy where prolonged circulation is desired.
Conclusion
1,3-Bis(trimethylsilyloxy)propane is a valuable chemical tool whose utility is defined by its high reactivity. This reactivity is mirrored by its inherent hydrolytic instability. The unhindered trimethylsilyl ether groups are readily cleaved by water under both acidic and basic conditions. This guide provides the theoretical framework to understand this instability and a detailed, validated experimental protocol to quantify it using standard laboratory equipment. For scientists in synthetic chemistry and drug development, a thorough understanding of this property is not merely academic; it is essential for successful experimental design, process control, and the development of stable, effective chemical entities.
References
-
OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][7][8]
-
OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link][5][11]
-
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (General reference for protecting group chemistry, including silyl ethers). [Link][2]
-
Pohani, G. P., & Choudary, B. M. (2013). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 5(3), 1355-1395. [Link][12]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link][4]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link][3]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link][6]
-
Sivabalan, R., et al. (2015). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. Journal of Sol-Gel Science and Technology, 74(2), 343-350. [Link][6]
-
Pröfrock, D., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 17(9), 1097-1101. [Link][10]
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- 5. lib3.dss.go.th [lib3.dss.go.th]
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- 11. oecd.org [oecd.org]
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An In-depth Technical Guide to the Solubility of 1,3-Bis(trimethylsilyloxy)propane
Introduction: Understanding 1,3-Bis(trimethylsilyloxy)propane
1,3-Bis(trimethylsilyloxy)propane (CAS RN: 17887-80-8), systematically named 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, is a versatile organosilicon compound. Its molecular structure, featuring two trimethylsilyl groups linked by a central propyl diether chain, imparts a unique combination of properties that make it a valuable reagent and intermediate in advanced chemical synthesis.
In the realms of pharmaceutical research and drug development, silyl ethers like 1,3-bis(trimethylsilyloxy)propane serve as crucial protecting groups for hydroxyl functionalities.[1] The selection of an appropriate solvent is paramount for reaction control, purification, and formulation. This guide provides a comprehensive analysis of the solubility characteristics of 1,3-bis(trimethylsilyloxy)propane, offering predictive insights and a robust experimental framework for its practical application.
Physicochemical Properties
A thorough understanding of a compound's physical properties is the foundation for predicting its solubility behavior. The key physicochemical parameters for 1,3-bis(trimethylsilyloxy)propane are summarized below.
| Property | Value | Reference |
| CAS Registry Number | 17887-80-8 | [2] |
| Molecular Formula | C₉H₂₄O₂Si₂ | [2] |
| Molecular Weight | 220.46 g/mol | [3] |
| Appearance | Colorless to Almost Colorless Liquid | [2] |
| Boiling Point | 77 °C @ 15 mmHg | [2] |
| Specific Gravity (20/20) | 0.84 | [2] |
| Refractive Index (n²⁰/D) | 1.41 | [2][3] |
| Flash Point | 62 °C | [2] |
Predicted Solubility Profile in Organic Solvents
Direct quantitative solubility data for 1,3-bis(trimethylsilyloxy)propane is not extensively documented in publicly available literature.[3] However, by applying the fundamental principle of "like dissolves like" and analyzing its molecular structure—which features nonpolar trimethylsilyl termini and a flexible, moderately polar diether core—we can establish a highly reliable predicted solubility profile.
The molecule's overall character is predominantly nonpolar and aprotic, suggesting excellent miscibility with a wide range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | The nonpolar alkyl chains of these solvents have strong van der Waals interactions with the trimethylsilyl groups. |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Miscible | The nonpolar aromatic rings interact favorably with the nonpolar regions of the molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Miscible | The ether linkages in both the solute and solvent are compatible, and the overall low polarity is well-matched. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | These solvents have appropriate polarity to dissolve the molecule effectively without strong, specific interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible | The moderate polarity of ketones is compatible with the diether core, leading to good solubility. |
| Esters | Ethyl Acetate, Butyl Acetate | Soluble / Miscible | Similar to ketones, the polarity of esters is well-suited for dissolving this silyl ether. |
| Polar Aprotic Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF) | Moderately Soluble | While soluble, the high polarity of these solvents may lead to less favorable interaction energies compared to nonpolar options. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The protic, hydrogen-bonding nature of alcohols is dissimilar to the aprotic structure of the silyl ether, leading to poor miscibility. The Si-O bond is also susceptible to cleavage under acidic or basic conditions, which can be promoted by alcohols. |
| Water | Water | Insoluble | The compound is nonpolar and lacks hydrogen-bonding capability, making it immiscible with water. It is also susceptible to hydrolysis. |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is the gold standard, providing thermodynamic equilibrium solubility.[4] The following protocol is a self-validating system for determining the solubility of 1,3-bis(trimethylsilyloxy)propane, a liquid, in a chosen organic solvent.
Materials and Equipment
-
1,3-Bis(trimethylsilyloxy)propane (solute)
-
High-purity organic solvent of choice
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Positive displacement micropipettes
-
Orbital shaker with temperature control
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Volumetric flasks and syringes for standard preparation
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
Step-by-Step Methodology
-
Preparation of Saturated Solution: a. Add a known volume (e.g., 2 mL) of the selected organic solvent to several vials. b. Add an excess amount of 1,3-bis(trimethylsilyloxy)propane to each vial. As it is a liquid, start by adding approximately 0.5 mL. The key is to ensure an excess, visible as a separate phase or undissolved droplets after equilibration. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm). b. Allow the mixtures to equilibrate for a minimum of 24 hours to ensure thermodynamic equilibrium is reached.[5] Longer times (48-72 hours) can be used to confirm that equilibrium has been achieved.
-
Sample Preparation and Analysis: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit phase separation. b. Carefully withdraw a known volume of the supernatant (the solvent phase) using a syringe. c. Immediately filter the aliquot through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets. d. Determine the mass of the filtered aliquot.
-
Quantification (GC Analysis): a. Prepare a series of calibration standards by accurately weighing known amounts of 1,3-bis(trimethylsilyloxy)propane and dissolving them in known volumes of the solvent. b. Analyze the calibration standards by GC to generate a calibration curve (peak area vs. concentration). c. Analyze the filtered sample aliquot under the same GC conditions. d. Use the calibration curve to determine the precise concentration of 1,3-bis(trimethylsilyloxy)propane in the saturated solution.
-
Calculation of Solubility: a. Calculate the solubility in g/100 mL or other desired units based on the concentration determined from the GC analysis.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Conclusion
While quantitative solubility data for 1,3-bis(trimethylsilyloxy)propane is sparse, its molecular structure provides a strong basis for predicting its behavior. It is expected to be miscible with a wide array of nonpolar and moderately polar aprotic organic solvents, including hydrocarbons, ethers, and chlorinated solvents, but poorly soluble in protic solvents like alcohols and water. For applications requiring precise solubility values, the detailed shake-flask protocol provided herein offers a reliable and scientifically rigorous method. This understanding is critical for optimizing reaction conditions, developing purification strategies, and formulating products in the fields of pharmaceutical development and advanced materials science.
References
-
Disso. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. National Library of Medicine. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. 1,3-Bis(trimethylsilyloxy)propane. [Link]
-
Wikipedia. Bis-tris propane. [Link]
-
sciedco. 1,3-Bis(trimethylsilyloxy)propane, Min. 98.0 (GC), 5 g. [Link]
-
Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Organic Syntheses. Mild Base Mediated Desilylation of Various Phenolic Silyl Ethers. [Link]
-
Organic Syntheses. 1-(tert-BUTYLDIMETHYLSILOXY)-8-(METHOXYCARBONYL)-6-METHYLBICYCLO[4.2.0]OCTANE. [Link]
-
Kocienski, P. J. Hydroxyl Protecting Groups. In Protecting Groups. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
MDPI. The Development and Application of Tritium-Labeled Compounds in Biomedical Research. [Link]
Sources
- 1. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 2. 1,3-Bis(trimethylsilyloxy)propane | 17887-80-8 | TCI AMERICA [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
Spectroscopic analysis of 1,3-Bis(trimethylsilyloxy)propane
An In-Depth Technical Guide to the Spectroscopic Analysis of 1,3-Bis(trimethylsilyloxy)propane
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and purity assessment of 1,3-Bis(trimethylsilyloxy)propane (CAS RN: 17887-80-8).[1][2][3] As a key intermediate in organic synthesis and a versatile silylating agent, rigorous characterization of this compound is paramount for researchers and drug development professionals.[4] This document moves beyond procedural outlines to delve into the causal relationships between molecular structure and spectral output. We will examine Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical grounding and field-proven experimental protocols. The methodologies described herein are designed to form a self-validating analytical workflow, ensuring the highest degree of scientific integrity.
Introduction: The Molecular Profile of 1,3-Bis(trimethylsilyloxy)propane
1,3-Bis(trimethylsilyloxy)propane, with the molecular formula C₉H₂₄O₂Si₂, is a silyl ether derived from 1,3-propanediol.[3][4] Its utility stems from the protective nature of the trimethylsilyl (TMS) groups, which mask the hydroxyl functionalities of the parent diol, rendering them inert to a variety of reagents and reaction conditions. This protective role is crucial in multi-step syntheses of complex molecules and pharmaceuticals.[4] The compound is a colorless liquid at room temperature and is noted to be moisture-sensitive, a critical handling consideration that directly impacts sample integrity for spectroscopic analysis.[4]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 17887-80-8 | [1][2] |
| Molecular Formula | C₉H₂₄O₂Si₂ | [3][4] |
| Molecular Weight | 220.46 g/mol | [2][3][4] |
| Physical Form | Colorless, clear liquid | [4] |
| Boiling Point | 77 °C / 15 mmHg | |
| Purity (Typical) | >98.0% (GC) | [1] |
A foundational understanding of the molecule's structure is the first step in interpreting its spectra. The diagram below illustrates the atomic connectivity and labels the unique chemical environments that will be probed by spectroscopic methods.
Caption: Molecular structure of 1,3-Bis(trimethylsilyloxy)propane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and determine the precise arrangement of atoms.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum of 1,3-Bis(trimethylsilyloxy)propane is highly diagnostic due to the molecule's symmetry. We anticipate three distinct signals corresponding to the three unique proton environments (labeled Hₐ, Hₑ, and Hₒ in the correlation diagram below).
Predicted ¹H NMR Spectral Data:
| Signal Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -Si(CH ₃)₃ | ~0.1 | Singlet (s) | 18H |
| b | -O-CH ₂- (Cα, Cα') | 3.4 - 4.5 | Triplet (t) | 4H |
| c | -CH₂-CH ₂-CH₂- (Cβ) | ~1.7 | Quintet (quin) | 2H |
-
Causality of Chemical Shifts: The protons of the trimethylsilyl groups (Hₐ ) are highly shielded by the electropositive silicon atom, resulting in a characteristic upfield signal near 0.1 ppm. Conversely, the methylene protons adjacent to the oxygen atoms (Hₑ ) are deshielded by the electronegative oxygen, shifting their signal significantly downfield to the 3.4-4.5 ppm region.[5][6][7] The central methylene protons (Hₒ ) are in a standard aliphatic environment, appearing further upfield.
-
Logic of Spin-Spin Coupling: The Hₐ protons have no adjacent, non-equivalent protons, hence they appear as a sharp singlet. The Hₑ protons are coupled to the two Hₒ protons, resulting in a triplet (n+1 = 2+1 = 3). The Hₒ protons are coupled to the four neighboring Hₑ protons (two on each side), resulting in a quintet (n+1 = 4+1 = 5).
Caption: Correlation of proton environments to predicted ¹H NMR signals.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Place approximately 10-20 mg of 1,3-Bis(trimethylsilyloxy)propane into a clean, dry NMR tube.
-
Rationale: This concentration provides an excellent signal-to-noise ratio without causing viscosity issues that can broaden spectral lines.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an ideal solvent due to its ability to dissolve the analyte and its single residual proton peak at 7.26 ppm, which does not interfere with the analyte's signals.
-
Critical Step: Use a high-purity, anhydrous grade of CDCl₃. The analyte is moisture-sensitive, and water contamination (peak at ~1.56 ppm in CDCl₃) can obscure the Hₒ quintet and potentially hydrolyze the sample.
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity. A well-shimmed field is critical for resolving the fine structure of the triplet and quintet.
-
Set the spectral width to cover a range from -1 to 10 ppm.
-
Acquire the spectrum using a standard pulse program with 8-16 scans.
-
Rationale: 8-16 scans are typically sufficient for a concentrated sample to achieve a high-quality spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Due to molecular symmetry, three distinct carbon signals are expected.
Predicted ¹³C NMR Spectral Data:
| Signal Label | Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| γ | -Si(C H₃)₃ | ~0 |
| α | -O-C H₂- | 60 - 65 |
| β | -CH₂-C H₂-CH₂- | 30 - 35 |
-
Causality of Chemical Shifts: Similar to ¹H NMR, the trimethylsilyl carbons (Cγ ) are highly shielded and appear far upfield.[8] The carbons bonded to oxygen (Cα ) are significantly deshielded and shifted downfield, typically appearing in the 50-80 δ range for ethers.[5][7] The central aliphatic carbon (Cβ ) resonates at a position typical for an alkane chain.
Experimental Protocol: ¹³C NMR Analysis
The sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR. The primary difference is the experimental parameters.
-
Instrument Setup (100 MHz for ¹³C):
-
Use the same locked and shimmed sample from the ¹H analysis.
-
Select a ¹³C acquisition experiment, typically with proton decoupling (e.g., zgpg30).
-
Rationale: Proton decoupling simplifies the spectrum by collapsing all multiplets into singlets, making signal identification straightforward.
-
Set the spectral width from approximately -5 to 220 ppm.
-
Set the number of scans to 128 or higher.
-
Rationale: The natural abundance of ¹³C is only 1.1%, requiring more scans to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
-
-
Data Processing:
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the spectrum using the CDCl₃ triplet centered at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecular bonds. For 1,3-Bis(trimethylsilyloxy)propane, it is particularly effective for confirming the presence of key functional groups (Si-O-C, Si-C) and verifying the absence of the parent diol's hydroxyl (-OH) group.[9]
Key IR Absorptions:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Significance |
| 2960-2850 | C-H stretch (Alkyl) | Strong | Confirms the presence of the propane and methyl groups. |
| ~1250 | Si-CH₃ symmetric bend | Strong | Diagnostic for the trimethylsilyl group. |
| 1150-1050 | Si-O-C stretch | Very Strong | The most characteristic peak, confirming the silyl ether linkage.[5][6][7] |
| ~840 | Si-C stretch | Strong | Also characteristic of the trimethylsilyl group. |
| 3500-3200 | O-H stretch | Absent | Absence of a broad peak in this region confirms complete silylation and sample purity. |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (Neat Liquid Film):
-
Place one drop of neat 1,3-Bis(trimethylsilyloxy)propane onto the surface of a salt plate (e.g., NaCl or KBr).
-
Rationale: As a liquid, the compound can be analyzed directly without a solvent. This method is fast and avoids any potential solvent absorptions.
-
Place a second salt plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.
-
Place the prepared salt plate assembly in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify and label the key absorption bands corresponding to the functional groups listed in the table above.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering powerful clues to its structure. For silyl ethers, Electron Ionization (EI) is a common technique.
Predicted Mass Fragmentation Pattern (EI):
The molecular ion (M⁺) of a silyl ether is often unstable. The resulting mass spectrum is typically dominated by characteristic fragment ions.
-
Molecular Ion (M⁺): m/z = 220. This peak may be of very low abundance or entirely absent.
-
[M - CH₃]⁺: m/z = 205. Loss of a single methyl radical from a TMS group is a very common and favorable fragmentation pathway. This peak is often prominent.
-
Trimethylsilyl Cation [Si(CH₃)₃]⁺: m/z = 73. This is a highly stable cation and is frequently the base peak (most abundant ion) in the mass spectra of TMS-containing compounds.[10] Its presence is strongly indicative of a TMS group.
-
Other fragments may arise from cleavage of the C-O bonds or the propane backbone.
Caption: Predicted major fragmentation pathway in EI-MS.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method, as it provides separation from any potential impurities before mass analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.
-
Rationale: This temperature program ensures good separation of the analyte from any lower or higher boiling impurities.
-
-
MS Method (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to assess purity.
-
Extract the mass spectrum for the main analyte peak.
-
Identify the molecular ion (if present) and the key fragment ions (m/z 205, 73, etc.) to confirm the structure.
-
Conclusion: A Unified Analytical Approach
The structural confirmation of 1,3-Bis(trimethylsilyloxy)propane is achieved not by a single technique, but by the synergistic interpretation of data from NMR, FT-IR, and MS. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework. FT-IR confirms the presence of the critical silyl ether functional groups and the absence of hydroxyl impurities. Finally, MS validates the molecular weight and reveals characteristic fragmentation patterns that serve as a final structural fingerprint. This multi-faceted approach provides a robust and self-validating system for the complete characterization of this important synthetic intermediate.
Caption: Integrated workflow for spectroscopic analysis.
References
-
Organic Syntheses Procedure. (n.d.). 1,4-bis(trimethylsilyl)buta-1,3-diyne. Retrieved from orgsyn.org. URL: [Link]
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Sciedco. (n.d.). 1,3-Bis(trimethylsilyloxy)propane, Min. 98.0 (GC), 5 g. Retrieved from sciedco.com. URL: [Link]
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PubChem. (n.d.). 2,2-Dimethyl-1,3-bis[(trimethylsilyl)oxy]propane. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: [Link]
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Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). 1,3-Bis(trimethylsilyloxy)propane. Retrieved from co-formula.com. URL: [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from chemistry.msu.edu. URL: [Link]
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OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from openstax.org. URL: [Link]
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ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from researchgate.net. URL: [Link]
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from chem.libretexts.org. URL: [Link]
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OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from pressbooks.oer.hawaii.edu. URL: [Link]
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Doc Brown's Chemistry. (n.d.). propane low high resolution H-1 proton nmr spectrum. Retrieved from docbrown.info. URL: [Link]
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Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from docbrown.info. URL: [Link]
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An In-Depth Technical Guide to the Thermal Stability of 2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane, a molecule of interest in various advanced material and pharmaceutical applications. In the absence of direct, publicly available experimental studies on this specific compound, this guide synthesizes information from the broader field of organosilicon chemistry, focusing on the thermal behavior of analogous siloxanes and silyl ethers. We will explore the theoretical underpinnings of its thermal decomposition, propose likely degradation pathways, and provide detailed, field-proven experimental protocols for its empirical evaluation using thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA). This document is intended to serve as a foundational resource for researchers and professionals requiring a deep understanding of the thermal limitations and decomposition characteristics of this and similar organosilicon compounds.
Introduction: The Significance of Thermal Stability in Application
2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane, also known as 1,3-bis(trimethylsilyloxy)propane, belongs to the family of organosilicon compounds. Its molecular structure, featuring flexible siloxane linkages (Si-O-C), imparts unique chemical and physical properties. These properties, including low surface tension, high gas permeability, and biocompatibility, make such compounds attractive for a range of applications, from advanced polymers and coatings to their use as protecting groups in complex organic synthesis, a cornerstone of drug development.
The utility of 2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane in any application is fundamentally governed by its thermal stability. Understanding the temperature at which it begins to decompose, the rate of decomposition, and the nature of the byproducts formed is critical for:
-
Defining Safe Operating Temperatures: Establishing the upper temperature limit for storage, handling, and use to prevent unintended degradation.
-
Predicting Shelf Life: Assessing long-term stability under various thermal conditions.
-
Ensuring Process Integrity: In chemical synthesis, thermal degradation can lead to impurities and reduced yields.
-
Biocompatibility and Safety: The nature of decomposition products is of paramount importance in biomedical applications to avoid the formation of toxic or reactive species.
This guide will provide the necessary framework for a thorough investigation of these critical parameters.
Physicochemical Properties of 2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane
A foundational understanding of the compound's physical and chemical properties is essential before delving into its thermal behavior.
| Property | Value | Source |
| CAS Number | 17887-80-8 | |
| Molecular Formula | C9H24O2Si2 | |
| Molecular Weight | 220.46 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified |
Caption: Molecular structure of 2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane.
Evaluating Thermal Stability: Methodologies and Rationale
The primary technique for assessing the thermal stability of a material is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] When coupled with a method for identifying the gaseous decomposition products, such as Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) , this is referred to as Evolved Gas Analysis (EGA) .
Thermogravimetric Analysis (TGA)
Principle: A small sample of the material is placed in a crucible, which is situated on a highly sensitive microbalance within a furnace. The furnace temperature is programmed to increase at a constant rate, and the sample's mass is continuously recorded. A plot of mass versus temperature, known as a thermogram, provides a quantitative measure of mass loss events.
Key Information Obtained from TGA:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a critical parameter for defining the upper limit of thermal stability.
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, identified as the peak in the derivative of the TGA curve (DTG curve).
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can indicate the formation of non-volatile residues.
-
Decomposition Profile: The shape of the thermogram can reveal whether the decomposition occurs in single or multiple steps.
Evolved Gas Analysis (EGA) by TGA-MS
Principle: The gaseous products evolved from the sample during the TGA experiment are transferred via a heated transfer line to a mass spectrometer. The MS then separates and detects these gaseous molecules based on their mass-to-charge ratio, allowing for their identification.
Why TGA-MS is Essential:
While TGA quantifies when and how much mass is lost, TGA-MS identifies what is being lost. This is crucial for elucidating the decomposition mechanism. For 2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane, TGA-MS would enable the identification of volatile organosilicon fragments and hydrocarbons, providing direct evidence for the proposed decomposition pathways.
Predicted Thermal Decomposition of 2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane
The thermal stability of siloxanes is generally high, with decomposition temperatures often exceeding 300-400°C in an inert atmosphere.[3] The decomposition of linear siloxanes can proceed through various mechanisms, including the cleavage of Si-C and Si-O bonds. The presence of oxygen can significantly lower the decomposition temperature.[3]
Proposed Decomposition Pathways
The decomposition of 2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane is likely to initiate at the weakest bonds in the molecule under thermal stress. The Si-O-C linkage in the silyl ether moieties and the Si-C bonds are the most probable sites for initial cleavage.
Pathway 1: Homolytic Cleavage of the Si-O Bond
This pathway involves the breaking of the silicon-oxygen bond, leading to the formation of radical species. These highly reactive intermediates can then undergo a series of rearrangement and fragmentation reactions.
Pathway 2: Rearrangement and Elimination
A concerted rearrangement mechanism, potentially involving a cyclic transition state, could lead to the elimination of stable, volatile molecules. For instance, a rearrangement could lead to the formation of a volatile cyclic siloxane and an alkene.
Pathway 3: Homolytic Cleavage of the Si-C Bond
Cleavage of the silicon-methyl bond would generate methyl radicals and a silyl radical. The methyl radicals can then abstract hydrogen atoms from other molecules or combine to form ethane.
Based on studies of similar organosilicon compounds, a multi-step decomposition is expected. The initial stages are likely to involve the scission of the Si-O-C and Si-C bonds, leading to the formation of a mixture of volatile low-molecular-weight siloxanes, hydrocarbons (such as methane and ethane), and potentially formaldehyde or its derivatives from the propyl chain.
Caption: Proposed general decomposition pathway.
Expected TGA Profile
The TGA thermogram of 2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane in an inert atmosphere (e.g., nitrogen or argon) is anticipated to show a single, broad decomposition step. The onset of this decomposition is predicted to be in the range of 300-400°C, consistent with the stability of similar siloxanes. A significant mass loss is expected, with a small percentage of residual mass, likely consisting of silicon-containing char.
| Parameter | Expected Value/Observation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | To study intrinsic thermal stability without oxidative effects. |
| Tonset | 300 - 400 °C | Based on the stability of linear siloxanes.[3] |
| Decomposition Steps | Likely a single, broad step | Indicative of a complex series of overlapping decomposition reactions. |
| Residual Mass | < 10% | The molecule is expected to primarily decompose into volatile products. |
Experimental Protocol: TGA-MS Analysis of 2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane
This section provides a detailed, step-by-step protocol for conducting a TGA-MS analysis of a liquid sample like 2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane.
Instrumentation and Consumables
-
Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) via a heated transfer line.
-
TGA crucibles (e.g., alumina or platinum). For volatile liquids, pierced hermetically sealed pans are recommended to prevent premature evaporation.
-
High-purity nitrogen or argon gas for purging.
-
2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane sample.
Experimental Workflow
Caption: Experimental workflow for TGA-MS analysis.
Step-by-Step Procedure
-
Instrument Preparation and Calibration:
-
Ensure the TGA and MS are calibrated according to the manufacturer's specifications. A weight calibration for the TGA and a mass calibration for the MS are essential.
-
Set the heated transfer line temperature to approximately 250-300°C to prevent condensation of evolved gases.
-
-
Sample Preparation:
-
In a controlled environment (e.g., a glove box if the sample is moisture-sensitive), accurately weigh 5-10 mg of 2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane into a TGA crucible with a pierced lid. The small hole in the lid allows for the controlled release of decomposition products while minimizing evaporative losses at lower temperatures.
-
-
TGA Method Setup:
-
Load the sample into the TGA.
-
Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the initial temperature to 30°C and allow the system to equilibrate.
-
Program the furnace to heat from 30°C to 800°C at a heating rate of 10°C/min. A slower heating rate can provide better resolution of decomposition events, while a faster rate is suitable for rapid screening.
-
-
MS Method Setup:
-
Set the MS to scan a mass range appropriate for the expected decomposition products (e.g., m/z 10-300).
-
Configure the data acquisition to continuously monitor the ion currents for specific m/z values corresponding to potential fragments (e.g., m/z 16 for methane, m/z 73 for the trimethylsilyl cation).
-
-
Data Acquisition and Analysis:
-
Start the TGA-MS experiment.
-
After the run is complete, analyze the TGA data to determine the onset and peak decomposition temperatures.
-
Analyze the MS data by plotting the ion current for specific masses as a function of temperature. Correlate the evolution of specific gases with the mass loss events observed in the TGA data.
-
Conclusion
The thermal stability of 2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane is a critical parameter that dictates its suitability for various high-performance applications. While direct experimental data is limited, a comprehensive understanding of its likely thermal behavior can be extrapolated from the well-established chemistry of siloxanes and silyl ethers. This guide has outlined the theoretical basis for its thermal decomposition, proposed plausible degradation pathways, and provided a robust experimental protocol for its empirical determination using TGA-MS. By following the methodologies described herein, researchers and drug development professionals can confidently characterize the thermal properties of this and similar organosilicon compounds, ensuring their safe and effective application.
References
- Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds. Gelest, Inc.
-
Gallarini, F., et al. (2023). Thermal stability of linear siloxanes and their mixtures. IRIS .
- Sigma-Aldrich. (n.d.). 1,3-BIS(TRIMETHYLSILYLOXY)PROPANE AldrichCPR.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,3-Bis(trimethylsilyloxy)propane.
- LPD Lab Services Ltd. (n.d.). Thermogravimetric Analysis (TGA).
- Nakadaira, Y., et al. (1976). Chemistry of organosilicon compounds: LXXXVIII. Mass spectroscopy of organosilicon compounds. Part 2. Methoxymethyldisilanes. Journal of Organometallic Chemistry, 113(3), 249-256.
- Tobita, S., et al. (2000). Metastable Ion Study of Organosilicon Compounds. Part XII. 2-Propoxytrimethylsilane, (CH3)3SiOCH(CH3)2. Semantic Scholar.
- Macfarlane, I. G. (n.d.). The Thermal Decomposition of Some Polysiloxanes. University of Glasgow.
- Nagy, A., et al. (2023).
- Wu, C., et al. (2023). Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane.
- Thompson, J. A., & Fennessey, P. V. (1993). Analysis of trimethylsilylperoxy derivatives of thermally labile hydroperoxides by gas chromatography-mass spectrometry. Analytical Biochemistry, 213(2), 221-229.
- Morrison, K. D., et al. (2023). TATB thermal decomposition: Expanding the molecular profile with cryo-focused pyrolysis GC-MS. OSTI.gov.
- PubChem. (n.d.). 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-.
- Benchchem. (2025).
- Wikipedia. (n.d.). Silyl ether.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Lu, Y., et al. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. NIH.
- ResearchGate. (n.d.). Calibration of the thermal desorption-gas chromatography-mass spectrometry system using standards generated in the process of thermal decomposition of chemically modified silica gel.
- LPD Lab Services Ltd. (n.d.). Thermogravimetric Analysis (TGA).
- ResearchGate. (n.d.). Mechanisms for the breakdown of siloxanes by various processes.
- NIH. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids.
- NIH. (n.d.). Thermal and Photochemical Reactions of Organosilicon Compounds.
- TCI America. (n.d.). 1,3-Bis(trimethylsilyloxy)propane 98.0+%.
- TCI EUROPE N.V. (n.d.). 1,3-Bis(trimethylsilyloxy)propane.
Sources
Methodological & Application
Application Note: Protocol for the Silylation of Diols via Silyl Ether Exchange with 1,3-Bis(trimethylsilyloxy)propane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Silyl Ethers in Polyfunctional Molecule Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and development, the selective manipulation of polyfunctional molecules is a cornerstone of success. Diols, organic compounds containing two hydroxyl (-OH) groups, are prevalent structural motifs in a vast array of biologically active molecules, including carbohydrates, steroids, and complex natural products. The reactivity of these hydroxyl groups, while essential for their biological function, presents a significant challenge during multi-step synthetic campaigns. Unprotected hydroxyls can interfere with a wide range of chemical transformations, leading to undesired side reactions, reduced yields, and complex purification procedures.[1][2][3]
To navigate this, chemists employ a strategy of temporary protection, wherein a reactive functional group is reversibly masked.[2][3][4] Silyl ethers are among the most widely utilized protecting groups for alcohols due to their ease of installation, general stability to a variety of non-acidic and non-fluoride-containing reagents, and their tunable lability for selective deprotection.[5][6][7] The stability of the silyl ether is largely dictated by the steric bulk of the substituents on the silicon atom, allowing for a graduated deprotection strategy in the presence of multiple silyl ethers.[5]
While the most common methods for silylation involve the use of silyl halides (e.g., trimethylsilyl chloride, TMS-Cl) or silyl amides (e.g., N,O-bis(trimethylsilyl)acetamide, BSA), these methods often produce stoichiometric byproducts such as acids or amides that can complicate purification.[4][7] An alternative, though less common, approach is through a trans-silylation or silyl ether exchange reaction, where a silylated alcohol serves as the donor of the silyl group to another alcohol. This note explores the theoretical framework and a proposed protocol for the silylation of diols using 1,3-bis(trimethylsilyloxy)propane as the silylating agent, a method that proceeds via a silyl ether exchange mechanism.
The Silylating Agent: 1,3-Bis(trimethylsilyloxy)propane
1,3-Bis(trimethylsilyloxy)propane is the di-trimethylsilyl ether of 1,3-propanediol. While commercially available, it is not typically employed as a primary silylating agent. Its potential utility in this context lies in its ability to act as a TMS group donor in a reversible trans-silylation reaction. The primary byproduct of such a reaction would be 1,3-propanediol, a relatively volatile and water-soluble small molecule, which could offer advantages in product purification.
Proposed Mechanism: Acid-Catalyzed Silyl Ether Exchange
In the absence of direct literature precedent for this specific transformation, a plausible mechanism is an acid-catalyzed silyl ether metathesis.[8][9][10] This mechanism is predicated on the activation of the silyl ether oxygen by a Lewis or Brønsted acid, rendering the silicon atom more electrophilic and susceptible to nucleophilic attack by the diol.
Key Mechanistic Steps:
-
Activation of the Silyl Ether: A catalytic amount of a Lewis or Brønsted acid coordinates to one of the oxygen atoms of 1,3-bis(trimethylsilyloxy)propane. This polarization of the Si-O bond increases the electrophilicity of the silicon atom.
-
Nucleophilic Attack: A hydroxyl group of the diol substrate acts as a nucleophile, attacking the activated silicon center. This forms a pentacoordinate silicon intermediate.
-
Silyl Transfer: The intermediate collapses, leading to the transfer of the trimethylsilyl group from the 1,3-propanediol backbone to the diol substrate. This step releases a molecule of 1,3-propanediol with one free hydroxyl group and one silylated hydroxyl group.
-
Second Silylation and Equilibration: The process can be repeated at the second hydroxyl group of the diol, and also on the newly liberated hydroxyl of the 1,3-propanediol byproduct. The reaction is driven towards the desired product by Le Châtelier's principle, typically by removal of the more volatile 1,3-propanediol.
Caption: Proposed acid-catalyzed silyl ether exchange mechanism.
Experimental Protocol: A Representative Procedure
Disclaimer: The following protocol is a hypothetical procedure based on the general principles of acid-catalyzed trans-silylation reactions. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, will be necessary for specific diol substrates.
Materials:
-
Diol substrate
-
1,3-Bis(trimethylsilyloxy)propane (≥97%)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Lewis Acid Catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Scandium(III) triflate (Sc(OTf)₃)) or Brønsted Acid Catalyst (e.g., Camphorsulfonic acid (CSA))
-
Anhydrous Triethylamine or Pyridine (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add the diol (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the diol in an appropriate volume of anhydrous solvent (e.g., Toluene). Add 1,3-bis(trimethylsilyloxy)propane (1.1 to 1.5 eq. per hydroxyl group to be silylated).
-
Catalyst Addition: Add the acid catalyst (0.01 to 0.1 eq.). For highly acid-sensitive substrates, a milder Lewis acid may be preferred.
-
Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting diol and the formation of the mono- and di-silylated products.[11][12][13][14]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of anhydrous triethylamine or pyridine to neutralize the acid catalyst.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Factors Influencing Silylation
| Parameter | Influence on the Reaction | Considerations and Optimization |
| Catalyst | The choice and loading of the acid catalyst are critical for activating the silyl ether exchange. | Stronger Lewis acids (e.g., TMSOTf) may lead to faster reaction rates but can also cause side reactions with sensitive substrates. Milder catalysts like Sc(OTf)₃ or CSA may offer better selectivity. Catalyst loading should be optimized to balance reaction rate and potential degradation. |
| Solvent | The solvent must be anhydrous to prevent hydrolysis of the silylating agent and product. Its polarity can influence reaction rates. | Aprotic solvents like toluene, DCM, or THF are commonly used. Toluene is advantageous for reactions at higher temperatures and allows for the azeotropic removal of water. |
| Temperature | Higher temperatures generally increase the reaction rate and can help drive the equilibrium towards the products by removing the 1,3-propanediol byproduct. | The thermal stability of the substrate and product must be considered. For sensitive substrates, lower temperatures with a more active catalyst may be necessary. |
| Stoichiometry | An excess of the silylating agent can be used to drive the reaction to completion, favoring the di-silylated product. | The stoichiometry should be adjusted based on whether mono- or di-silylation is desired. For selective mono-silylation, careful control of the stoichiometry is crucial. |
Workflow and Logic
Caption: Experimental workflow for diol silylation.
Trustworthiness and Self-Validation
The success of this protocol relies on careful monitoring and characterization at each stage.
-
Reaction Monitoring: TLC is a rapid and effective way to qualitatively assess the progress of the reaction.[13] A co-spot of the starting material alongside the reaction mixture will clearly show the consumption of the diol. The appearance of new, less polar spots will indicate the formation of the mono- and di-silylated products. For more quantitative analysis, GC-MS can be employed to determine the relative ratios of starting material and products.[11][12][14]
-
Product Characterization: The final purified product should be characterized by standard spectroscopic methods:
-
¹H and ¹³C NMR: The appearance of a sharp singlet around 0 ppm in the ¹H NMR spectrum is characteristic of the methyl protons of the TMS group. The integration of this signal relative to the protons of the diol backbone will confirm the degree of silylation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass of the silylated product, confirming its elemental composition.[11]
-
Infrared (IR) Spectroscopy: A successful silylation will result in the disappearance or significant attenuation of the broad O-H stretching band (typically around 3300-3600 cm⁻¹) of the starting diol.
-
Conclusion
The use of 1,3-bis(trimethylsilyloxy)propane as a silylating agent for diols via a trans-silylation mechanism presents a theoretically viable alternative to traditional silylation methods. The potential for a mild, acid-catalyzed reaction with a readily removable byproduct makes it an intriguing strategy, particularly in complex syntheses where purification can be challenging. While this application note provides a foundational, albeit hypothetical, protocol, it underscores the importance of understanding the fundamental principles of reaction mechanisms to innovate and adapt synthetic methodologies. Researchers are encouraged to use this guide as a starting point for their own investigations, with the understanding that empirical optimization will be key to achieving successful outcomes for their specific substrates.
References
-
Arnett, E. M., & Ellington, J. C. (1988). Kinetics and Thermodynamics of Phenolate Silylation and Alkylation. Journal of the American Chemical Society, 110(23), 7778–7785. [Link]
-
Changfu Chemical. (n.d.). Silylating Agents: Enhancing Organic Synthesis with Chlorotrimethylsilane. [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2435-2468. [Link]
- Fluka. (1995).
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
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Ashraf, M. A., Liu, Z., Li, C., & Zhang, D. (2013). Recent advances in catalytic silylation of hydroxyl-bearing compounds: A green technique for protection of alcohols using Si–O bond formations. Applied Organometallic Chemistry, 27(11), 615-638. [Link]
-
Pierce, A. E. (1968). Silylating Agents. Pierce Chemical Company. [Link]
-
Ellington, J. C., & Arnett, E. M. (1988). Kinetics and thermodynamics of phenolate silylation and alkylation. Journal of the American Chemical Society, 110(23), 7778-7785. [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Wikipedia. (2024). Silylation. [Link]
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Demchenko, A. V. (2018). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Beilstein Journal of Organic Chemistry, 14, 1427–1434. [Link]
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Zhang, L., et al. (2020). Catalytic Asymmetric trans-Selective Hydrosilylation of Bisalkynes to Access AIE and CPL-Active Silicon-Stereogenic Benzosiloles. iScience, 23(8), 101402. [Link]
-
Kushnir, M. M., & Komaromy-Hiller, G. (2000). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136. [Link]
-
Zhang, Y., et al. (2024). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Polymers, 16(1), 123. [Link]
-
Tretbar, C. A., et al. (2019). Direct Silyl Ether Metathesis for Vitrimers with Exceptional Thermal Stability. Journal of the American Chemical Society, 141(42), 16905–16913. [Link]
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Tretbar, C. A., et al. (2019). Direct Silyl Ether Metathesis for Vitrimers with Exceptional Thermal Stability. Journal of the American Chemical Society, 141(42), 16905–16913. [Link]
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Tretbar, C. A., et al. (2019). Direct Silyl Ether Metathesis for Vitrimers with Exceptional Thermal Stability. NSF Public Access Repository. [Link]
-
Fréchet, J. M., & Schuerch, C. (1971). Use of polymers as protecting groups in organic synthesis. III. Selective functionalization of polyhydroxy alcohols. Journal of the American Chemical Society, 93(2), 492-496. [Link]
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Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag. [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
Karmel, C. (2018). Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship, University of California. [Link]
-
Wikipedia. (2024). Protecting group. [Link]
-
Hoveyda, A. H., et al. (2011). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Angewandte Chemie International Edition, 50(17), 3884-3913. [Link]
-
Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. [Link]
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Lanzotti, V., et al. (2020). Derivatization steps prior to GC–MS analysis: a Silylation reactions... ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Silylation – Knowledge and References. [Link]
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Soule, J. F., & Morken, J. P. (2013). Silylation of Non-Terminal Double Bonds of Natural Oils. Silicon, 5, 113-120. [Link]
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Gevorgyan, V., et al. (2017). Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation. Molecules, 22(10), 1698. [Link]
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Fiehn, O. (2016). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 6(1), 7. [Link]
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The Strategic Application of 1,3-Bis(trimethylsilyloxy)propane for Acetal Protection in Natural Product Synthesis: A Technical Guide
For researchers, scientists, and drug development professionals engaged in the intricate art of natural product synthesis, the judicious selection of protecting groups is a critical determinant of success. This guide provides an in-depth exploration of 1,3-bis(trimethylsilyloxy)propane (BTSP) as a versatile and efficient reagent for the formation of 1,3-dioxane protecting groups, a strategy particularly advantageous in the context of complex, multi-step syntheses. We will delve into the mechanistic underpinnings of its application, provide field-proven protocols, and analyze a case study from the total synthesis of a potent natural product.
Introduction: The Rationale for 1,3-Dioxane Protection via BTSP
The protection of carbonyl functionalities and 1,3-diols is a recurrent challenge in the synthesis of natural products. The 1,3-dioxane protecting group offers a robust shield against a wide array of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments.[1] Traditionally, the formation of 1,3-dioxanes involves the acid-catalyzed reaction of a carbonyl compound with 1,3-propanediol, often requiring harsh conditions and the removal of water to drive the reaction to completion.[2]
1,3-Bis(trimethylsilyloxy)propane emerges as a superior alternative, enabling the formation of 1,3-dioxanes under remarkably mild and neutral conditions. This is particularly beneficial when dealing with sensitive substrates laden with other acid- or base-labile functional groups, a common scenario in the synthesis of complex natural products.
Mechanism of Protection: A Gentle and Efficient Transformation
The efficacy of BTSP in forming 1,3-dioxanes lies in its ability to circumvent the need for strong Brønsted or Lewis acids in stoichiometric amounts. A catalytic amount of a mild Lewis acid, such as iodine (I₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), is sufficient to initiate the reaction.
The proposed mechanism for the iodine-catalyzed acetalization is depicted below. Iodine acts as a mild Lewis acid, activating the carbonyl group towards nucleophilic attack by one of the trimethylsilyloxy groups of BTSP. A subsequent intramolecular cyclization, facilitated by the proximity of the second trimethylsilyloxy group, leads to the formation of the stable 1,3-dioxane ring and the regeneration of the catalyst. The primary byproduct of this reaction is hexamethyldisiloxane, which is volatile and easily removed.
Figure 1: Proposed mechanism for iodine-catalyzed formation of a 1,3-dioxane using BTSP.
Application Notes and Protocols
General Protocol for Iodine-Catalyzed Acetalization
This protocol is adapted from the work of Karimi and Golshani and is suitable for a wide range of aldehydes and ketones.[3]
Materials:
-
Carbonyl compound (1.0 mmol)
-
1,3-Bis(trimethylsilyloxy)propane (BTSP) (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)
-
Iodine (I₂) (0.05 - 0.1 mmol, 5-10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) or another aprotic solvent
Procedure:
-
To a solution of the carbonyl compound in anhydrous CH₂Cl₂ is added 1,3-bis(trimethylsilyloxy)propane.
-
A catalytic amount of iodine is added to the mixture at room temperature.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Key Advantages of this Protocol:
-
Mild and Neutral Conditions: Avoids the use of strong acids, making it compatible with acid-sensitive functional groups.
-
High Chemoselectivity: Aldehydes can often be protected in the presence of ketones.
-
Simple Workup: The reaction byproducts are volatile and easily removed.
Case Study: Total Synthesis of (+)-Duocarmycin SA
The duocarmycins are a class of exceptionally potent antitumor antibiotics.[4] Their total synthesis represents a significant challenge due to their complex architecture and sensitive functionalities. In the asymmetric total synthesis of (+)-Duocarmycin SA by Natsume and coworkers, a key step involved the protection of a ketone intermediate.[5] While the original publication does not provide a full experimental account, related work and the context of the synthesis suggest the utility of a BTSP-based protection. A representative protocol based on their reported strategy is outlined below.
Hypothetical Application in the Synthesis of a Duocarmycin Intermediate:
Figure 2: Workflow illustrating the use of BTSP in the synthesis of a (+)-Duocarmycin SA intermediate.
In this context, the use of BTSP with a catalytic amount of TMSOTf would offer a mild and efficient method to protect the ketone. This protection would be crucial to prevent undesired side reactions during subsequent transformations in the synthetic sequence. The stability of the 1,3-dioxane to a range of reagents would allow for extensive manipulation of other parts of the molecule.
Deprotection Protocols for 1,3-Dioxanes
The removal of the 1,3-dioxane protecting group is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This method is suitable for substrates containing other acid-sensitive groups.
Materials:
-
1,3-Dioxane protected compound (1.0 mmol)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 mmol, 10-20 mol%)
-
Acetone/Water (e.g., 4:1 v/v)
Procedure:
-
Dissolve the protected compound in a mixture of acetone and water.
-
Add PPTS to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Deprotection using Acetic Acid
For more robust substrates, a solution of acetic acid in water can be an effective and economical choice.
Materials:
-
1,3-Dioxane protected compound (1.0 mmol)
-
Aqueous Acetic Acid (e.g., 80% AcOH in H₂O)
-
Tetrahydrofuran (THF) as a co-solvent (optional)
Procedure:
-
Dissolve the protected compound in aqueous acetic acid (THF can be added to improve solubility).
-
Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography as needed.
| Deprotection Method | Acid | Typical Conditions | Substrate Compatibility |
| Mild | Pyridinium p-toluenesulfonate (PPTS) | Acetone/H₂O, RT to 50 °C | Suitable for molecules with other acid-sensitive groups. |
| Moderate | Acetic Acid (aq.) | THF/H₂O, RT to reflux | Effective for more robust substrates. |
| Strong | Trifluoroacetic Acid (TFA) | CH₂Cl₂/H₂O, RT | For highly stable 1,3-dioxanes; may cleave other acid-labile groups. |
Table 1: Comparison of common deprotection conditions for 1,3-dioxanes.
Orthogonality and Strategic Considerations
A key advantage of the 1,3-dioxane protecting group formed from BTSP is its compatibility with a wide range of other protecting groups, allowing for sophisticated orthogonal protection strategies.
-
Stable to: Bases (e.g., LiOH, K₂CO₃), nucleophiles, many oxidizing agents (e.g., PCC, DMP), and reducing agents (e.g., NaBH₄, LiAlH₄).
-
Labile to: Acidic conditions.
This stability profile allows for the selective deprotection of other groups in the presence of a 1,3-dioxane. For instance, a silyl ether protecting group like TBDMS can be cleaved with fluoride sources (e.g., TBAF) without affecting the 1,3-dioxane. Conversely, the 1,3-dioxane can be removed under mild acidic conditions while leaving base-labile groups like esters intact.
Conclusion
1,3-Bis(trimethylsilyloxy)propane offers a mild, efficient, and highly chemoselective method for the protection of carbonyl compounds and 1,3-diols as 1,3-dioxanes. Its application under neutral conditions, as pioneered by Karimi and Golshani, and its utility in the total synthesis of complex natural products like (+)-Duocarmycin SA, underscore its value in modern synthetic chemistry. The ability to deprotect the resulting 1,3-dioxane under a range of acidic conditions provides the synthetic chemist with the flexibility required to navigate the intricate pathways of natural product synthesis. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively implement this valuable protecting group strategy in their own synthetic endeavors.
References
-
Boger, D. L., & Johnson, D. S. (1996). CC-1065 and the Duocarmycins: Unraveling the Keys to a New Class of Naturally Derived DNA Alkylating Agents. Angewandte Chemie International Edition in English, 35(13‐14), 1438-1474. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-Haloacetals and Ketals: 2-(2-Bromoethyl)-1,3-dioxane and 2,5,5-Trimethyl-2-(2-bromoethyl)-1,3-dioxane. Organic Syntheses, 62, 140. [Link]
-
Muratake, H., & Natsume, M. (1995). Asymmetric Synthesis of (+)-Duocarmycin SA Using Novel Procedure for Preparation of Hydroxyindoles. Chemical & Pharmaceutical Bulletin, 43(9), 1595-1604. [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
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Mastering the Shield: A Detailed Guide to the Protection of 1,3-Diols in Organic Synthesis
Introduction: The Strategic Imperative of Protecting 1,3-Diols
In the intricate choreography of multi-step organic synthesis, the selective masking and unmasking of functional groups is a cornerstone of success. Among the various functionalities, the hydroxyl group, with its inherent reactivity as both a nucleophile and a proton donor, often requires temporary protection to prevent undesired side reactions. When two hydroxyl groups are situated in a 1,3-relationship, their proximity offers a unique opportunity for the formation of cyclic protecting groups, which can confer specific stereochemical and reactivity profiles to a molecule. This guide provides an in-depth exploration of the experimental procedures for the protection of 1,3-diols, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this critical synthetic transformation. We will delve into the mechanistic underpinnings of common protecting group strategies, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices, ensuring a robust and reliable approach to the synthesis of complex molecules.
I. Cyclic Acetals and Ketals: The Workhorses of 1,3-Diol Protection
Cyclic acetals and ketals are among the most widely employed protecting groups for 1,2- and 1,3-diols due to their straightforward formation, general stability under basic and neutral conditions, and predictable cleavage under acidic conditions.[1][2] For 1,3-diols, the formation of a six-membered ring is thermodynamically favored, leading to the efficient formation of 1,3-dioxanes.[3][4]
A. Benzylidene Acetals: A Versatile and Regioselective Choice
Benzylidene acetals are particularly valuable for the protection of 1,3-diols, often exhibiting excellent regioselectivity in polyol systems.[2][5] The formation of the six-membered ring is generally favored over the five-membered ring that would be formed with a 1,2-diol.[6]
Mechanism of Formation: The reaction proceeds via an acid-catalyzed reaction between the 1,3-diol and benzaldehyde (or a benzaldehyde equivalent like benzaldehyde dimethyl acetal). The acid protonates the carbonyl oxygen of benzaldehyde, activating it towards nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent intramolecular cyclization and elimination of water yield the stable cyclic acetal.
Experimental Protocol: Benzylidene Acetal Protection of a 1,3-Diol
Materials:
-
1,3-Diol (1.0 equiv)
-
Benzaldehyde dimethyl acetal (1.2 equiv)
-
Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the 1,3-diol (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add benzaldehyde dimethyl acetal (1.2 equiv).
-
Add the acid catalyst, such as CSA (0.05 equiv).[2] Alternatively, Cu(OTf)₂ can be used as a catalyst in acetonitrile, which often leads to rapid and clean reactions.[5][7]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection: Benzylidene acetals are readily cleaved under acidic conditions (e.g., aqueous HCl, TFA, or acetic acid).[2] A key advantage is their susceptibility to hydrogenolysis (e.g., H₂, Pd/C), which is orthogonal to acid-labile protecting groups.[2][8]
B. Acetonides (Isopropylidene Ketals): Simplicity and Stability
Acetonides, formed from the reaction of a diol with acetone, are another popular choice for protecting 1,3-diols.[2][9] While thermodynamically less favored for 1,3-diols compared to 1,2-diols due to the formation of a six-membered ring with an axial methyl group, they are still synthetically useful.[6]
Mechanism of Formation: Similar to benzylidene acetals, acetonide formation is acid-catalyzed. The diol reacts with acetone or, more efficiently, with 2,2-dimethoxypropane, which drives the equilibrium towards the product by eliminating methanol instead of water.[2]
Experimental Protocol: Acetonide Protection of a 1,3-Diol
Materials:
-
1,3-Diol (1.0 equiv)
-
2,2-Dimethoxypropane (2.0 equiv) or Acetone (as solvent)
-
p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane, if not using acetone as solvent)
-
Triethylamine (Et3N) or saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the 1,3-diol (1.0 equiv) in anhydrous acetone or a mixture of acetone and DCM. Alternatively, use 2,2-dimethoxypropane (2.0 equiv) in an inert solvent like DCM.[1]
-
Add a catalytic amount of an acid catalyst, such as p-TsOH.
-
Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction with a mild base like triethylamine or by washing with a saturated aqueous solution of NaHCO3.[1]
-
Remove the solvent under reduced pressure.
-
If necessary, dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Deprotection: Acetonides are stable to basic and nucleophilic conditions but are readily cleaved by treatment with aqueous acid.[2][9]
II. Cyclic Silyl Ethers: Robust Protection with Tunable Stability
For applications requiring greater stability, particularly towards acidic conditions where acetals would be cleaved, cyclic silyl ethers are an excellent alternative. Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom.[1][10]
A. Di-tert-butylsilylene (DTBS) and Tetraisopropyldisiloxanylidene (TIPDS) Groups
For the simultaneous protection of two hydroxyl groups, cyclic silyl ethers such as di-tert-butylsilylene (DTBS) and 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS) are particularly effective for 1,3-diols.[1] The TIPDS group, in particular, is very stable and frequently used.[1]
Mechanism of Formation: The reaction involves the treatment of the 1,3-diol with a dihalosilane, such as 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂), in the presence of a base like pyridine or imidazole. The base facilitates the nucleophilic attack of the hydroxyl groups on the silicon atom, leading to the formation of the cyclic silyl ether.
Experimental Protocol: TIPDS Protection of a 1,3-Diol
Materials:
-
1,3-Diol (1.0 equiv)
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.05 equiv)
-
Anhydrous Pyridine or DMF
-
Water
-
Ethyl acetate or other suitable organic solvent
-
Aqueous copper sulfate (CuSO₄) solution (if using pyridine)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the 1,3-diol (1.0 equiv) in anhydrous pyridine or DMF in a round-bottom flask.[1]
-
Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.05 equiv) to the solution.[1]
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
If pyridine was used, wash the organic layer with aqueous copper sulfate solution to remove the pyridine, followed by water and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Deprotection: Cyclic silyl ethers are cleaved by fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF).[1]
Data Presentation and Visualization
Table 1: Comparison of Common Protecting Groups for 1,3-Diols
| Protecting Group | Reagents for Protection | Stability | Cleavage Conditions |
| Benzylidene Acetal | Benzaldehyde or Benzaldehyde dimethyl acetal, Acid catalyst (e.g., CSA, p-TsOH, Cu(OTf)₂)[2][5] | Stable to bases and nucleophiles[2] | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂)[2] |
| Acetonide | Acetone or 2,2-Dimethoxypropane, Acid catalyst (e.g., p-TsOH)[2] | Stable to bases, reducing agents, and mild oxidants[1] | Acidic hydrolysis (e.g., aq. HCl, p-TsOH)[1] |
| TIPDS Ether | TIPDSCl₂, Pyridine or DMF[1] | Very stable, especially to acidic conditions[1] | Fluoride ions (e.g., TBAF)[1] |
Diagram 1: General Workflow for 1,3-Diol Protection and Deprotection
Caption: A generalized workflow illustrating the strategic use of protecting groups for 1,3-diols in a multi-step synthesis.
Diagram 2: Mechanism of Acid-Catalyzed Benzylidene Acetal Formation
Caption: The acid-catalyzed mechanism for the formation of a benzylidene acetal from a 1,3-diol and benzaldehyde.
Conclusion: Enabling Complex Molecule Synthesis
The judicious selection and application of protecting groups for 1,3-diols are pivotal for the successful execution of complex synthetic strategies. By understanding the underlying principles of their formation, stability, and cleavage, researchers can navigate the challenges of chemoselectivity and achieve their synthetic targets with greater efficiency and control. The protocols and comparative data presented in this guide serve as a practical resource for the laboratory, empowering scientists to confidently employ these essential tools in the pursuit of novel chemical entities.
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Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Chemistry Portal. Available at: [Link]
-
Protection of 1,2-/1,3-Diols. Chem-Station Int. Ed. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Scribd. Available at: [Link]
-
1,3-Diol synthesis by hydroxylation. Organic Chemistry Portal. Available at: [Link]
-
A Direct Method for the Efficient Synthesis of Benzylidene Acetal at Room Temperature. ResearchGate. Available at: [Link]
-
Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. Available at: [Link]
-
Protection of 1,3-Diol by Silyl ether. SynArchive. Available at: [Link]
-
Protection of 1, 2- & 1, 3-Diols. YouTube. Available at: [Link]
-
Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. ACS Publications. Available at: [Link]
-
Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal. Available at: [Link]
-
Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones? Chemistry Stack Exchange. Available at: [Link]
-
Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI. Available at: [Link]
-
Silyl ether. Wikipedia. Available at: [Link]
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-
Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]
-
One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. NIH. Available at: [Link]
-
Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes. ResearchGate. Available at: [Link]
-
Regioselective Mono-Deprotection of Di-tert-butylsilylene Acetal Derived from 1,3-Diol with Ammonium Fluoride. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of 1,3-Diols. ResearchGate. Available at: [Link]
-
Acetonide. Wikipedia. Available at: [Link]
-
Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journals. Available at: [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
1,3-Diol synthesis by addition and hydration. Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. NIH. Available at: [Link]
-
Cyclic Acetals as Protecting Groups. Chad's Prep. Available at: [Link]
-
Protection and Deprotection. CEM Corporation. Available at: [Link]
-
Acetonides. Organic Chemistry Portal. Available at: [Link]
-
Diastereomer-Differentiating Hydrolysis of 1,3-Diol-Acetonides: A Simplified Procedure for the Separation of syn - and anti -. ResearchGate. Available at: [Link]
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Silylation of Hindered Alcohols with 1,3-Bis(trimethylsilyloxy)propane: An Application and Protocol Guide
Abstract
The protection of hydroxyl groups as silyl ethers is a fundamental transformation in modern organic synthesis, particularly in the fields of pharmaceutical and complex molecule synthesis. Sterically hindered alcohols, such as tertiary alcohols, present a significant challenge to standard silylation procedures. This document provides a comprehensive guide to the use of 1,3-bis(trimethylsilyloxy)propane as a trimethylsilylating agent for these challenging substrates. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and offer a comparative analysis with other common silylating agents.
Introduction: The Challenge of Silylating Hindered Alcohols
Silylation is the process of replacing an active hydrogen in a functional group, such as an alcohol, with a silyl group (e.g., trimethylsilyl, TMS).[1] This protection strategy is widely employed to mask the reactivity of alcohols during subsequent synthetic steps.[1] The formation of a silyl ether is typically achieved by reacting the alcohol with a silylating agent, often in the presence of a base.[1]
While primary and secondary alcohols are generally silylated with ease, sterically hindered alcohols, such as tertiary alcohols or those flanked by bulky substituents, pose a significant challenge. The steric bulk around the hydroxyl group impedes the approach of the silylating agent, leading to sluggish or incomplete reactions under standard conditions.[2] To overcome this, more reactive silylating agents or catalytic activation methods are often required.[2]
1,3-Bis(trimethylsilyloxy)propane: A TMS Donor
1,3-Bis(trimethylsilyloxy)propane is a commercially available organosilicon compound. It is recognized as a chemical intermediate in the synthesis of silicone compounds and as a silylating agent in the preparation of pharmaceuticals.[3] Structurally, it is a disilyl ether of 1,3-propanediol. While specific literature detailing its application for the silylation of hindered alcohols is not abundant, its chemical nature as a TMS donor suggests its potential utility in this context, likely under catalytic activation.
Mechanistic Insights and Rationale for Catalysis
The silylation of an alcohol with 1,3-bis(trimethylsilyloxy)propane is not a spontaneous process and requires activation. The reaction likely proceeds through a Lewis acid-catalyzed pathway.
Proposed Lewis Acid-Catalyzed Mechanism:
-
Activation of the Silylating Agent: A Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) coordinates to one of the oxygen atoms of 1,3-bis(trimethylsilyloxy)propane. This coordination polarizes the Si-O bond, making the silicon atom more electrophilic.
-
Nucleophilic Attack: The sterically hindered alcohol, acting as a nucleophile, attacks the activated silicon atom.
-
Proton Transfer and Catalyst Regeneration: A proton is transferred from the alcohol to the propane-1,3-diol backbone, leading to the formation of the desired trimethylsilyl ether and a silylated 1,3-propanediol intermediate. The catalyst is regenerated in the process.
The choice of a potent Lewis acid like TMSOTf is crucial for activating the relatively stable 1,3-bis(trimethylsilyloxy)propane and facilitating the attack by the less nucleophilic hindered alcohol.
Caption: Proposed Lewis acid-catalyzed silylation mechanism.
Experimental Protocol: Silylation of Adamantan-1-ol
The following is a proposed protocol for the silylation of the sterically hindered tertiary alcohol, adamantan-1-ol, using 1,3-bis(trimethylsilyloxy)propane. This protocol is based on general principles of silylation and should be optimized for specific substrates.
Materials:
-
Adamantan-1-ol
-
1,3-Bis(trimethylsilyloxy)propane
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add adamantan-1-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM.
-
Add 1,3-bis(trimethylsilyloxy)propane (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of TMSOTf (0.05 - 0.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(trimethylsilyloxy)adamantane.
Caption: Experimental workflow for the silylation of adamantan-1-ol.
Comparative Analysis of Silylating Agents for Hindered Alcohols
The choice of silylating agent is critical for the successful protection of sterically hindered alcohols. The following table provides a comparative overview of 1,3-bis(trimethylsilyloxy)propane (proposed) and other common reagents.
| Silylating Agent | Structure | Reactivity | Byproducts | Remarks |
| 1,3-Bis(trimethylsilyloxy)propane | TMS-O-(CH₂)₃-O-TMS | Moderate (requires activation) | 1,3-Propanediol derivatives | Potentially mild, but requires catalytic activation for hindered substrates. |
| Trimethylsilyl chloride (TMSCl) | (CH₃)₃SiCl | Moderate | HCl | Often used with a base (e.g., triethylamine, pyridine) to neutralize HCl. |
| Hexamethyldisilazane (HMDS) | (TMS)₂NH | Low (requires activation) | NH₃ | Requires an acid catalyst (e.g., TMSCl, I₂) for efficient reaction. |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | CH₃C(OTMS)=NTMS | High | Acetamide | A powerful silylating agent that drives the reaction to completion. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | (CH₃)₃SiOTf | Very High | Triflic acid | Highly reactive, suitable for very hindered alcohols, but also highly moisture-sensitive. |
Conclusion
While 1,3-bis(trimethylsilyloxy)propane is not a conventionally cited reagent for the silylation of sterically hindered alcohols, its structure as a TMS donor suggests its potential in this application, particularly with Lewis acid catalysis. The proposed protocol offers a starting point for researchers to explore its utility. The choice of silylating agent and reaction conditions should always be tailored to the specific substrate and the overall synthetic strategy. Further research into the scope and limitations of 1,3-bis(trimethylsilyloxy)propane for the protection of challenging alcohols is warranted.
References
-
Hubei Co-Formula Material Tech Co.,Ltd. 1,3-Bis(trimethylsilyloxy)propane. [Link]
-
Chemistry LibreTexts. 3.1.9: Protection of Alcohols. (2022-10-04). [Link]
-
Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Gelest. Silylation of Alcohols Employed in Templating Protocols. [Link]
-
Chemistry LibreTexts. 3.1.9: Protection of Alcohols. (2022-10-04). [Link]
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Navigating the Deprotection of 1,3-Bis(trimethylsilyloxy)propane Ethers: A Detailed Guide for Researchers
In the landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is a cornerstone of success. Among these, silyl ethers, and specifically trimethylsilyl (TMS) ethers, are prized for their ease of installation and mild removal conditions. This guide provides an in-depth exploration of the deprotection of 1,3-bis(trimethylsilyloxy)propane, a common intermediate and protecting group for 1,3-diols. We will delve into the mechanistic underpinnings of various deprotection strategies, offer detailed, field-tested protocols, and discuss critical considerations for achieving high-yield, clean conversions.
Introduction: The Role and Lability of Bis-TMS Ethers
1,3-Bis(trimethylsilyloxy)propane serves as a stable, protected form of 1,3-propanediol. The two TMS ethers mask the nucleophilic and acidic nature of the hydroxyl groups, allowing for transformations on other parts of a molecule without interference. The silicon-oxygen bond in TMS ethers is susceptible to cleavage under a variety of conditions, making it a versatile protecting group. The relative ease of deprotection for common silyl ethers generally follows the trend of steric hindrance and electronic effects, with TMS being one of the most labile.[1]
The simultaneous deprotection of both TMS groups in 1,3-bis(trimethylsilyloxy)propane is typically a straightforward process due to their identical chemical environment and high reactivity. The primary challenge lies not in the cleavage itself, but in selecting a method that is compatible with other functional groups present in the molecule and in ensuring complete removal to avoid mixtures of partially deprotected products.
Core Deprotection Methodologies
The cleavage of the Si-O bond in 1,3-bis(trimethylsilyloxy)propane can be efficiently achieved through three main pathways: acidic hydrolysis, base-catalyzed solvolysis, and fluoride-mediated cleavage. The choice of method is dictated by the overall stability of the substrate to acidic, basic, or nucleophilic conditions.
Acid-Catalyzed Hydrolysis
Mechanistic Insight: Acid-catalyzed deprotection is a classic and often rapid method for TMS ether cleavage. The reaction is initiated by protonation of the ether oxygen, which increases the electrophilicity of the silicon atom and makes the silyloxy group a better leaving group. Subsequent nucleophilic attack by a solvent molecule, typically water or an alcohol, on the silicon atom leads to the cleavage of the Si-O bond, regenerating the diol and forming a silyl byproduct (e.g., trimethylsilanol, which can dimerize to hexamethyldisiloxane).[2]
Sources
Application Note: Strategic Implementation of 1,3-Dioxane Protecting Groups Using 1,3-Bis(trimethylsilyloxy)propane in Orthogonal Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving high yields and purity. Orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others, are essential for the synthesis of complex molecules. This application note provides a detailed guide on the use of 1,3-dioxanes as robust protecting groups for carbonyl functionalities. We will focus on the utility of 1,3-Bis(trimethylsilyloxy)propane as a highly effective reagent for the formation of these acetals under non-aqueous conditions. Furthermore, we will present detailed protocols and showcase an orthogonal deprotection workflow, contrasting the stability of the 1,3-dioxane with other common protecting groups like silyl ethers and esters.
The Imperative of Orthogonal Protection in Modern Synthesis
The construction of complex molecular architectures, particularly in pharmaceutical and natural product synthesis, often requires a sequence of reactions where specific functional groups must remain inert while others are transformed. A protecting group serves as a temporary modification that masks a reactive functional group, preventing it from interfering with subsequent chemical steps.[1]
The core principle of an orthogonal strategy is the ability to deprotect one functional group under a specific set of conditions that leave other protecting groups completely intact.[2] A successful synthesis may employ multiple protecting groups, each cleavable by a unique mechanism (e.g., acid-lability, base-lability, fluoride-lability, or hydrogenolysis). This modularity provides chemists with precise control over the synthetic route.
Figure 2: Proposed mechanism for 1,3-dioxane formation using 1,3-Bis(trimethylsilyloxy)propane and a TMSOTf catalyst.
Experimental Protocols
Protocol 1: Protection of a Ketone as a 1,3-Dioxane
This protocol describes the protection of cyclohexanone as a representative ketone.
Materials:
-
Cyclohexanone (1.0 equiv)
-
1,3-Bis(trimethylsilyloxy)propane (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclohexanone and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 1,3-Bis(trimethylsilyloxy)propane via syringe, followed by the dropwise addition of TMSOTf.
-
Rationale: Low temperature is used to control the reaction rate and minimize potential side reactions. TMSOTf is a highly effective Lewis acid for catalyzing this transformation.
-
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Rationale: The basic quench neutralizes the acidic catalyst and hydrolyzes any remaining silyl species.
-
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-dioxaspiro[4.5]decane.
Application in an Orthogonal Deprotection Sequence
To illustrate the utility of the 1,3-dioxane in an orthogonal strategy, consider a hypothetical substrate containing three common protecting groups: a 1,3-dioxane (protecting a ketone), a tert-butyldimethylsilyl (TBS) ether (protecting a primary alcohol), and a methyl ester .
Figure 3: Orthogonal deprotection workflow for a substrate protected with a 1,3-dioxane, a TBS ether, and a methyl ester.
Protocol 2: Selective Cleavage of a TBS Ether (Fluoride-Mediated)
This protocol selectively removes the TBS ether while leaving the 1,3-dioxane and methyl ester untouched. [3][4] Procedure:
-
Dissolve the multi-protected substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv).
-
Stir the reaction at room temperature, monitoring by TLC. Silyl ether cleavage is typically rapid. [5]4. Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
Protocol 3: Selective Cleavage of a 1,3-Dioxane (Acid-Mediated)
This protocol uses aqueous acid to hydrolyze the 1,3-dioxane, regenerating the ketone, while the TBS ether and ester remain stable under these mild acidic conditions. [6] Procedure:
-
Dissolve the substrate (1.0 equiv) in a 3:1 mixture of THF and water.
-
Add 1 M aqueous hydrochloric acid (HCl) until the pH is ~1-2.
-
Stir vigorously at room temperature or warm gently to 40 °C to expedite the reaction, monitoring by TLC.
-
Once the reaction is complete, neutralize carefully with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to afford the deprotected ketone.
Protocol 4: Selective Cleavage of a Methyl Ester (Base-Mediated)
This protocol saponifies the methyl ester to a carboxylic acid. Both the 1,3-dioxane and the TBS ether are stable to these basic conditions.
Procedure:
-
Dissolve the substrate (1.0 equiv) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH) (1.5 equiv) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl to protonate the carboxylate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.
Data Summary: Protecting Group Stability
The following table summarizes the stability of the discussed protecting groups under various deprotection conditions, highlighting the principles of orthogonality.
| Protecting Group | Reagent Condition | Stability | Rationale |
| TBS Ether | TBAF, THF | Labile | The high affinity of fluoride for silicon drives the cleavage of the Si-O bond. [3][4] |
| 1 M HCl, THF/H₂O | Stable (Generally) | Relatively stable to mild acid, but can cleave under stronger acidic conditions. [7] | |
| LiOH, THF/H₂O | Stable | Stable to basic conditions. | |
| 1,3-Dioxane | TBAF, THF | Stable | Acetal linkage is inert to fluoride ions. |
| 1 M HCl, THF/H₂O | Labile | Susceptible to acid-catalyzed hydrolysis. [6] | |
| LiOH, THF/H₂O | Stable | Stable to basic conditions. | |
| Methyl Ester | TBAF, THF | Stable | Inert to fluoride ions. |
| 1 M HCl, THF/H₂O | Stable (Generally) | Hydrolysis requires harsher acidic conditions (e.g., heat). | |
| LiOH, THF/H₂O | Labile | Undergoes base-catalyzed hydrolysis (saponification). |
Conclusion
The strategic selection of protecting groups is a cornerstone of efficient and successful organic synthesis. The 1,3-dioxane stands out as a robust and reliable protecting group for carbonyl compounds, offering superior stability compared to many other acetal types. The use of 1,3-Bis(trimethylsilyloxy)propane as a reagent for its installation provides a powerful method for achieving this transformation under mild, anhydrous conditions, making it suitable for sensitive and complex substrates. By understanding the distinct chemical labilities of the 1,3-dioxane, silyl ethers, and esters, researchers can design elegant and effective orthogonal strategies to navigate the challenges of modern synthetic chemistry.
References
- Benchchem. (n.d.). Orthogonal Deprotection Strategies in the Presence of Methyl Ethers.
- Yeom, C.-E., Kim, H. W., Lee, S. Y., & Kim, B. M. (2007).
- Wikipedia. (n.d.). Silyl ether.
- Benchchem. (n.d.). Choosing the Right Silyl Protecting Group for Multistep Synthesis.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from University of Bristol, School of Chemistry.
- Sigma-Aldrich. (n.d.). 1,3-BIS(TRIMETHYLSILYLOXY)PROPANE AldrichCPR.
- TCI EUROPE N.V. (n.d.). 1,3-Bis(trimethylsilyloxy)propane.
- ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- Fisher Scientific. (n.d.). 1,3-Bis(trimethylsilyloxy)propane 98.0+%, TCI America.
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- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 1,3-Bis(trimethylsilyloxy)propane in Modern Carbohydrate Chemistry: A Guide for Researchers and Drug Development Professionals
In the intricate field of synthetic carbohydrate chemistry, the judicious selection and manipulation of protecting groups are paramount to achieving desired regioselectivity and stereoselectivity. This guide delves into the versatile applications of 1,3-bis(trimethylsilyloxy)propane as a valuable reagent for the protection of 1,3-diols in carbohydrates, forming a stable 1,3-dioxane ring system, referred to herein as a propylidene acetal. We will explore the causality behind its use, provide detailed, field-proven protocols for its implementation, and discuss its subsequent strategic deployment in glycosylation reactions, a cornerstone of complex oligosaccharide and glycoconjugate synthesis.
The Rationale for Propylidene Acetal Protection in Carbohydrate Synthesis
Carbohydrates present a formidable synthetic challenge due to the presence of multiple hydroxyl groups of similar reactivity.[1][2] The formation of cyclic acetals is a classic and effective strategy to temporarily mask vicinal diols. While benzylidene acetals are ubiquitously employed for the protection of 4,6-diols in hexopyranosides, the propylidene acetal, derived from 1,3-bis(trimethylsilyloxy)propane, offers a synthetically analogous yet distinct alternative.[3][4]
The formation of the 1,3-dioxane ring from a 1,3-diol and 1,3-bis(trimethylsilyloxy)propane is a thermodynamically favorable process, driven by the formation of the stable and volatile byproduct, hexamethyldisiloxane. This reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), under anhydrous conditions.[5] The resulting propylidene acetal imparts conformational rigidity to the pyranose ring, which can have a profound influence on the stereochemical outcome of subsequent glycosylation reactions.[6]
Furthermore, the true synthetic power of this protecting group lies in its capacity for regioselective reductive cleavage. This allows for the selective liberation of either the C4 or C6 hydroxyl group, furnishing valuable, partially protected carbohydrate building blocks that are primed for further functionalization.[7]
Experimental Protocols
Protocol 1: Formation of a 4,6-O-Propylidene Acetal on a Methyl Glycoside
This protocol details the formation of a 4,6-O-propylidene acetal on a model carbohydrate, methyl α-D-glucopyranoside. The causality for the choice of TMSOTf as a catalyst lies in its high efficiency in promoting silyl ether exchange and acetal formation under mild conditions.[5]
Materials:
-
Methyl α-D-glucopyranoside
-
1,3-Bis(trimethylsilyloxy)propane
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl α-D-glucopyranoside (1.0 eq).
-
Dissolve the glycoside in anhydrous DCM.
-
Add 1,3-bis(trimethylsilyloxy)propane (1.2 eq) to the solution.
-
Cool the reaction mixture to -40 °C in an acetonitrile/dry ice bath.
-
Add TMSOTf (0.1 eq) dropwise to the stirred solution. The causality for the low temperature is to control the reaction rate and minimize potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding anhydrous triethylamine (0.5 eq).
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired methyl 4,6-O-propylidene-α-D-glucopyranoside.
Protocol 2: Regioselective Reductive Opening of a 4,6-O-Propylidene Acetal
The ability to regioselectively open the propylidene acetal is a key advantage. The choice of reducing agent and Lewis acid dictates the outcome. This protocol, by analogy to the well-studied benzylidene acetals, describes the formation of a 4-O-benzyl ether, leaving the C6-hydroxyl free. The regioselectivity is governed by the coordination of the Lewis acid and the subsequent delivery of the hydride.[7]
Materials:
-
Methyl 4,6-O-propylidene-α-D-glucopyranoside (from Protocol 1)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Methanol (MeOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the methyl 4,6-O-propylidene-α-D-glucopyranoside (1.0 eq).
-
Dissolve the protected sugar in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add BH₃·THF (2.0 eq) dropwise, followed by the dropwise addition of TMSOTf (0.2 eq). The TMSOTf acts as a catalyst to activate the acetal.[8]
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of triethylamine, followed by methanol.
-
Allow the mixture to warm to room temperature and then concentrate under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography to yield the methyl 4-O-benzyl-α-D-glucopyranoside.
Application in Glycosylation Reactions
The conformational constraint imposed by the 4,6-O-propylidene acetal can significantly influence the stereochemical outcome of glycosylation reactions. In many cases, similar to the 4,6-O-benzylidene acetal, it can favor the formation of the α-glycosidic linkage.[4][9] This is attributed to the steric hindrance on the β-face of the intermediate oxocarbenium ion.
The partially protected building blocks obtained from the regioselective opening of the propylidene acetal are invaluable for the synthesis of complex oligosaccharides. For instance, the product from Protocol 2, with a free C6-hydroxyl, can serve as a glycosyl acceptor for the introduction of another sugar moiety at this position.
Glycosylation Protocol Example (Conceptual)
This conceptual protocol illustrates the use of a 4,6-O-propylidene protected glycosyl donor in a glycosylation reaction.
Materials:
-
4,6-O-Propylidene-protected glycosyl donor (e.g., a thioglycoside)
-
Glycosyl acceptor with a free hydroxyl group
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or TMSOTf
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4 Å)
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves under an inert atmosphere, add the 4,6-O-propylidene-protected glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to the desired temperature (e.g., -20 °C).
-
Add NIS (1.5 eq) followed by a catalytic amount of TfOH or TMSOTf.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify by silica gel chromatography to obtain the desired disaccharide.
Data Summary and Comparison
The following table summarizes the expected outcomes of the regioselective reductive opening of 4,6-O-propylidene acetals, drawing parallels from the extensively studied 4,6-O-benzylidene acetals.
| Reagent System | Predominant Product | Reference (by analogy) |
| BH₃·THF / TMSOTf | 4-O-Benzyl ether (6-OH free) | [8] |
| NaCNBH₃ / HCl | 4-O-Benzyl ether (6-OH free) | [7] |
| DIBAL-H | 6-O-Benzyl ether (4-OH free) | [10] |
| Triethylsilane (Et₃SiH) / TfOH | 4-O-Benzyl ether (6-OH free) | [11] |
Conclusion
1,3-Bis(trimethylsilyloxy)propane serves as an effective and practical reagent for the introduction of a propylidene acetal protecting group onto 1,3-diols in carbohydrates. The resulting 1,3-dioxane is stable under various reaction conditions and, most importantly, can be regioselectively opened to provide access to valuable, differentially protected monosaccharide building blocks. The conformational constraints imposed by this protecting group also play a crucial role in directing the stereochemical outcome of glycosylation reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to strategically incorporate 1,3-bis(trimethylsilyloxy)propane into their synthetic endeavors, facilitating the efficient construction of complex carbohydrate-based molecules.
References
-
Guo, J., & Ye, X.-S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules, 15(10), 7235–7265. [Link]
-
Taylor, C. M. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7723–7760. [Link]
-
van der Vorm, S., Hansen, T., van Hengst, J. A., Overkleeft, H. S., & van der Marel, G. A. (2018). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. The Journal of Organic Chemistry, 83(15), 8046–8060. [Link]
-
Fraser-Reid, B., & Anilkumar, G. (1998). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. The Journal of Organic Chemistry, 63(23), 8046-8060. [Link]
-
Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules (Basel, Switzerland), 15(10), 7235–7265. [Link]
-
Roush, W. R., & Seeliger, F. (2014). and 2,6-Dideoxyglycosyl Bromides as Donors for the Synthesis of β-2-Deoxy- and β-2,6-Dideoxyglycosides. Organic Letters, 16(18), 4884–4887. [Link]
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Demchenko, A. V. (2008). Stereoselective Glycosylation. In Handbook of Chemical Glycosylation (pp. 1-13). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- Flitsch, S. L., & Ulijn, R. V. (2003). Sugars as templates for combinatorial chemistry. Current Opinion in Chemical Biology, 7(5), 611–618.
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Demchenko, A. V., & Wolfert, M. A. (2005). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 1, 15. [Link]
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Kandepi, V., English, C. K., & Bennett, C. S. (2022). Approaches to stereoselective 1,1′-glycosylation. Beilstein Journal of Organic Chemistry, 18, 1146–1170. [Link]
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Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 11. [Link]
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Banerjee, A., Senthilkumar, S., & Baskaran, S. (2016). Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. The Journal of Organic Chemistry, 81(4), 1469–1478. [Link]
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Rychnovsky, S. D., & Kim, J. (1999). Anti-1,3-diols by Addition of Dialkylzinc Reagents to 4-Acetoxy-1,3-dioxanes. The Journal of Organic Chemistry, 64(6), 2026–2037. [Link]
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Banerjee, A., Senthilkumar, S., & Baskaran, S. (2016). Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. The Journal of Organic Chemistry, 81(4), 1469–1478. [Link]
-
English, C. K., & Bennett, C. S. (2023). Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides. ACS Omega, 8(17), 15461–15469. [Link]
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Oikawa, M., & Oikawa, M. (1998). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. Carbohydrate Research, 309(2), 269–275. [Link]
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Maegawa, T., Koutani, Y., Otake, K., & Fujioka, H. (2013). A mild and efficient method enables the formation of methylene acetals from 1,2- and 1,3-diols using methoxymethylphenylsulfide, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and dibutylhydroxytoluene (BHT). The Journal of Organic Chemistry, 78(7), 3384–3390. [Link]
-
Garegg, P. J., & Hultberg, H. (1981). Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. Carbohydrate Research, 93(1), C10–C13. [Link]
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Tanaka, K. (2021). Reductive opening of benzylidene group. In Glycoscience Protocols (pp. 1-4). Springer US. [Link]
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Noyori, R., Murata, S., & Suzuki, M. (1981). Trimethylsilyl triflate in organic synthesis. Tetrahedron, 37(23), 3899–3902. [Link]
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Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358–1370. [Link]
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Application Notes and Protocols for 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- in Solid-Phase Organic Synthesis
Introduction: Exploring the Utility of Silyl Ethers in Solid-Phase Synthesis
In the landscape of solid-phase organic synthesis (SPOS), the choice of protecting groups and linkers is paramount to the success of a multi-step synthesis. Silyl ethers have emerged as a versatile and highly tunable class of protecting groups for hydroxyl functions, offering a wide range of stability and orthogonal cleavage conditions.[1][2] Their utility is particularly pronounced in the synthesis of complex molecules such as glycopeptides and oligosaccharides, where multiple hydroxyl groups require differential protection.[3][4][5][6][7] This document provides a detailed examination of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, also known as 1,3-bis(trimethylsilyloxy)propane, and its potential applications as a di-functional silylating agent and building block in solid-phase organic synthesis. While this specific reagent is primarily known as a chemical intermediate, its structure lends itself to intriguing possibilities in SPOS, which we will explore through proposed protocols grounded in the well-established chemistry of silyl ethers.[8]
Physicochemical Properties and Handling
3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is a bifunctional molecule featuring two trimethylsilyl (TMS) ether groups. The TMS group is the simplest of the trialkylsilyl ethers and is known for its high reactivity and lability, particularly under acidic conditions.[2] This property can be leveraged for facile deprotection, a desirable characteristic in many synthetic workflows.
| Property | Value | Reference |
| Synonyms | 1,3-Bis(trimethylsilyloxy)propane | [8][9] |
| CAS Number | 17887-80-8 | [8][9] |
| Molecular Formula | C9H24O2Si2 | [8][9] |
| Molecular Weight | 220.46 g/mol | [8][9] |
| Appearance | Colorless clear liquid | [10] |
| Purity | >98.0% (GC) | [10] |
| Hazards | Causes skin and serious eye irritation | [9] |
| Storage | Store in a cool, well-ventilated place in original, tightly sealed containers. Moisture sensitive. | [8] |
Proposed Application: A Bifunctional Linker for SPOS
The structure of 1,3-bis(trimethylsilyloxy)propane allows it to act as a potential linker, tethering a substrate to a solid support. The propane backbone provides flexibility, while the two TMS ether groups offer reactive handles. The following protocol outlines a hypothetical workflow for its use as a linker for attaching a primary alcohol to a solid support.
Workflow for Immobilization and Cleavage
Sources
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- 10. 1,3-Bis(trimethylsilyloxy)propane | 17887-80-8 | TCI EUROPE N.V. [tcichemicals.com]
Synthesis of complex polyols using 1,3-Bis(trimethylsilyloxy)propane
Application Note & Protocol
Topic: Stereoselective Synthesis of Complex Polyols Using 1,3-Bis(trimethylsilyloxy)propene as a Versatile C3 Synthon
Audience: Researchers, scientists, and drug development professionals.
Abstract
The stereocontrolled synthesis of polyol substructures is a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2] These motifs are prevalent in a vast array of biologically active molecules, including polyketide antibiotics, immunosuppressants, and antifungal agents. This application note details the strategic use of 1,3-bis(trimethylsilyloxy)propene, a readily accessible C3 building block, in the construction of complex 1,3-polyol chains. We will explore its application in the vinylogous Mukaiyama aldol reaction, a powerful carbon-carbon bond-forming transformation that allows for high levels of diastereoselectivity and enantioselectivity.[3] The protocols herein provide a robust framework for researchers to leverage this chemistry for the efficient assembly of advanced polyol intermediates, critical for drug discovery and development programs.
Introduction: The Strategic Importance of Polyols
Polyols, organic compounds containing multiple hydroxyl groups, are of immense interest due to their structural complexity and diverse biological functions.[1] The precise spatial arrangement of these hydroxyl groups is often critical for molecular recognition and biological activity. Consequently, developing synthetic methods that provide absolute control over the stereochemistry of newly formed carbinol centers is a significant challenge in organic synthesis.[4][5]
Traditional methods for polyol synthesis can be lengthy and require extensive use of protecting groups. Iterative approaches, where a polyol chain is built two or three carbons at a time, offer a more convergent and flexible strategy. Herein, we focus on the utility of 1,3-bis(trimethylsilyloxy)propene as a C3 bis-pronucleophile synthon. This silyl dienolate is a key reactant in the vinylogous Mukaiyama aldol reaction, which extends the principles of the classic Mukaiyama aldol addition to create γ-hydroxy-α,β-unsaturated carbonyl compounds, direct precursors to 1,3-diols.[6][7]
Core Principle: The Vinylogous Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[8] This reaction avoids the harsh basic or acidic conditions of traditional aldol reactions and allows for a crossed-aldol reaction without self-condensation of the aldehyde.[7]
The vinylogous extension of this reaction utilizes a silyloxy diene as the nucleophile. In our case, 1,3-bis(trimethylsilyloxy)propene reacts at its γ-carbon with a Lewis acid-activated aldehyde. The reaction proceeds through an acyclic transition state, where the stereochemical outcome (1,3-diol relationship) is influenced by factors such as the geometry of the dienolate, the nature of the Lewis acid, and the steric bulk of the aldehyde's substituents.[9]
Mechanism of Lewis Acid Catalysis
The general mechanism involves the coordination of the Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to the carbonyl oxygen of the aldehyde.[8][10] This coordination enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the silyl dienolate. Following the carbon-carbon bond formation, an intramolecular silyl transfer typically occurs, yielding a silyl-protected β-hydroxy carbonyl compound.[6]
Caption: General mechanism of the vinylogous Mukaiyama aldol reaction.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Solvents should be dried using standard procedures, and reagents should be purified or freshly distilled as needed.
Protocol 1: Diastereoselective Synthesis of a Protected syn-1,3-Diol Precursor
This protocol describes a general procedure for the reaction of 1,3-bis(trimethylsilyloxy)propene with an aldehyde, promoted by titanium tetrachloride (TiCl₄), a powerful Lewis acid known to favor syn-diastereoselectivity in many cases.
Materials:
-
1,3-Bis(trimethylsilyloxy)propene
-
Aldehyde (e.g., Benzaldehyde)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, septa
-
Inert atmosphere (Nitrogen or Argon)
Workflow:
Caption: Experimental workflow for the TiCl₄-mediated vinylogous Mukaiyama aldol reaction.
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere of nitrogen, add the aldehyde (1.0 mmol, 1.0 equiv) and 1,3-bis(trimethylsilyloxy)propene (1.2 mmol, 1.2 equiv).
-
Dissolve the reagents in anhydrous DCM (10 mL).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the 1.0 M solution of TiCl₄ in DCM (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. The solution may turn a deep red or yellow color.
-
Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the silylated aldol adduct.
-
The resulting α,β-unsaturated ketone can be stereoselectively reduced (e.g., using NaBH₄/CeCl₃) and the silyl ether deprotected (e.g., using TBAF or HCl) to reveal the 1,3-diol.
| Parameter | Expected Outcome |
| Chemical Yield | 75-90% |
| Diastereomeric Ratio (syn:anti) | Typically >90:10 (substrate dependent) |
| Appearance | Colorless to pale yellow oil |
Protocol 2: Enantioselective Synthesis using a Chiral Lewis Acid Catalyst
For applications requiring control of absolute stereochemistry, a chiral Lewis acid can be employed. This protocol outlines a conceptual approach using a tin(II)-based chiral catalyst, a system known to be effective in asymmetric Mukaiyama aldol reactions.[7]
Principle: A chiral ligand coordinates to the Lewis acid (e.g., Sn(OTf)₂), creating a chiral pocket. The aldehyde is forced to coordinate in a specific orientation, exposing one of its enantiotopic faces to nucleophilic attack by the silyl dienolate.
Additional Materials:
-
Tin(II) trifluoromethanesulfonate (Sn(OTf)₂)
-
Chiral diamine ligand (e.g., a (S,S)-cyclohexane-1,2-diamine derivative)
-
Propionitrile (anhydrous) as solvent
Step-by-Step Procedure:
-
In a flame-dried flask under nitrogen, add Sn(OTf)₂ (0.1 mmol, 10 mol%) and the chiral diamine ligand (0.11 mmol, 11 mol%).
-
Add anhydrous propionitrile (5 mL) and stir the mixture at room temperature for 30-60 minutes to pre-form the chiral catalyst complex.
-
Cool the catalyst solution to -78 °C.
-
In a separate flask, prepare a solution of the aldehyde (1.0 mmol, 1.0 equiv) in propionitrile (2 mL).
-
Add the aldehyde solution to the cold catalyst mixture.
-
Slowly add 1,3-bis(trimethylsilyloxy)propene (1.5 mmol, 1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 12-24 hours. Monitor progress by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Follow the workup and purification steps as described in Protocol 1.
-
Characterize the product and determine the enantiomeric excess (ee) using chiral HPLC or by derivatization with a chiral resolving agent.
| Parameter | Target Outcome |
| Chemical Yield | 60-85% |
| Diastereomeric Ratio | >95:5 |
| Enantiomeric Excess (ee) | >90% |
Key Considerations and Troubleshooting
-
Reagent Purity: The success of Lewis acid-catalyzed reactions is highly dependent on the purity of the reagents and the exclusion of water. Aldehydes should be freshly distilled, and solvents must be rigorously dried. 1,3-Bis(trimethylsilyloxy)propene should be handled under inert conditions to prevent hydrolysis.[11]
-
Choice of Lewis Acid: The choice of Lewis acid is critical and can dramatically alter the stereochemical outcome.[10][12]
-
TiCl₄: Strong, often gives high yields and syn-selectivity.[8]
-
SnCl₄: Another strong Lewis acid, its selectivity can be substrate-dependent.
-
BF₃·OEt₂: A milder Lewis acid, may require higher temperatures but can be beneficial for sensitive substrates.
-
-
Temperature Control: Low temperatures (-78 °C or lower) are crucial for maximizing stereoselectivity by minimizing background, non-catalyzed reactions and favoring more organized transition states.
-
Protecting Groups: While this note focuses on the trimethylsilyl (TMS) group, other silyl groups on the dienolate (e.g., TBS, TIPS) can influence reactivity and the stability of the final product. Larger silyl groups can sometimes enhance diastereoselectivity.[9]
Conclusion
1,3-Bis(trimethylsilyloxy)propene is a powerful and versatile C3 synthon for the stereocontrolled synthesis of complex polyols. Through the vinylogous Mukaiyama aldol reaction, it provides a reliable pathway to 1,3-diol precursors with high levels of diastereoselectivity. Furthermore, the development of asymmetric variants using chiral Lewis acids enables access to enantiomerically enriched polyol building blocks. The protocols and principles outlined in this guide offer a solid foundation for researchers in drug discovery and natural product synthesis to construct these vital molecular architectures with precision and efficiency.
References
- Sperandio, C., Rodriguez, J., & Quintard, A. (2020).
- TCI AMERICA. (n.d.). Mukaiyama Aldol Reaction. TCI AMERICA.
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (n.d.). Synthesis of Silyloxy Dienes by Silylene Tranfer to Divinyl Ketones: Application to the Asymmetric Sythesis of Substituted Cyclohexanes. NIH.
- Elsevier Ltd. (2022). and β-alkoxyaldehyde protecting groups in Mukaiyama aldol 1,3-diastereocontrol. ScienceDirect.
- Wikipedia. (n.d.). Mukaiyama aldol addition. Wikipedia.
- RSC Publishing. (2023).
- Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). 1,3-Bis(trimethylsilyloxy)propane. Co-Formula.
- Maeir, et al. (2023).
- Creative Proteomics. (n.d.). Overview of Polyols: Structure, Synthesis, Analysis, and Applications.
- Rassu, G., Zanardi, F., Battistini, L., & Casiraghi, G. (1999).
- ResearchGate. (2025). Lewis acid-promoted carbonyl addition of 1,3-bis(silyl)propenes.
- National Institutes of Health. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. NIH.
- National Institutes of Health. (n.d.). Cascade reaction for bio-polyol synthesis from sunflower oil over a W/ZSM-5 zeolite catalyst for the fabrication of a bio-polyurethane-based porous biocomposite with high oil uptake. NIH.
- MDPI. (2024).
- MDPI. (n.d.). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. MDPI.
- RSC Publishing. (n.d.). Themed collection Natural product synthesis. RSC Publishing.
- Semantic Scholar. (n.d.). New Polyol Syntheses. Semantic Scholar.
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- 4. Catalytic strategies towards 1,3-polyol synthesis by enantioselective cascades creating multiple alcohol functions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02675D [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to 1,3-Bis(trimethylsilyloxy)propane
Welcome to the technical support center for 1,3-Bis(trimethylsilyloxy)propane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the use of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and resolve common issues, ensuring the success and reproducibility of your experiments.
Introduction to 1,3-Bis(trimethylsilyloxy)propane
1,3-Bis(trimethylsilyloxy)propane is a valuable reagent in organic synthesis, most notably for the formation of 1,3-dioxanes, which serve as protecting groups for aldehydes and ketones. Its primary advantage lies in the mild reaction conditions often employed and the formation of the thermodynamically stable and volatile byproduct, hexamethyldisiloxane, which can drive the reaction equilibrium forward. However, like any reactive silyl ether, its handling and use require a nuanced understanding of its potential side reactions to avoid common pitfalls that can lead to low yields, complex product mixtures, and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields when using 1,3-Bis(trimethylsilyloxy)propane?
A1: The most frequent cause of diminished yields is the premature hydrolysis of the reagent. The trimethylsilyl (TMS) ether linkages are highly susceptible to cleavage by moisture, especially in the presence of acidic or basic catalysts.[1] This hydrolysis reverts the reagent to 1,3-propanediol and trimethylsilanol. The latter can then self-condense to form hexamethyldisiloxane. This consumption of the starting material before it can react with your substrate is a primary failure mode.
Q2: How should I properly store and handle 1,3-Bis(trimethylsilyloxy)propane?
A2: Due to its moisture sensitivity, 1,3-Bis(trimethylsilyloxy)propane should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is advisable to handle the reagent using anhydrous techniques, such as working in a glovebox or using dry syringes and Schlenk lines. All glassware should be flame- or oven-dried before use, and anhydrous solvents are essential for optimal results.
Q3: What are the common impurities I might find in my reaction mixture?
A3: Aside from unreacted starting materials and the desired product, common impurities include 1,3-propanediol, trimethylsilanol, and hexamethyldisiloxane. The presence of these byproducts is a strong indicator that hydrolysis of the reagent has occurred. In some cases, polymeric siloxanes may also form, which can present as oils or insoluble precipitates that complicate purification.[2]
Q4: Can I use Brønsted acids as catalysts for acetalization with this reagent?
A4: While technically possible, strong Brønsted acids are generally not recommended. They can aggressively promote the hydrolysis of the silyl ether.[1] Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), are often preferred as they can catalyze the desired reaction under milder, low-temperature conditions.[3] However, it is crucial to use anhydrous Lewis acids, as any moisture will lead to the formation of strong Brønsted acids in situ.[4]
Troubleshooting Guide: Common Side Reactions and Solutions
This section delves into specific problems you may encounter during your experiments, their probable causes rooted in the side reactions of 1,3-Bis(trimethylsilyloxy)propane, and actionable solutions.
Issue 1: Reaction Fails to Proceed or Gives Low Conversion
-
Observation: TLC or GC-MS analysis shows primarily unreacted starting materials with some evidence of 1,3-propanediol.
-
Probable Cause: The primary culprit is the hydrolysis of 1,3-Bis(trimethylsilyloxy)propane before it has a chance to react with the carbonyl substrate. This is often due to the presence of adventitious water in the reaction setup.
graph Hydrolysis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; }
Caption: Hydrolysis pathway of 1,3-Bis(trimethylsilyloxy)propane. -
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours). Use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: Use a fresh bottle of 1,3-Bis(trimethylsilyloxy)propane or purify older stock by distillation if its quality is suspect.
-
Issue 2: Formation of an Oily or Insoluble Precipitate
-
Observation: An unexpected oily residue or a fine white precipitate forms in the reaction flask or during workup. This material is often difficult to characterize by standard NMR and can complicate purification.
-
Probable Cause: This is often due to the formation of polysiloxanes. The initial hydrolysis product, trimethylsilanol, is unstable and readily condenses to form hexamethyldisiloxane. In the presence of acid or base catalysts and trace water, this process can continue, leading to the formation of longer-chain polysiloxanes which have limited solubility in common organic solvents.
graph Siloxane_Formation { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; }
Caption: Formation of siloxanes from silyl ether hydrolysis. -
Solutions:
-
Minimize Water: The most effective solution is to prevent the initial hydrolysis by maintaining strict anhydrous conditions.
-
Purification Strategy: If siloxanes have formed, they can sometimes be removed by treating the crude reaction mixture with a base like potassium hydroxide, which can convert them into insoluble silicates that can be filtered off.[2] Alternatively, careful column chromatography can separate the desired product from these less polar byproducts.
-
Aqueous Workup with Base: During the workup, washing the organic phase with a mild aqueous base (e.g., saturated sodium bicarbonate) can help to remove acidic species that may promote siloxane formation and also hydrolyze any remaining silyl ether reagent.
-
Issue 3: Substrate Decomposition or Unwanted Side Reactions with Lewis Acid Catalysts
-
Observation: When using a Lewis acid catalyst like TMSOTf, you observe decomposition of your starting material or the formation of unexpected byproducts, even at low temperatures.
-
Probable Cause: TMSOTf is extremely sensitive to moisture and can rapidly hydrolyze to produce triflic acid (TfOH), a very strong Brønsted acid.[4] This in situ generated acid can be harsh enough to cause decomposition of acid-sensitive functional groups on your substrate or catalyze other undesired reactions.
graph Lewis_Acid_Side_Reaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; }
Caption: Side reaction pathway due to Lewis acid hydrolysis. -
Solutions:
-
High-Purity Catalyst: Use a freshly opened bottle of TMSOTf or distill it immediately before use.
-
Hindered Base Additive: Incorporate a non-nucleophilic, hindered base, such as 2,6-lutidine or 2,6-di-tert-butylpyridine, into the reaction mixture. This base will scavenge any protons from the in situ generated Brønsted acid without interfering with the Lewis acid-catalyzed reaction.[4]
-
Alternative Catalysts: Consider using a milder Lewis acid that is less prone to hydrolysis, or explore other catalytic systems for acetalization.
-
Experimental Protocol: Acetalization of a Carbonyl Compound
The following is a representative protocol for the formation of a 1,3-dioxane using 1,3-Bis(trimethylsilyloxy)propane, adapted from the literature.[3]
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
1,3-Bis(trimethylsilyloxy)propane
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add the carbonyl compound (1.0 mmol).
-
Dissolve the carbonyl compound in anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add 1,3-Bis(trimethylsilyloxy)propane (1.2 mmol, 1.2 equiv) to the stirred solution.
-
Add TMSOTf (0.01 mmol, 1 mol%) dropwise via syringe.
-
Stir the reaction mixture at -78°C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Reactant (Example) | Product Yield (Typical) | Purity (Post-Chromatography) |
| Cyclohexanone | 85-95% | >98% |
| Benzaldehyde | 90-98% | >99% |
References
-
Google Patents. (n.d.). Process for removing siloxane-based derivatives from a liquid organic phase. Retrieved from [2]
-
Science of Synthesis. (n.d.). 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. Retrieved from [Link][3]
-
Reddit. (2023, June 11). Catalyst may be eating my desired product as it forms... r/Chempros. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Retrieved from [Link][5]
Sources
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- 2. CN103328614B - Process for removing siloxane-based derivatives from a liquid organic phase - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Optimization of reaction conditions for silylation with 1,3-Bis(trimethylsilyloxy)propane
Technical Support Center: Optimization of Silylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during silylation reactions, with a specific focus on the role and application of 1,3-Bis(trimethylsilyloxy)propane. As your partner in scientific discovery, we aim to move beyond simple protocols to explain the fundamental principles that govern reaction success.
Part 1: Foundational Concepts & FAQs
This section addresses the most common preliminary questions, establishing a strong foundation for subsequent troubleshooting.
Question 1: What is 1,3-Bis(trimethylsilyloxy)propane and what is its primary role in synthesis?
1,3-Bis(trimethylsilyloxy)propane (CAS 17887-80-8) is a stable silyl ether.[1] It is crucial to understand that it is not a typical silylating agent in the same category as trimethylsilyl chloride (TMSCl) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylating agents are reactive molecules designed to donate a silyl group (like TMS) to a nucleophile (such as an alcohol or amine), typically possessing a good leaving group (e.g., chloride, triflate, or acetamide).[2]
Instead, 1,3-Bis(trimethylsilyloxy)propane is best described as:
-
A Protected Diol: It is the silyl-protected form of 1,3-propanediol.
-
A Chemical Intermediate: It serves as a stable building block in multi-step syntheses where a propanediol linker is required.[1]
Attempting to use it directly to silylate a separate alcohol substrate under standard conditions will likely result in no reaction, as it lacks the requisite reactivity.
Question 2: Under what conditions could 1,3-Bis(trimethylsilyloxy)propane participate in a silylation-type reaction?
While not a standard application, it could theoretically be forced to participate in a trans-silylation or an exchange reaction . This would require specific catalysts (e.g., strong acids or bases, or certain transition metals) to facilitate the transfer of a trimethylsilyl (TMS) group from its oxygen to another nucleophile. Such reactions are often equilibrium-driven and can be complex to optimize, frequently resulting in a mixture of products.
Question 3: What is the fundamental purpose of silylation in drug development and organic synthesis?
Silylation is a cornerstone chemical strategy that involves replacing an active hydrogen on a functional group (like -OH, -NH₂, -COOH) with a silyl group (e.g., -Si(CH₃)₃).[3] The primary goals are:
-
Protection of Functional Groups: To temporarily mask reactive sites, preventing them from participating in unwanted side reactions. This allows chemists to direct reactions to other parts of a molecule with high selectivity.[3]
-
Increased Stability: Silyl ethers are generally more stable than their parent alcohols, protecting them from oxidation, degradation, or harsh reaction conditions.[3]
-
Enhanced Volatility: For analytical purposes like Gas Chromatography (GC-MS), converting polar, non-volatile compounds (like sugars or parabens) into less polar, more volatile silyl derivatives is essential for analysis.[4][5][6]
Question 4: My silylation reaction failed. What are the most common culprits?
When a silylation protocol fails, the issue can almost always be traced back to a few key factors. Before re-running the experiment, consider these primary suspects:
-
Presence of Moisture: Silylating agents are highly susceptible to hydrolysis. Trace amounts of water in your glassware, solvents, or starting material will consume the reagent and halt the reaction.[7]
-
Improper Reagent Handling: Many silylating agents are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] A previously opened bottle of a reagent may have been compromised.
-
Insufficient Catalyst/Base: Most silylations using silyl halides (e.g., TMSCl) require a base to neutralize the acidic byproduct (e.g., HCl). Without a base, the reaction may not proceed, or the acidic conditions could cause unwanted side reactions.[2][8]
-
Steric Hindrance: A bulky alcohol (tertiary or sterically crowded secondary) or a bulky silylating agent can dramatically slow down the reaction rate. Overcoming this requires more reactive reagents or harsher conditions.[2][9]
Part 2: Troubleshooting Guide for Low Yield & Incomplete Silylation
This guide provides a systematic approach to diagnosing and solving common silylation problems.
Workflow for Troubleshooting Silylation Reactions
Caption: A systematic workflow for diagnosing and resolving failed silylation reactions.
Data-Driven Optimization
The choice of solvent and base can profoundly impact reaction outcomes. The following table provides a generalized summary of how these variables affect a typical silylation of a primary alcohol with TMSCl.
| Solvent | Base | Relative Reaction Rate | Typical Temperature (°C) | Key Considerations |
| Dichloromethane (DCM) | Triethylamine (Et₃N) | Moderate | 0 to 25 | Easy workup, but lower boiling point may limit rate for hindered substrates. |
| Tetrahydrofuran (THF) | Triethylamine (Et₃N) | Moderate | 25 to 66 | Good general-purpose solvent. Must be rigorously dried. |
| Acetonitrile (MeCN) | Triethylamine (Et₃N) | Moderate-Fast | 25 to 82 | Polar aprotic solvent, can accelerate Sₙ2 reactions.[10] |
| Pyridine | Pyridine (as solvent & base) | Fast | 25 to 115 | Acts as both solvent and nucleophilic catalyst. Can be difficult to remove during workup. |
| N,N-Dimethylformamide (DMF) | Imidazole | Very Fast | 25 to 100 | High-boiling polar solvent, excellent for stubborn reactions. Imidazole is a highly effective catalyst.[8] |
Part 3: Experimental Protocols & Mechanisms
This section provides a practical, step-by-step guide for the synthesis of 1,3-Bis(trimethylsilyloxy)propane, a reaction highly relevant to the topic.
Protocol: Synthesis of 1,3-Bis(trimethylsilyloxy)propane from 1,3-Propanediol
This protocol details the protection of 1,3-propanediol using trimethylsilyl chloride (TMSCl) and triethylamine (Et₃N) as the base.
Materials:
-
1,3-Propanediol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl) (2.2 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, inert gas line (N₂ or Ar)
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow to cool under a stream of inert gas.
-
Initial Setup: To a round-bottom flask, add 1,3-propanediol (1.0 eq) and anhydrous DCM. Dissolve completely under stirring. Add triethylamine (2.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Silylating Agent: Add TMSCl (2.2 eq) dropwise to the stirred solution via an addition funnel over 30 minutes. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under vacuum to yield pure 1,3-Bis(trimethylsilyloxy)propane.
General Mechanism of Silylation
The silylation of an alcohol with a silyl chloride proceeds via a nucleophilic substitution (Sₙ2) mechanism. The base is critical for deprotonating the alcohol, making it a more potent nucleophile, and for scavenging the HCl byproduct.
Caption: The two-step mechanism for base-catalyzed silylation of an alcohol.
References
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Pick, L. M., et al. (2024). SilE-R and SilE-S-DABB Proteins Catalyzing Enantiospecific Hydrolysis of Organosilyl Ethers. Angewandte Chemie International Edition.
- Djatmika, R., et al. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate.
- Rathod, G. K., & Jain, R. (2022). Screening of the reaction conditions: optimization of the silylation step. Advanced Synthesis & Catalysis.
- Various Authors. (n.d.). Optimization and validation of the reaction conditions. ResearchGate.
- Djatmika, R., et al. (2025). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate.
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
- Glass, K. (2015). When a good silylation protocol goes bad, what are the usual suspects? ResearchGate.
- Karad, S. N., et al. (2022). Optimization of Reaction Conditions. ResearchGate.
- BenchChem. (2025). Optimizing Silylation of Sterically Hindered Alcohols: Application Notes and Protocols.
- Co-Formula. (n.d.). 1,3-Bis(trimethylsilyloxy)propane.
- Gelest. (n.d.). Techniques for Silylation. ResearchGate.
- Sigma-Aldrich. (n.d.). Silylation of Non-Steroidal Anti-Inflammatory Drugs.
- Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvolatile polyol. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Pick, L. M., et al. (2024). DABB Proteins Catalyzing Enantiospecific Hydrolysis of Organosilyl Ethers. White Rose Research Online.
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
Sources
- 1. 1,3-Bis(trimethylsilyloxy)propane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General Silylation Procedures - Gelest [technical.gelest.com]
Technical Support Center: Silylation of Diols with 1,3-Bis(trimethylsilyloxy)propane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the use of 1,3-bis(trimethylsilyloxy)propane for the silylation of diols. As your dedicated scientific resource, this center moves beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.
Introduction: The Nuances of Diol Silylation
The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis.[1] Silyl ethers are a popular choice for protecting alcohols due to their ease of formation, stability under various conditions, and straightforward removal.[2] 1,3-Bis(trimethylsilyloxy)propane serves as a valuable silylating agent. However, achieving complete and selective silylation of diols can be challenging. This guide will address common issues, particularly incomplete reactions, and provide actionable solutions.
Troubleshooting Guide: Incomplete Silylation of Diols
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the silylation of diols with 1,3-bis(trimethylsilyloxy)propane.
Q1: My silylation reaction is incomplete, showing a mix of starting material, mono-silylated, and di-silylated product. What are the likely causes and how can I fix it?
Incomplete silylation is a frequent issue that can often be traced back to a few key factors.[3] Here’s a breakdown of potential causes and their solutions:
A1: Root Causes & Solutions
-
Moisture Contamination: Silylating agents are highly sensitive to water.[3][4] Any moisture in your reaction will consume the 1,3-bis(trimethylsilyloxy)propane, leading to lower yields and incomplete reactions.
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware: Ensure all glassware is either flame-dried under vacuum or oven-dried at a high temperature (e.g., 120 °C) for several hours and allowed to cool in a desiccator.
-
Anhydrous Solvents and Reagents: Use freshly opened, anhydrous solvents. If the solvent is from a previously opened bottle, consider fresh distillation over an appropriate drying agent. Ensure your diol starting material is also dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Suboptimal Reaction Conditions: The reaction may not have reached equilibrium or the activation energy barrier is not being sufficiently overcome.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] If the reaction has stalled, extending the reaction time may drive it to completion.
-
Elevate Temperature: Gently heating the reaction mixture can increase the reaction rate.[7] However, be cautious, as excessive heat can lead to side product formation. A good starting point is to increase the temperature in 10-20 °C increments.
-
Optimize Reagent Stoichiometry: While a 1:1 molar ratio of silylating agent to diol might seem intuitive for mono-silylation, a slight excess of the silylating agent (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion. For di-silylation, a larger excess will be necessary.
-
-
-
Insufficient Mixing: In larger scale reactions, inadequate mixing can lead to localized concentrations of reagents, preventing a uniform reaction.[3]
-
Troubleshooting Steps:
-
Use Appropriate Stirring: Ensure vigorous and efficient stirring throughout the reaction. For viscous solutions or larger volumes, an overhead mechanical stirrer is preferable to a magnetic stir bar.
-
-
-
Steric Hindrance: The structure of your diol can significantly impact the ease of silylation.[4] Sterically hindered hydroxyl groups will react more slowly.[8]
-
Troubleshooting Steps:
-
Choice of Catalyst: For sterically demanding substrates, a more active catalyst may be required. While a simple amine base like triethylamine or pyridine is often used, a stronger, non-nucleophilic base or a catalyst like 4-(Dimethylamino)pyridine (DMAP) can be more effective.[9]
-
Consider a Different Silylating Agent: If steric hindrance is a major issue, a less bulky silylating agent might be a better choice, although this moves away from the specific use of 1,3-bis(trimethylsilyloxy)propane.
-
-
Q2: I am observing the formation of undesired side products. What are they and how can I minimize them?
A2: Identifying and Mitigating Side Products
Side product formation can complicate purification and reduce the yield of your desired silylated diol. Common side products include siloxanes (from the reaction of the silylating agent with water) and products from base-induced side reactions of your substrate.
-
Minimization Strategies:
-
Strict Anhydrous Conditions: As mentioned previously, this is the most critical factor in preventing the formation of siloxane byproducts.[3][4]
-
Choice of Base: If your substrate is sensitive to strong bases, using a milder, non-nucleophilic base like 2,6-lutidine can be beneficial.[10]
-
Controlled Temperature: Avoid excessive heating, which can promote decomposition or side reactions.
-
Workflow for Troubleshooting Incomplete Silylation
Below is a logical workflow to diagnose and resolve incomplete silylation reactions.
Caption: A decision-making workflow for troubleshooting incomplete diol silylation.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the silylation of an alcohol?
A: The silylation of an alcohol with a silylating agent like 1,3-bis(trimethylsilyloxy)propane typically proceeds via a nucleophilic attack of the alcohol on the silicon atom. The reaction is usually catalyzed by a base, which deprotonates the alcohol to make it a better nucleophile.[11]
Q: How can I achieve mono-silylation of a symmetric diol?
A: Achieving selective mono-protection of a symmetric diol can be challenging as the reaction can proceed to the di-protected product.[12] One common strategy is to use a stoichiometric amount of the silylating agent or even a slight excess of the diol.[10] Running the reaction at a lower temperature can also favor the mono-silylated product.
Q: What are the best analytical techniques to monitor the progress of my silylation reaction?
A: Thin Layer Chromatography (TLC) is a quick and easy way to qualitatively monitor the disappearance of your starting material and the appearance of products. For more quantitative analysis and to distinguish between mono- and di-silylated products, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective, as silylated compounds are generally volatile.[6][11]
Q: What is a standard work-up procedure for a silylation reaction?
A: A typical work-up involves quenching the reaction, followed by an aqueous extraction to remove the base and any water-soluble byproducts.[13][14]
-
Quench: The reaction is often quenched by the addition of a saturated aqueous solution of ammonium chloride or water.
-
Extraction: The mixture is then transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: The organic layer is washed sequentially with water and brine.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, typically by column chromatography.
Q: How do I remove the silyl protecting group once it's no longer needed?
A: Silyl ethers can be deprotected under acidic conditions or with a fluoride source.[15][16] The choice of method depends on the stability of the rest of your molecule.
-
Acidic Conditions: A solution of aqueous HCl or acetic acid in a protic solvent can be used.
-
Fluoride Ion Source: Tetrabutylammonium fluoride (TBAF) is a very common and effective reagent for cleaving silyl ethers.[10]
Experimental Protocols
General Protocol for Silylation of a Diol
This protocol provides a general starting point. Optimal conditions may vary depending on the specific diol.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the diol (1.0 eq) and an anhydrous solvent (e.g., dichloromethane or DMF) to a flame-dried flask equipped with a magnetic stir bar.
-
Addition of Base: Add the base (e.g., triethylamine, 2.2 eq) to the solution and stir.
-
Addition of Silylating Agent: Slowly add 1,3-bis(trimethylsilyloxy)propane (1.1 eq for mono-silylation, 2.2 eq for di-silylation) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is slow, gentle heating (e.g., 40 °C) may be applied.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary
The choice of silylating agent can significantly impact selectivity, especially with sterically different hydroxyl groups. The table below illustrates the relative reactivity of common silylating agents, which can inform the choice of an alternative if 1,3-bis(trimethylsilyloxy)propane proves unsuitable for a particular substrate.
| Silylating Agent | Common Abbreviation | Relative Steric Bulk | Typical Application |
| Trimethylsilyl chloride | TMSCl | Small | General purpose, acid sensitive |
| tert-Butyldimethylsilyl chloride | TBDMSCl or TBSCl | Medium | Widely used, more stable than TMS |
| Triisopropylsilyl chloride | TIPSCl | Large | Protection of sterically hindered alcohols |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | Very Large | High stability, for hindered positions |
This table provides a qualitative comparison. Actual reactivity depends on specific substrate and reaction conditions.
References
-
Ready, J. M. Protecting Groups in Organic Synthesis. University of Texas Southwestern Medical Center. [Link]
-
KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
-
Wikipedia. Diol. [Link]
-
Chem-Station. (2014). Protection of 1,2-/1,3-Diols. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Wikipedia. Silyl ether. [Link]
-
ResearchGate. Optimization of the silylation of 1 with using a mixed solvent of acetonitrile/DMFa. [Link]
-
Scheidt, K. A., et al. (2013). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. National Institutes of Health. [Link]
-
Scheidt, K. A., et al. (2008). Catalytic Enantioselective Silylation of Acyclic and Cyclic Triols: Application to Total Syntheses of Cleroindicins D, F, and C. PubMed Central. [Link]
-
Gelest. Dehydrogenative Silylation of Alcohols and Other Functionalities. [Link]
-
RSC Publishing. (2024). Recent progress in selective functionalization of diols via organocatalysis. [Link]
-
Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Wikipedia. Silylation. [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. [Link]
-
ResearchGate. Selective Deprotection of Silyl Ethers. [Link]
-
Jeon, J., et al. (2018). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. PubMed Central. [Link]
-
Organic Chemistry Tutor. (2020). 26.02 Silyl Ethers as Protecting Groups. YouTube. [Link]
-
ResearchGate. Time dependence of silylation reactions of various phenolate analytes. [Link]
-
Oestreich, M. (2019). Making the Silylation of Alcohols Chiral: Asymmetric Protection of Hydroxy Groups. Chemistry – A European Journal. [Link]
-
Gelest. General Silylation Procedures. [Link]
-
ResearchGate. Techniques for silylation. [Link]
-
Taylor & Francis. Silylation – Knowledge and References. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Chem Help ASAP. (2021). reaction work-up, liquid-liquid extraction, & product isolation. YouTube. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
McDougal, P. G., & Condon, B. D. (1987). A convenient procedure for the monosilylation of symmetric 1,n-diols. The Journal of Organic Chemistry. [Link]
-
Dr. Tanmoy Biswas. (2022). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol. YouTube. [Link]
-
Co-Formula. 1,3-Bis(trimethylsilyloxy)propane. [Link]
-
Sciedco. 1,3-Bis(trimethylsilyloxy)propane, Min. 98.0 (GC), 5 g. [Link]
-
PubChem. 2,2-Dimethyl-1,3-bis[(trimethylsilyl)oxy]propane. [Link]
-
Langer, P., et al. (2006). Efficient Synthesis of Salicylates by Catalytic [3 + 3] Cyclizations of 1,3-Bis(silyl enol ethers) with 1,1,3,3-Tetramethoxypropane. The Journal of Organic Chemistry. [Link]
Sources
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Technical Support Center: Removal of Byproducts from 1,3-Bis(trimethylsilyloxy)propane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction mixtures involving 1,3-bis(trimethylsilyloxy)propane. As a protected diol and a common silylating agent, its reactions often generate silicon-based byproducts that require specific strategies for removal. This document is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the workup and purification of your target molecules.
Question 1: My crude NMR spectrum is showing unwanted signals around 0.1-0.2 ppm, which I suspect are silicon-based impurities. How do I identify and remove them?
Answer:
Excellent observation. The chemical shift region you've noted is highly characteristic of trimethylsilyl (TMS) groups. The two most common byproducts in reactions involving 1,3-bis(trimethylsilyloxy)propane are trimethylsilanol (TMSOH) and its condensation product, hexamethyldisiloxane (HMDSO) .[1] Their formation is typically triggered by the presence of water during the reaction or, more commonly, during an aqueous workup designed to cleave the silyl ethers.
The choice of removal method depends critically on the properties of your desired product. Below is a logical workflow to guide your purification strategy.
Detailed Protocols:
-
Method A: Aqueous Workup: This is often the first line of defense, particularly if your reaction was conducted under acidic or basic conditions that need to be neutralized.
-
Quench the reaction mixture by slowly adding it to a separatory funnel containing either a saturated aqueous solution of sodium bicarbonate (to neutralize acid) or ammonium chloride (to neutralize a base like imidazole).[2][3]
-
Extract your product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine (saturated NaCl solution). This helps remove bulk water and some water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Causality: This procedure effectively removes the moderately water-soluble TMSOH. However, the largely nonpolar and water-insoluble HMDSO will remain in the organic layer, often requiring a secondary purification step.[1]
-
-
Method B: Flash Column Chromatography: This is the most versatile method for non-volatile products.
-
Adsorb your crude product onto a small amount of silica gel.
-
Load the sample onto a silica gel column.
-
Elute with a solvent system of appropriate polarity. HMDSO is very nonpolar and will elute quickly, often with the solvent front in hexane/ethyl acetate systems. Your desired product, especially if it contains hydroxyl groups from silyl ether cleavage, will be significantly more polar and will elute later.
-
Causality: The high polarity of the silica stationary phase strongly retains polar molecules (like alcohols) while allowing nonpolar byproducts (like HMDSO) to pass through quickly.
-
-
Method C: Vacuum Distillation: This method is ideal for thermally stable, volatile products.
-
Set up a fractional distillation apparatus suitable for vacuum.
-
Carefully heat the crude mixture. HMDSO (b.p. 101 °C) and TMSOH (b.p. 99 °C) are relatively volatile and can be removed as the first fraction.
-
Collect the fraction corresponding to the boiling point of your desired product.
-
Causality: This technique separates compounds based on differences in their boiling points, which is a direct function of their volatility.
-
Question 2: I performed a reaction to form a 1,3-dioxane by reacting an aldehyde with 1,3-bis(trimethylsilyloxy)propane, but my yield is low and the TLC is messy. What could be the cause?
Answer:
This is a common issue often rooted in reaction conditions and reagent quality. The reaction of 1,3-bis(trimethylsilyloxy)propane with carbonyl compounds to form acetals is sensitive to moisture.
Potential Causes & Solutions:
-
Presence of Water: Moisture can hydrolyze your starting material back to 1,3-propanediol and TMSOH, or it can hydrolyze the silylating catalyst (if used), deactivating it.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Inefficient Catalysis: This reaction often requires a Lewis or Brønsted acid catalyst. The choice and amount of catalyst can be critical.
-
Solution: If using a catalyst like trimethylsilyl triflate (TMSOTf) or N-bromosuccinimide (NBS), ensure it is fresh. Consider screening different catalysts to optimize the reaction.
-
-
Incomplete Reaction: The reaction may not have gone to completion, leaving you with a mixture of starting materials, product, and intermediates.
-
Solution: Monitor the reaction closely by TLC or GC. If it stalls, a small, additional charge of the catalyst may be required.
-
Purification Strategy: For a messy reaction mixture, flash column chromatography is almost always the best approach. The desired 1,3-dioxane product will have a different polarity from the unreacted aldehyde, the starting silyl ether, and any hydrolyzed diol, allowing for effective separation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect from reactions involving 1,3-bis(trimethylsilyloxy)propane?
A1: The main byproducts originate from the trimethylsilyl (TMS) groups.
-
Trimethylsilanol (TMSOH): Formed upon the cleavage of a Si-O bond by water.
-
Hexamethyldisiloxane (HMDSO): Formed from the acid- or base-catalyzed condensation of two molecules of TMSOH.[1][4] This is often the major silicon-containing byproduct observed after an aqueous workup, as TMSOH is converted to HMDSO during the process.[5]
-
Partially or Fully Hydrolyzed Starting Material: 3-(trimethylsilyloxy)propan-1-ol and propane-1,3-diol.
Q2: What are the key physical properties of these silicon-based byproducts?
A2: Understanding these properties is crucial for planning your purification.
| Compound | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Water Solubility | Polarity |
| Trimethylsilanol (TMSOH) | C₃H₁₀OSi | 90.20 | 99 | Moderately Soluble | Polar |
| Hexamethyldisiloxane (HMDSO) | C₆H₁₈OSi₂ | 162.38 | 101 | Insoluble | Nonpolar |
Data compiled from various chemical supplier safety data sheets and chemical databases.
Q3: How can I minimize the formation of hydrolysis-related byproducts during my reaction?
A3: Prevention is always the best strategy. The key is rigorous exclusion of water.
-
Use Anhydrous Reagents and Solvents: Use freshly distilled solvents or solvents from a solvent purification system. Ensure liquid reagents are anhydrous.
-
Dry Glassware: Flame-dry all glassware under vacuum or oven-dry it at >120 °C for several hours and allow it to cool in a desiccator or under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[2]
Q4: My goal is to deprotect the silyl ethers to get propane-1,3-diol or a related alcohol. What is the most efficient way to remove the silyl byproducts in this case?
A4: When your desired product is the alcohol, you are intentionally generating TMSOH and HMDSO. The purification strategy is simplified due to the large polarity difference between your polar diol/alcohol product and the nonpolar silyl byproducts.
-
Complete the Deprotection: Ensure the deprotection reaction goes to completion using standard methods like tetra-n-butylammonium fluoride (TBAF) in THF or acidic conditions (e.g., HCl in methanol).[6][7] Monitor by TLC until all starting material is consumed.
-
Aqueous Workup: Perform a standard aqueous workup.
-
Purification:
-
For water-soluble alcohols (like propane-1,3-diol): After the initial extraction of byproducts with a nonpolar solvent (like hexane or ether), the desired diol will likely remain in the aqueous layer. You can then saturate the aqueous layer with salt (e.g., NaCl) and perform multiple extractions with a more polar solvent like ethyl acetate to recover your product.
-
For less water-soluble alcohols: After the aqueous workup, the alcohol and HMDSO will be in the organic layer. A simple flash column chromatography will easily separate the very nonpolar HMDSO (elutes first) from your much more polar alcohol product.
-
References
-
Wikipedia contributors. (2024). Silyl ether. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Gelest. (Date not available). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Grokipedia. (Date not available). Silyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (Date not available). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
- Google Patents. (2010). WO2010056694A1 - Process to remove silanol from the preparation of a modified polymer.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (Note: A direct link to the full text is not available, but the reference points to a standard textbook in the field).
-
OrgoSolver. (Date not available). Silyl Deprotection of Alcohols (TBAF, F⁻). Retrieved from [Link]
-
ResearchGate. (2008). The Removal of Water in Organic Reactions Trimethylsilanol as a Leaving Group. Retrieved from [Link]
- Google Patents. (2021). US12084466B1 - Purification of trimethylsilanol.
-
National Institutes of Health. (Date not available). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Retrieved from [Link]
-
Organic Chemistry Portal. (Date not available). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Shirini, F., et al. (1998). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Indian Journal of Chemistry - Section B.
-
ResearchGate. (2011). Removal and determination of trimethylsilanol from the landfill gas. Retrieved from [Link]
-
Co-Formula. (Date not available). 1,3-Bis(trimethylsilyloxy)propane. Retrieved from [Link]
- Somme, R. H., et al. (1947). Reactions of Trimethylsilyl Sulfate. Journal of the American Chemical Society.
Sources
Technical Support Center: Optimizing 1,3-Diol Protection with Cyclic Silyl Ethers
Welcome to the technical support center for advanced protecting group strategies. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and efficiency of 1,3-diol protection using cyclic silyl ethers. We will delve into common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind optimizing these critical reactions.
Frequently Asked Questions (FAQs)
Q1: I want to protect a 1,3-diol using "3,7-Dioxa-2,8-disilanonane." Am I using the correct terminology?
This is an excellent starting point, as precise terminology is key. The name 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- refers to the molecule 1,3-Bis(trimethylsilyloxy)propane.[1] This compound is essentially 1,3-propanediol that has already been protected with trimethylsilyl (TMS) groups.
What is typically desired in this context is the formation of a cyclic silyl ether to protect a 1,3-diol. A widely used and robust method for this involves forming a 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS) acetal. This creates a stable six-membered ring (a 1,3,2-dioxasilinane derivative) that effectively shields the diol.[2] Therefore, this guide will focus on the formation of these TIPDS-protected 1,3-diols, as the principles and troubleshooting steps are directly applicable to related cyclic silyl ether systems.
Q2: What is the general reaction for protecting a 1,3-diol with a TIPDS group?
The protection involves reacting a 1,3-diol with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) in the presence of a base. The base, typically imidazole or pyridine, serves to neutralize the HCl generated during the reaction and facilitate the nucleophilic attack of the hydroxyl groups onto the silicon atoms.
Caption: General workflow for TIPDS protection of a 1,3-diol.
Q3: Why is my reaction yield consistently low or the reaction fails to go to completion?
Low yield is the most common issue and can be attributed to several factors. The primary culprits are often related to moisture, reagent quality, and reaction conditions.
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Presence of Water: Silylating agents, particularly silyl chlorides like TIPDSCl₂, are highly sensitive to moisture. Water will readily react with the silyl chloride to form siloxanes and silanols, consuming the reagent and preventing it from reacting with your diol.[3]
-
Improper Base Stoichiometry or Choice: At least two equivalents of base are required to neutralize the two molecules of HCl produced. Using a slight excess (2.1-2.5 equivalents) is often beneficial. Pyridine or imidazole are effective choices; hindered bases like 2,6-lutidine can also be used, especially if the substrate is sensitive.[3]
-
Steric Hindrance: If the 1,3-diol is sterically congested, the reaction rate will be significantly slower. In such cases, longer reaction times, elevated temperatures, or the use of a more reactive silylating agent (e.g., a silyl triflate) may be necessary.[3][4]
-
Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving the diol. Pyridine can serve as both the base and the solvent.[2] Dichloromethane (DCM) is a good choice for less polar substrates, while Dimethylformamide (DMF) is excellent for more polar diols, though it requires more rigorous purification.[2][3]
Q4: My TLC plate shows multiple products and unreacted starting material. What is happening?
A messy reaction profile on Thin Layer Chromatography (TLC) usually points to one of three issues:
-
Mono-protection: If you see a spot between your starting material and the desired product, it is likely the mono-silylated diol. This occurs when the reaction stalls after the first hydroxyl group has reacted. This can be driven to completion by adding more silylating agent or base, or by allowing the reaction to stir longer.
-
Side Reactions: The formation of siloxanes from the reaction of TIPDSCl₂ with trace water can lead to baseline smearing or additional spots on the TLC.
-
Oligomerization: In some cases, intermolecular reactions can occur where one TIPDS unit bridges two different diol molecules, leading to higher molecular weight byproducts. This is more common at high concentrations.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems encountered during the TIPDS protection of 1,3-diols.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Wet solvent or glassware.2. Inactive silylating agent (degraded by moisture).3. Insufficient base. | 1. Ensure all glassware is oven-dried. Use freshly distilled or commercially available anhydrous solvents. Work under an inert atmosphere (N₂ or Ar).2. Use a fresh bottle of TIPDSCl₂ or purify by distillation.3. Use at least 2.1 equivalents of base (e.g., pyridine, imidazole). |
| Reaction Stalls (Incomplete Conversion) | 1. Steric hindrance around the hydroxyl groups.2. Insufficient reaction time or temperature. | 1. Increase reaction temperature (e.g., from room temp to 40-50 °C).2. Allow the reaction to run for a longer period (monitor by TLC).3. Consider a more reactive silylating agent if hindrance is severe. |
| Multiple Spots on TLC | 1. Mono-protected intermediate.2. Formation of siloxane byproducts from hydrolysis.3. Intermolecular side reactions. | 1. Add a slight excess of TIPDSCl₂ (1.05-1.1 equiv) and base.2. Ensure strictly anhydrous conditions.3. Run the reaction at a lower concentration. |
| Difficult Purification | 1. Pyridine is difficult to remove.2. Silanol/siloxane byproducts co-elute with the product. | 1. After quenching, perform an aqueous wash with cold, dilute CuSO₄ solution to complex with and remove pyridine.[2]2. A non-polar solvent wash (e.g., hexanes) of the crude product can sometimes remove non-polar siloxanes before chromatography. |
| Product Decomposes on Silica Gel Column | 1. Silica gel is acidic and can cause deprotection of sensitive substrates. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2%) in the eluent, then flushing with the eluent alone before loading the sample.2. Consider using a different stationary phase like neutral alumina. |
Detailed Experimental Protocols
Protocol 1: Standard TIPDS Protection of a 1,3-Diol
This protocol is a robust starting point for the protection of a generic 1,3-diol.
Caption: Step-by-step experimental workflow for TIPDS protection.
Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Argon), add the 1,3-diol (1.0 equiv.) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous pyridine (to act as both solvent and base) or dissolve the diol in anhydrous DMF or CH₂Cl₂.[2][3] If using DMF/CH₂Cl₂, add imidazole (2.2 equiv.).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.05 equiv.) dropwise to the stirred solution. A precipitate of the base hydrochloride salt will form.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the starting diol.
-
Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NH₄Cl solution or water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine. If pyridine was used, an additional wash with cold 1M CuSO₄ solution is recommended to remove residual pyridine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure TIPDS-protected diol.
Protocol 2: Deprotection of a TIPDS-protected Diol
The TIPDS group is robust but can be cleaved effectively using a fluoride source.
Methodology:
-
Setup: Dissolve the TIPDS-protected diol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a plastic vial or Nalgene flask (HF can etch glass).
-
Reagent Addition: Add a fluoride source. Common options include:
-
TBAF: Tetra-n-butylammonium fluoride (1.0 M solution in THF, 2.5 equiv.). This is the most common method.[2]
-
HF•Pyridine: In a fume hood with extreme caution, add HF•Pyridine complex (excess) at 0 °C. This is a very effective but highly hazardous reagent.
-
-
Reaction: Stir the reaction at room temperature and monitor by TLC for the reappearance of the free diol.
-
Workup: Once complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography to obtain the deprotected 1,3-diol.
References
-
Chem-Station. Protection of 1,2-/1,3-Diols. Available from: [Link]
-
Wikipedia. Silyl ether. Available from: [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]
-
Roush, W.R., et al. Concerning the Selective Protection of (Z)-1,5-syn-Ene-diols and (E)-1,5-anti-Ene-diols. National Institutes of Health. Available from: [Link]
- Google Patents. Methods for protecting and deprotecting a diol group.
-
Gelest. Deprotection of Silyl Ethers. Available from: [Link]
-
YouTube. Protecting Group Chemistry: Protection of 1,3-diols. Available from: [Link]
-
PubChem. 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-. Available from: [Link]
Sources
- 1. 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | C9H24O2Si2 | CID 140303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Concerning the Selective Protection of (Z)-1,5-syn-Ene-diols and (E)-1,5-anti-Ene-diols as Allylic Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Deprotection of 1,3-Bis(trimethylsilyloxy)propane Ethers
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the challenges encountered during the deprotection of 1,3-bis(trimethylsilyloxy)propane ethers. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights to overcome common hurdles in your synthetic endeavors.
Introduction: The Nuances of Deprotecting a Bifunctional Substrate
The deprotection of trimethylsilyl (TMS) ethers is a fundamental transformation in organic synthesis. However, when dealing with a substrate bearing two TMS ether functionalities, such as 1,3-bis(trimethylsilyloxy)propane, unique challenges can arise. The proximity of the two silyl ether groups can influence reactivity, lead to incomplete reactions, or result in the formation of undesired byproducts. This guide will dissect these challenges and provide robust solutions to ensure a successful and high-yielding deprotection.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems observed during the deprotection of 1,3-bis(trimethylsilyloxy)propane ethers, providing explanations for the underlying causes and actionable troubleshooting steps.
Issue 1: Incomplete Deprotection - Lingering Mono-TMS Ether or Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a mixture of the desired 1,3-propanediol, the mono-deprotected intermediate (3-(trimethylsilyloxy)propan-1-ol), and unreacted starting material.
-
Isolated yield of the diol is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Reagent | The deprotection of two TMS groups requires at least two equivalents of the deprotecting agent (e.g., water in acid-catalyzed hydrolysis, or fluoride ions). In practice, a larger excess is often necessary to drive the reaction to completion. | - Increase the equivalents of the deprotecting reagent (e.g., use a larger excess of aqueous acid or fluoride source). - For fluoride-mediated deprotections, use 2.5-3.0 equivalents of TBAF. |
| Reaction Time Too Short | While TMS ethers are generally labile, the complete removal of both groups may require more time than anticipated, especially under very mild conditions. | - Extend the reaction time and monitor progress by TLC or LC-MS at regular intervals. |
| Low Reaction Temperature | Lower temperatures can slow down the reaction rate, leading to incomplete conversion. | - If the substrate is stable, consider gradually increasing the reaction temperature. For instance, if the reaction is sluggish at 0 °C, allow it to warm to room temperature. |
| Reagent Decomposition | Tetrabutylammonium fluoride (TBAF) solutions can degrade over time, especially if exposed to moisture. Acidic or basic solutions can also lose their potency. | - Use a freshly opened bottle of TBAF or prepare a fresh solution of the acidic or basic reagent. |
Issue 2: Formation of an Unexpected, Less Polar Byproduct
Symptom:
-
A significant spot is observed on the TLC plate that is less polar than the desired diol and the mono-deprotected intermediate. This byproduct may co-elute with the starting material.
Potential Cause & Solution:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Formation of a Cyclic Silyl Acetal | In the presence of trace aldehydes or ketones (e.g., from the solvent or as an impurity), the partially deprotected intermediate can cyclize to form a 2,2-disubstituted-1,3-dioxa-2-silacyclohexane. This is more likely under acidic conditions. | - Ensure the use of high-purity, aldehyde-free solvents. - Consider adding a scavenger for carbonyl impurities, such as a small amount of ethylene glycol, if compatible with the reaction conditions. - Favor fluoride-mediated or basic deprotection methods, which are less prone to promoting acetal formation. |
Frequently Asked Questions (FAQs)
Q1: I'm observing what appears to be only mono-deprotection. Is one TMS group harder to remove than the other?
A1: In a symmetrical molecule like 1,3-bis(trimethylsilyloxy)propane, the two TMS groups are electronically and sterically equivalent. Therefore, there is no inherent difference in their reactivity. The observation of the mono-deprotected species is a statistical consequence of a bimolecular reaction. The first deprotection is statistically favored. Driving the reaction to completion to remove the second TMS group often requires a larger excess of the reagent or longer reaction times.
Q2: Can I selectively deprotect only one of the two TMS groups?
A2: Achieving selective mono-deprotection of 1,3-bis(trimethylsilyloxy)propane is challenging due to the identical nature of the two protecting groups. However, by carefully controlling the stoichiometry of the deprotecting agent (i.e., using slightly less than one equivalent), it is possible to obtain a mixture enriched in the mono-deprotected product. This will invariably also contain starting material and the diol, requiring careful chromatographic separation.
Q3: My substrate is sensitive to both acid and strong base. What are my options for deprotection?
A3: For sensitive substrates, fluoride-mediated deprotection under buffered or nearly neutral conditions is often the best approach. Here are a few options:
-
TBAF buffered with acetic acid: This combination can mitigate the basicity of the fluoride ion.[1]
-
Triethylamine trihydrofluoride (Et3N·3HF): This reagent is a milder source of fluoride and is less basic than TBAF.[2]
-
Potassium fluoride (KF) with a phase-transfer catalyst: In a biphasic system, this can provide a mild and effective deprotection.
Q4: I am performing a fluoride-mediated deprotection with TBAF, and the reaction is still sluggish. What can I do?
A4: If a TBAF-mediated deprotection is slow, consider the following:
-
Solvent Effects: The reaction is typically faster in polar aprotic solvents like THF or acetonitrile.
-
Water Content: While TBAF is often used as a solution in THF, the presence of a small amount of water can sometimes accelerate the hydrolysis of the initially formed silicon-fluoride bond, regenerating the fluoride catalyst. However, excess water can hinder the reaction. Commercial TBAF solutions in THF contain a certain amount of water.
-
Additives: The addition of a protic solvent like methanol in small quantities can sometimes accelerate the reaction.
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Deprotection
This protocol is suitable for substrates that are stable to mild acidic conditions.
-
Dissolve the 1,3-bis(trimethylsilyloxy)propane (1.0 eq.) in methanol (0.1-0.2 M).
-
Add a catalytic amount of a protic acid, such as a few drops of 1 M hydrochloric acid or 10 mol% of p-toluenesulfonic acid (p-TsOH).
-
Stir the reaction at room temperature and monitor its progress by TLC. The deprotection is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 1,3-propanediol.
-
Purify by flash column chromatography if necessary.
Protocol 2: Fluoride-Mediated Deprotection with TBAF
This is a very common and generally mild method, suitable for a wide range of substrates.
-
Dissolve the 1,3-bis(trimethylsilyloxy)propane (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.2-2.5 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash column chromatography. The workup can sometimes be challenging due to the presence of tetralkylammonium salts. A silica gel plug filtration prior to full chromatography can be beneficial.
Visualizing the Process: Diagrams and Workflows
Conclusion
The successful deprotection of 1,3-bis(trimethylsilyloxy)propane ethers is readily achievable with a clear understanding of the potential challenges and a systematic approach to troubleshooting. By carefully considering the stoichiometry of reagents, reaction conditions, and the potential for side reactions, researchers can confidently navigate this synthetic step. This guide serves as a living document, and we encourage you to reach out to our technical support team with any further questions or to share your own experiences.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, Inc.: New York, 1999. [Link]
-
Wetter, H.; Oertle, K. Triethylamin-tris(hydrofluorid): ein vorteilhaftes reagens zur spaltung von silyläthern. Tetrahedron Letters1985 , 26 (45), 5515-5518. [Link]
-
Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society1972 , 94 (17), 6190–6191. [Link]
-
Pilcher, A. S.; DeShong, P. A convenient method for the deprotection of silyl ethers: tetrabutylammonium fluoride buffered with acetic acid. The Journal of Organic Chemistry1996 , 61 (20), 6901–6905. [Link]
Sources
Technical Support Center: Navigating the Workup of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the handling of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, a derivative of 1,3-bis(trimethylsilyloxy)propane. The primary challenge during the workup of reactions involving this compound is its susceptibility to hydrolysis. This guide offers expert insights and practical protocols to ensure the integrity of your molecule throughout the purification process.
Understanding the Challenge: The Lability of the Trimethylsilyl (TMS) Ether
3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- contains two trimethylsilyl (TMS) ether functional groups. TMS ethers are among the most labile silyl protecting groups, readily cleaved under both acidic and basic aqueous conditions.[1][2] This sensitivity makes the workup phase of an experiment a critical step where unintended hydrolysis can lead to low yields or the generation of impurities. The key to success lies in maintaining strict control over the pH and minimizing exposure to protic solvents.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hydrolysis of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- during workup?
A1: The hydrolysis is primarily initiated by the presence of acidic or basic conditions in your aqueous wash solutions.[1] The silicon-oxygen bond is polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack by water, a process catalyzed by either acid or base. Even seemingly neutral water can be slightly acidic or basic depending on dissolved gases like carbon dioxide.
Q2: How can I quickly assess if my compound is degrading during workup?
A2: Thin-Layer Chromatography (TLC) is the most immediate method. Spot your organic layer before and after the aqueous wash. The appearance of a new, more polar spot (lower Rf value) is indicative of hydrolysis to the corresponding diol. For more detailed analysis, ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic TMS protons (a sharp singlet around 0.1 ppm) and the appearance of hydroxyl (-OH) protons.
Q3: Is it possible to perform an aqueous workup without causing significant hydrolysis?
A3: Yes, with careful control of pH. The goal is to keep the aqueous phase as close to neutral (pH 7) as possible. This involves using buffered solutions for washing instead of deionized water alone.
Q4: My compound seems to be degrading during silica gel chromatography. What is happening and how can I prevent it?
A4: Standard silica gel is inherently acidic and can catalyze the hydrolysis of sensitive silyl ethers like the TMS ethers in your compound.[1] To prevent this, the silica gel should be neutralized before use. This can be achieved by preparing a slurry of the silica gel in your eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2%).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant product loss after aqueous wash (confirmed by TLC/NMR). | The aqueous wash solution is too acidic or basic. | Neutralize the reaction mixture to pH ~7 before extraction. Use a buffered aqueous solution like saturated sodium bicarbonate (mildly basic) or saturated ammonium chloride (mildly acidic) for washing, depending on the nature of the impurities to be removed.[1] For maximum safety, a pH 7 phosphate buffer can be used. |
| Prolonged contact with the aqueous phase. | Perform extractions swiftly. Minimize the time the organic and aqueous layers are in contact. After separation, immediately proceed to the drying step.[1] | |
| Streaking or decomposition observed on the TLC plate during analysis. | The TLC plate's silica gel is causing hydrolysis. | Add a small amount of triethylamine to the TLC developing solvent to neutralize the silica surface. |
| Partial hydrolysis is observed even with a buffered wash. | The TMS ether is inherently very labile to water. | Consider a non-aqueous workup if your reaction byproducts allow for it. This involves filtering the reaction mixture through a pad of an inert solid like Celite® to remove solid impurities, followed by solvent evaporation.[3] |
| Formation of an emulsion during extraction. | High concentrations of salts or polar byproducts. | Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.[4] |
Experimental Protocols
Protocol 1: Mild Aqueous Workup for Sensitive Silyl Ethers
This protocol is designed to minimize hydrolysis by maintaining a near-neutral pH throughout the extraction process.
-
Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath.
-
Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the cooled reaction mixture with gentle stirring until gas evolution ceases (if the reaction was acidic) or until the pH of the aqueous phase is approximately 7-8. If the reaction was basic, use a saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize to pH ~7.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Perform the extraction two to three times with fresh solvent to ensure complete recovery.
-
Washing: Combine the organic layers and wash once with brine.[4] This step helps to remove residual water and break any minor emulsions.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). These are neutral drying agents.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Non-Aqueous Workup
This method is suitable when the reaction byproducts are solids that can be physically removed.
-
Dilution: Dilute the reaction mixture with a non-polar solvent like hexane or diethyl ether.
-
Filtration: Prepare a short plug of Celite® or silica gel in a Hirsch funnel or a fritted glass funnel. If using silica gel, ensure it is neutralized as described in Protocol 3.
-
Elution: Pass the diluted reaction mixture through the plug. Wash the plug with additional fresh solvent to ensure all the product is collected.
-
Concentration: Collect the filtrate and remove the solvent under reduced pressure.
Protocol 3: Preparation of Neutralized Silica Gel for Chromatography
This is crucial for preventing on-column hydrolysis of your TMS ether.
-
Slurry Preparation: In a fume hood, prepare a slurry of the required amount of silica gel in your chosen chromatography eluent (e.g., a mixture of hexane and ethyl acetate).
-
Neutralization: Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Column Packing: Swirl the slurry to ensure it is well-mixed and then pack your chromatography column as you normally would.
-
Equilibration: Flush the packed column with at least two column volumes of the eluent (containing triethylamine) before loading your sample.
Visualization of Key Processes
Caption: Mechanisms of acid- and base-catalyzed hydrolysis of TMS ethers.
Caption: Recommended workflow for the workup of sensitive TMS ethers.
References
- BenchChem Technical Support Team. (2025).
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.
- Frontier, A. (2026). About Workup. University of Rochester, Department of Chemistry.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.
- Cooperative Organic Chemistry Student Labor
- Yadav, J. S., et al. (2011). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate.
- Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
- BenchChem Technical Support Team. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem.
-
Delhaye, L. J., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 11(6), 1033–1037. [Link]
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
-
Yang, E. (2018). How to removal of excess silyl ether reagent from reaction mixture? ResearchGate. [Link]
- Frontier, A. (2026). Troubleshooting: The Workup. University of Rochester, Department of Chemistry.
- BenchChem Technical Support Team. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.
Sources
Technical Support Center: Purification of Compounds Containing 1,3-Bis(trimethylsilyloxy)propane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of molecules functionalized with the 1,3-bis(trimethylsilyloxy)propane group. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you overcome common challenges.
The 1,3-bis(trimethylsilyl) ether of 1,3-propanediol is a common structural motif and protecting group. The core challenge in its purification stems from the high lability of the trimethylsilyl (TMS) ethers, which are the most sensitive to hydrolysis among common silyl protecting groups.[1][2][3] This guide is structured to address these stability issues head-on, providing you with robust solutions for successful purification.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues encountered during the purification workflow in a direct question-and-answer format.
Issue 1: My compound is degrading during silica gel chromatography. I see a new, more polar spot on my TLC plates that corresponds to the unprotected diol.
Probable Cause: The primary culprit is the inherent acidity of standard silica gel. The surface of silica is covered in silanol groups (Si-OH), which are weakly acidic and can catalyze the rapid hydrolysis of the highly labile TMS ethers.[1][4] This on-column reaction leads to the formation of the corresponding diol, resulting in low yields and contaminated fractions.[5]
Solutions:
-
A) Deactivate the Silica Gel with a Base: The most common and effective solution is to neutralize the acidic sites on the silica gel. This is typically done by incorporating a small amount of a volatile, non-nucleophilic base, such as triethylamine (TEA), into the mobile phase.[6][7][8] The TEA will preferentially interact with the acidic silanol groups, rendering the stationary phase much less destructive to your acid-sensitive compound.
-
B) Switch to an Alternative Stationary Phase: If your compound is exceptionally sensitive or if base-deactivation is incompatible with its structure, consider using a different stationary phase altogether.[4]
-
Neutral Alumina: A good alternative for compounds that are sensitive to acid but stable to base.
-
Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica gel.
-
-
C) Minimize Contact Time: The extent of degradation is proportional to the time your compound spends on the column.[7]
-
Optimize Solvent System: Develop a mobile phase that provides an Rf value of ~0.3-0.4 for your target compound. This ensures a reasonable elution time without being too close to the solvent front.
-
Use Flash Chromatography: Employing positive pressure (flash chromatography) significantly speeds up the elution process, thereby minimizing the opportunity for on-column decomposition.[7]
-
Issue 2: My product recovery is very low after an aqueous workup, even before attempting chromatography.
Probable Cause: TMS ethers are exceptionally prone to cleavage under both acidic and basic aqueous conditions.[1][9] If your reaction is quenched with an acidic or basic solution (e.g., HCl or NaOH), or even just water, significant hydrolysis of the TMS groups can occur during the extraction and washing steps. The TMS group is often considered too labile for extensive synthetic use and is sometimes used for derivatization for analysis rather than as a robust protecting group.[3][10]
Solutions:
-
A) Use Buffered Aqueous Solutions: Neutralize your reaction mixture to a pH of approximately 7 before extraction. For washes, use buffered solutions instead of plain water.[1]
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: Ideal for neutralizing and removing residual acid.
-
Saturated Ammonium Chloride (NH₄Cl) Solution: Useful for quenching reactions involving organometallics or strong bases.[2]
-
-
B) Minimize Contact Time: Perform extractions and washes as quickly and efficiently as possible. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.[1]
-
C) Consider a Non-Aqueous Workup: If the reaction byproducts are non-polar, you may be able to avoid an aqueous workup entirely. The reaction mixture can be diluted with a non-polar solvent, and the salts can be removed by filtration through a pad of Celite® or a short plug of silica gel.
Frequently Asked Questions (FAQs)
Q1: What makes the 1,3-bis(trimethylsilyloxy)propane moiety so susceptible to hydrolysis?
A1: The susceptibility to hydrolysis is governed by both steric and electronic factors at the silicon atom. The acid-catalyzed mechanism, illustrated below, involves protonation of an ether oxygen, making it a better leaving group, followed by nucleophilic attack by water.
The trimethylsilyl (TMS) group has three small methyl groups on the silicon atom. This lack of steric bulk provides easy access for an incoming nucleophile (like water) to attack the silicon center, facilitating cleavage.[1][2] This is in stark contrast to bulkier silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), which are thousands of times more stable due to increased steric hindrance around the silicon atom.[9]
Caption: Acid-catalyzed hydrolysis of a TMS ether.
Q2: How can I definitively test if my compound is stable to silica gel before running a large-scale column?
A2: A two-dimensional thin-layer chromatography (2D TLC) experiment is a simple and highly effective way to assess the stability of your compound on silica gel.[11] If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.
Caption: A logical workflow for performing a 2D TLC stability test.
Q3: What are the best purification alternatives if my compound is simply too unstable for chromatography?
A3: If your compound cannot survive chromatography, even with deactivation measures, other techniques should be considered:
-
Distillation: For thermally stable and volatile liquid compounds, vacuum distillation, particularly using a Kugelrohr (bulb-to-bulb) apparatus, can be an excellent method for separating impurities with different boiling points without contact with a stationary phase.[12]
-
Recrystallization: If your compound is a solid, recrystallization is a powerful purification technique that can yield very high purity material, provided a suitable solvent system can be found.
-
Carry Forward Crude: In some cases, if the impurities are known not to interfere with the subsequent reaction, it may be more efficient to carry the crude material forward and purify a more stable downstream intermediate.[8]
Data & Protocols
Table 1: Relative Stability of Common Silyl Ethers
This table provides a quantitative comparison of the stability of various silyl ethers to acid- and base-catalyzed hydrolysis. The data clearly shows why TMS ethers present a unique purification challenge.
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis[9] | Relative Rate of Basic Hydrolysis[9] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Experimental Protocols
This protocol describes the standard method for neutralizing silica gel to purify acid-sensitive compounds.[6]
-
Solvent System Preparation: Identify a suitable eluent system (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf of ~0.3-0.4 on TLC.
-
Add Base: To your prepared eluent, add 1-2% triethylamine (TEA) by volume (e.g., 10-20 mL of TEA for every 1 L of eluent).
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in your TEA-containing eluent.
-
Pour the slurry into your column and allow it to pack under gravity or with light pressure.
-
-
Equilibration: Before loading your sample, flush the packed column with at least two column volumes of the TEA-containing eluent. This ensures the entire stationary phase is neutralized.[6]
-
Sample Loading and Elution: Dissolve your crude sample in a minimal amount of the TEA-containing eluent (or a compatible solvent) and load it onto the column. Elute with the TEA-containing mobile phase, collecting fractions as usual.
This protocol provides a step-by-step guide for the 2D TLC experiment described in the FAQ section.[11]
-
Plate Preparation: Use a square TLC plate (e.g., 10 cm x 10 cm). Using a pencil, lightly mark a small origin point in one corner, about 1 cm from each edge.
-
Spotting: Carefully spot your compound onto the origin. Make the spot as small and concentrated as possible.
-
First Development: Place the plate in a developing chamber containing your chosen eluent such that the solvent line is below your spot. Allow the solvent to run up the plate until it is about 1 cm from the top edge.
-
Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. This is a critical step.
-
Rotation and Second Development: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom. Place the plate back into the same chamber with the same eluent and develop it again.
-
Visualization and Analysis: Remove the plate, mark the new solvent front, and allow it to dry. Visualize the spots using a UV lamp and/or an appropriate stain.
-
Stable Compound: A single spot will be found on the diagonal line running from the original origin to the opposite corner.
-
Unstable Compound: In addition to the spot on the diagonal, you will see one or more new spots directly "below" it (in the context of the second run), indicating on-plate decomposition.[11]
-
References
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
- White, J. D., & Carter, R. G. (2008). Protection of the Hydroxy Group as a Silyl Ether. In Compendium of Organic Synthetic Methods (Vol. 11). John Wiley & Sons, Inc.
-
Wikipedia. Silyl ether. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Gelest, Inc. Deprotection of Silyl Ethers. [Link]
-
Reddit. Flash column on silyl enol ether. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? [Link]
-
ResearchGate. Is there any method other than column chromatography to purify compound. [Link]
-
Indian Journal of Chemistry. Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
YouTube. How Can You Purify Solvents for Laboratory Use? - Chemistry For Everyone. [Link]
-
ResearchGate. Recent problems with silica gel chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Chromatography [chem.rochester.edu]
- 12. reddit.com [reddit.com]
Navigating Steric Hindrance in Silylations: A Technical Support Guide for Researchers
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of silylation reactions, specifically focusing on the steric hindrance effects encountered with reagents like 1,3-Bis(trimethylsilyloxy)propane. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding steric hindrance in silylation reactions.
Q1: What is steric hindrance and how does it impact my silylation reaction?
A: Steric hindrance is a chemical phenomenon where the rate of a reaction is slowed down due to the physical bulk of the molecules involved.[1] In the context of silylation, the size of the substituents on both the silicon atom of the silylating agent and the functional group of your substrate (e.g., an alcohol) can create a crowded environment. This "steric bulk" makes it difficult for the electrophilic silicon atom of the silylating agent to approach and react with the nucleophilic functional group on your substrate, thereby increasing the activation energy and slowing down the reaction.[2]
Q2: I'm using 1,3-Bis(trimethylsilyloxy)propane. How does its structure contribute to steric hindrance?
A: 1,3-Bis(trimethylsilyloxy)propane possesses two trimethylsilyl (TMS) groups linked by a propane bridge. Each TMS group, with its three methyl substituents, contributes to the overall steric bulk of the reagent. While TMS is generally considered to have lower steric hindrance compared to bulkier groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), the presence of two such groups in the same molecule can influence its reactivity, especially when reacting with a sterically congested substrate.[3][4] The flexibility of the propane linker allows the two silyl groups to adopt various conformations, which can either facilitate or hinder the approach to the reactive site.
Q3: My silylation of a tertiary alcohol is failing. Is steric hindrance the likely culprit?
A: Yes, it is highly probable. Tertiary alcohols are inherently more sterically hindered than primary or secondary alcohols. The three alkyl groups surrounding the hydroxyl group create a congested environment, making it difficult for even moderately sized silylating agents to access the oxygen atom.[5] Silylation of sterically hindered alcohols often requires more forcing conditions, such as higher temperatures, longer reaction times, and the use of more reactive silylating agents or potent catalysts.[6]
Q4: How does the choice of silylating agent impact the degree of steric hindrance?
A: The steric bulk of the silylating agent is a critical factor. The reactivity of silylating agents generally decreases as the size of the alkyl groups on the silicon atom increases.[7] For instance, trimethylsilyl (TMS) reagents are less sterically demanding and more reactive than triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) reagents.[8] This trend allows for selective protection of less sterically hindered functional groups. For example, bulkier silyl groups like TBDMS and TIPS can offer greater selectivity for primary alcohols over secondary ones.[9]
Q5: Can steric effects ever be beneficial in silylation reactions?
A: Absolutely. While often a challenge, steric hindrance can be strategically exploited to achieve selectivity. By choosing a silylating agent with the appropriate level of steric bulk, it is possible to selectively protect a less hindered functional group in a molecule that contains multiple reactive sites.[10] For example, a bulky silylating agent will preferentially react with a primary alcohol over a more hindered secondary or tertiary alcohol.[11] Additionally, the increased steric bulk of the resulting silyl ether enhances its stability towards hydrolysis and other cleavage conditions, making it a more robust protecting group in multi-step syntheses.[2]
Troubleshooting Guide: Overcoming Steric Hindrance in Silylations
When faced with an incomplete or slow silylation reaction, a systematic approach to troubleshooting is key. The following table outlines common problems, their probable causes related to steric hindrance, and actionable solutions.
| Problem | Potential Cause (Steric Hindrance Related) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | High Steric Hindrance of the Substrate: The functional group (e.g., tertiary alcohol, hindered phenol) is too sterically congested for the silylating agent to access.[6] | 1. Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier.[1] 2. Prolong Reaction Time: Allow more time for the sterically hindered reaction to proceed to completion. 3. Use a More Reactive Silylating Agent: Switch from a silyl chloride to a more reactive silyl triflate (e.g., TMS-OTf). Silyl triflates are significantly more electrophilic.[1] 4. Employ a Potent Catalyst: Use a strong nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or imidazole to enhance the nucleophilicity of the substrate's functional group.[6] |
| Slow Reaction Rate | Moderate Steric Hindrance: A combination of a moderately hindered substrate and a bulky silylating agent is slowing the reaction.[12] | 1. Optimize Solvent: Switch to a polar aprotic solvent like Dimethylformamide (DMF), which can accelerate SN2 reactions.[1][5] 2. Increase Reagent Concentration: Higher concentrations of the silylating agent and base can help drive the equilibrium towards the product.[1] 3. Consider a Less Hindered Silylating Agent: If the stability of a bulkier protecting group is not essential, switching to a smaller silylating agent like trimethylsilyl chloride (TMSCl) can significantly increase the reaction rate.[2] |
| Incomplete Conversion | Insufficient Reagent Reactivity: The chosen silylating agent lacks the reactivity to fully convert the sterically demanding substrate under the current conditions.[9] | 1. In Situ Generation of a More Reactive Species: For example, using a combination of a silyl chloride and a catalytic amount of sodium iodide can generate the more reactive silyl iodide in situ.[13] 2. Dehydrogenative Silylation: For particularly challenging substrates, consider a dehydrogenative silylation approach using a hydrosilane and a suitable transition metal catalyst (e.g., based on Palladium or Ruthenium).[8] |
| Formation of Side Products | Competing Reactions: Under forcing conditions (high heat, strong base), side reactions such as elimination or rearrangement may become more prevalent, especially with sensitive substrates. | 1. Milder Reaction Conditions with a More Potent Catalyst: Instead of high temperatures, try running the reaction at a lower temperature for a longer duration with an effective catalyst. 2. Alternative Silylation Chemistry: Explore enzyme-catalyzed silylation or other methods that proceed under milder, more selective conditions. |
Visualizing the Silylation Mechanism and Steric Effects
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of silylation and the impact of steric hindrance.
Caption: Steric hindrance impeding the approach of the silylating agent.
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Hindered Secondary Alcohol
This protocol provides a starting point for the silylation of a sterically challenging secondary alcohol using 1,3-Bis(trimethylsilyloxy)propane.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the hindered secondary alcohol (1.0 eq) and a magnetic stir bar to a flame-dried round-bottom flask.
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1-0.5 M). Add a suitable non-nucleophilic base, such as triethylamine (1.5 eq) or imidazole (2.0 eq).
-
Catalyst Addition (Optional but Recommended): For particularly hindered alcohols, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05-0.1 eq).
-
Silylating Agent Addition: Slowly add 1,3-Bis(trimethylsilyloxy)propane (0.6 eq, as it contains two silylating groups) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Silylation using a More Reactive Silyl Triflate (for Highly Hindered Substrates)
This protocol is adapted for situations where Protocol 1 fails due to extreme steric hindrance.
-
Preparation: Under an inert atmosphere, dissolve the highly hindered alcohol (1.0 eq) and a non-nucleophilic base, such as 2,6-lutidine (1.5 eq), in anhydrous dichloromethane (DCM) in a flame-dried flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Silyl Triflate Addition: Slowly add trimethylsilyl trifluoromethanesulfonate (TMS-OTf) (1.2 eq) to the cooled, stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC. The reaction is typically much faster than with silyl chlorides.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the product via flash column chromatography.
References
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Grokipedia. (n.d.). Silylation.
- Wikipedia. (2023). Silylation.
- Hausmann, H., et al. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. ACS Publications.
- Benchchem. (2025). Optimizing Silylation of Sterically Hindered Alcohols: Application Notes and Protocols.
- Benchchem. (2025). Troubleshooting guide for scaling up silylation reactions.
- Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities.
- Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). 1,3-Bis(trimethylsilyloxy)propane.
- The Journal of Organic Chemistry. (n.d.). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis.
- Hausmann, H., et al. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. ACS Publications.
- ResearchGate. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance.
- IOP Conference Series: Earth and Environmental Science. (n.d.). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol.
- Benchchem. (2025). Troubleshooting guide for incomplete silylation with Diethyl(hexyl)methylsilane.
- Benchchem. (2025). Overcoming steric hindrance in reactions with Diethyl(hexyl)methylsilane.
- Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation.
- Taylor & Francis. (2017). Silylation – Knowledge and References.
- Benchchem. (2025). Troubleshooting incomplete reactions with t-butylsilane.
- Benchchem. (2025). Technical Support Center: Steric Hindrance Effects in Chloro(isopropyl)silane Reactions.
- ResearchGate. (n.d.). Steric Effects of Silyl Groups.
- Taylor & Francis Online. (n.d.). Comparison of Silylation Reaction Rates of Different Reagents : Catalytic Effect of Methoxyamine on the Silylation of Sterically Hindered Hydroxyl Groups.
- National Institutes of Health. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations.
- Gelest. (n.d.). General Silylation Procedures.
- Chromatography Forum. (2014). Why do my silylations always fail?.
- ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?.
- Gelest. (n.d.). Silylation of Alcohols Employed in Templating Protocols.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,3-Bis(trimethylsilyloxy)propane.
- Sigma-Aldrich. (n.d.). 1,3-BIS(TRIMETHYLSILYLOXY)PROPANE.
- PubChem. (n.d.). 2,2-Dimethyl-1,3-bis[(trimethylsilyl)oxy]propane.
- Taylor & Francis. (n.d.). Bis-tris propane – Knowledge and References.
- National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes.
- Fisher Scientific. (n.d.). 1,3-Bis(trimethylsilyloxy)propane 98.0+%, TCI America 5 g.
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Technical Support Center: Catalyst Selection for Efficient Silylation with 1,3-Bis(trimethylsilyloxy)propane
Welcome to the technical support center for silylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for the silylation of alcohols using 1,3-Bis(trimethylsilyloxy)propane. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs): Catalyst Selection & Strategy
This section addresses the most common questions regarding catalyst choice for silyl ether exchange reactions. Unlike silylations with more reactive reagents like silyl chlorides, using a silyl ether such as 1,3-Bis(trimethylsilyloxy)propane involves a reversible equilibrium. The selection of an appropriate catalyst is therefore critical to drive the reaction forward efficiently and cleanly.
Q1: What are the primary catalyst types for silyl ether exchange with 1,3-Bis(trimethylsilyloxy)propane?
The reaction involves the transfer of a trimethylsilyl (TMS) group from 1,3-Bis(trimethylsilyloxy)propane to a target alcohol. This is an equilibrium process that requires a catalyst to facilitate the cleavage and formation of Si-O bonds. The most effective catalysts fall into two main categories:
-
Lewis Acids: These are highly effective at activating the silyl ether. The Lewis acid coordinates to an oxygen atom on the silyl ether, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the target alcohol. Potent Lewis acids like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Bismuth (III) Triflate (Bi(OTf)₃) are common choices.[1][2]
-
Neutral/Mildly Acidic Catalysts: Molecular iodine (I₂) is a remarkably efficient catalyst for silylations under nearly neutral conditions.[3][4] While the precise mechanism is not fully elucidated, it is proposed that iodine polarizes the Si-O bond, increasing the silicon's electrophilicity without the need for a strong Brønsted or Lewis acid.[3][5] This makes it ideal for substrates with acid-sensitive functional groups.
Q2: When should I choose a powerful Lewis acid like TMSOTf?
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is an exceptionally potent catalyst for silylation.[6] You should consider using TMSOTf under the following circumstances:
-
Difficult or Sterically Hindered Substrates: When dealing with secondary, tertiary, or otherwise sterically encumbered alcohols, a powerful catalyst is needed to overcome the high activation energy.[7]
-
Rapid and Complete Conversion: TMSOTf can drive reactions to completion in a short time, even at very low catalytic loadings (e.g., 0.1–1 mol%).[8]
-
Driving Equilibrium: Its high activity is particularly useful for pushing the silyl exchange equilibrium towards the desired product.
Causality: TMSOTf is a superior catalyst because the triflate anion is an excellent leaving group and is non-nucleophilic, preventing side reactions. However, its high reactivity also makes it extremely sensitive to moisture, which will rapidly hydrolyze it to triflic acid and trimethylsilanol.[6] Therefore, strictly anhydrous conditions are mandatory.
Q3: What are the advantages of using Bismuth (III) Triflate (Bi(OTf)₃)?
Bismuth (III) triflate is an excellent "green" alternative that combines effectiveness with practicality. Its key advantages include:
-
Ease of Handling: Unlike TMSOTf, Bi(OTf)₃ is a solid that is insensitive to air and small amounts of moisture, making it far easier to handle and store.[9]
-
Low Toxicity: Bismuth compounds are generally considered to have low toxicity, presenting a safer profile compared to other heavy metal catalysts.[10]
-
High Catalytic Activity: It effectively catalyzes the silylation of a wide range of primary, secondary, and tertiary alcohols.[9][11]
Causality: Bi(OTf)₃ functions as a water-tolerant Lewis acid. This property is advantageous in standard laboratory settings where achieving perfectly anhydrous conditions can be challenging. It offers a balance of reactivity and operational simplicity.
Q4: My substrate is sensitive to acid. Is Iodine a viable catalyst?
Absolutely. Iodine is the catalyst of choice for silylating acid-sensitive substrates. It offers a mild, efficient, and nearly neutral reaction environment.[3][4] This method is effective for a broad spectrum of alcohols, including those prone to degradation or rearrangement under strongly acidic conditions.[3]
Causality: Iodine's catalytic action avoids the generation of strong acids, thus preserving sensitive functional groups elsewhere in the molecule. The reaction proceeds cleanly at room temperature for many substrates, providing high yields without by-products.[3]
Catalyst Selection Summary
| Catalyst | Typical Loading | Common Solvents | Temperature (°C) | Advantages | Disadvantages |
| TMSOTf | 0.1 - 1 mol% | CH₂Cl₂, Toluene, CH₃CN | -78 to 25 | Extremely powerful, fast reactions, effective for hindered alcohols.[6][8] | Highly moisture-sensitive, can be too harsh for some substrates.[6] |
| Bi(OTf)₃ | 0.1 - 5 mol% | CH₂Cl₂, CH₃CN (solvent-free possible) | 25 to 60 | Easy to handle, water-tolerant, low toxicity, cost-effective.[9][10] | May be less reactive than TMSOTf for very challenging substrates. |
| Iodine (I₂) | 1 - 10 mol% | CH₂Cl₂, Hexane, Neat | 25 | Mild, neutral conditions, ideal for acid-sensitive substrates, inexpensive.[3][4] | Slower reaction times compared to strong Lewis acids. |
Troubleshooting Guide
Even with the right catalyst, challenges can arise. This section provides a logical, cause-and-effect approach to resolving common issues.
Q1: Why is my silylation reaction incomplete or stalled?
An incomplete reaction is the most common issue. There are several potential root causes, which must be systematically investigated.
-
Cause 1: Presence of Moisture. Water is the primary antagonist in silylation reactions. It competes with your alcohol for the silylating agent and can hydrolyze and deactivate Lewis acid catalysts like TMSOTf.[12][13]
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (Nitrogen or Argon).[14]
-
-
Cause 2: Equilibrium Not Displaced. Silyl ether exchange is a reversible process. The accumulation of the 1,3-propanediol by-product can inhibit the forward reaction.
-
Solution: Consider performing the reaction in a system where the 1,3-propanediol can be removed. For higher-boiling substrates, this could involve conducting the reaction under a vacuum to distill off the diol. Alternatively, using a larger excess of 1,3-Bis(trimethylsilyloxy)propane can help drive the equilibrium.
-
-
Cause 3: Insufficient Catalyst Activity or Loading. The catalyst may be old, may have been deactivated by moisture, or the loading may be too low for a particularly challenging substrate.
-
Solution: Use a fresh batch of catalyst. For TMSOTf, use a freshly opened bottle or distill it before use. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%) and monitor the reaction progress.
-
-
Cause 4: Steric Hindrance. Highly hindered alcohols react much more slowly.[7][13]
-
Solution: Increase the reaction temperature and/or extend the reaction time. If the reaction still fails, switch to a more powerful catalyst system, such as TMSOTf.[14]
-
Q2: I'm observing side products and decomposition of my starting material. What's the cause?
The formation of side products typically points to a reaction that is too harsh for the substrate.
-
Cause 1: Catalyst is too Acidic. A highly acidic catalyst like TMSOTf can cause degradation of molecules with acid-labile groups (e.g., acetals, some protecting groups).[12]
-
Solution: Switch to a milder, neutral catalyst like Iodine.[3] Alternatively, perform the reaction at a lower temperature (e.g., -78 °C) and add a non-nucleophilic base like 2,6-lutidine to scavenge any protons generated.
-
-
Cause 2: Reaction Temperature is too High. Heating the reaction for extended periods can lead to thermal degradation.
-
Solution: Optimize the reaction to run at the lowest possible temperature that still provides a reasonable reaction rate. Monitor the reaction closely by TLC or GC/MS to avoid letting it run for an unnecessarily long time.
-
Catalyst Selection Workflow
The following diagram outlines a logical decision-making process for selecting the optimal catalyst for your silylation reaction.
Caption: Decision tree for catalyst selection in silylation reactions.
Validated Experimental Protocols
The following protocols are provided as a starting point. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: General Purpose Silylation with Bismuth (III) Triflate
This protocol is recommended for standard, non-acid-sensitive alcohols where ease of handling is a priority.[9]
-
Materials:
-
Target alcohol (1.0 equiv)
-
1,3-Bis(trimethylsilyloxy)propane (1.5 - 2.0 equiv)
-
Bismuth (III) Triflate (Bi(OTf)₃, 1-2 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the target alcohol and Bismuth (III) triflate.
-
Add anhydrous CH₂Cl₂ to dissolve the solids (concentration typically 0.1-0.5 M).
-
Add 1,3-Bis(trimethylsilyloxy)propane via syringe.
-
Stir the mixture at room temperature (25 °C).
-
Monitor the reaction progress by TLC or GC. If the reaction is slow, it can be gently heated to 40 °C.
-
Upon completion, quench the reaction by adding a small amount of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Silylation of Acid-Sensitive Alcohols with Iodine
This method is ideal for substrates that would not tolerate Lewis or Brønsted acids.[3][15]
-
Materials:
-
Target alcohol (1.0 equiv)
-
1,3-Bis(trimethylsilyloxy)propane (1.5 equiv)
-
Iodine (I₂, 5-10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a dry flask under a nitrogen atmosphere, add the target alcohol and iodine.
-
Add anhydrous CH₂Cl₂ and stir until the iodine dissolves.
-
Add 1,3-Bis(trimethylsilyloxy)propane via syringe.
-
Stir the mixture at room temperature (25 °C). The reaction progress can be monitored by the disappearance of the iodine color and confirmed by TLC/GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to reduce the excess iodine.
-
Extract with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product as required.
-
Protocol 3: High-Potency Silylation of Hindered Alcohols with TMSOTf
Use this protocol for challenging substrates, ensuring all steps are performed under strictly anhydrous conditions.[8]
-
Materials:
-
Target alcohol (1.0 equiv)
-
1,3-Bis(trimethylsilyloxy)propane (1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.5-1.0 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous triethylamine or 2,6-lutidine (for quenching)
-
-
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the target alcohol and anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add 1,3-Bis(trimethylsilyloxy)propane.
-
Slowly add the catalytic amount of TMSOTf via syringe.
-
Stir the reaction at the chosen temperature and monitor its progress carefully.
-
Once the reaction is complete, quench by adding a small amount of anhydrous triethylamine or 2,6-lutidine to neutralize the catalyst.
-
Allow the mixture to warm to room temperature, then wash with a saturated aqueous NaHCO₃ solution.
-
Perform a standard aqueous workup and purify the product by flash chromatography.
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Silylation of Sulfonamides.
- Benchchem. (n.d.). Troubleshooting guide for scaling up silylation reactions.
-
Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(22), 7228–7230. Retrieved from [Link]
-
Radomkit, S., White, J. A. H., Chong, E., & Zhang, Y. (2024). MSTFA as an Effective TMS Source for the TMSOTf-Catalyzed Synthesis of Cyclic Acetals. The Journal of Organic Chemistry, 89(9), 5555–5559. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting guide for incomplete silylation with Diethyl(hexyl)methylsilane.
- Benchchem. (n.d.). Troubleshooting incomplete reactions with t-butylsilane.
-
Taniguchi, T., & Ogasawara, K. (2003). Convenient Preparation of Cyclic Acetals, Using Diols, TMS-source, and a Catalytic Amount of TMSOTf. The Journal of Organic Chemistry, 68(9), 3413–3415. Retrieved from [Link]
-
Kurihara, M., & Miyata, N. (1995). Facile Procedure for Acetalization Using Diols, Alkoxysilane and a Catalytic Amount of Trimethylsilyl Trifluoromethanesulfonate. Chemistry Letters, 24(4), 263-264. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanistic role of iodine in the silylation reaction. Retrieved from [Link]
-
Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate. Retrieved from [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2003). Bi(OTf)3 and SiO2-Bi(OTf)3 as Effective Catalysts for the Ferrier Rearrangement. Molecules, 8(4), 395-400. Retrieved from [Link]
- Benchchem. (n.d.). The Core Mechanism of Silyl Ether Formation: An In-depth Technical Guide.
-
da Silva, F. M., de Mattos, M. C. S., & Esteves, P. M. (2014). Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction. Beilstein Journal of Organic Chemistry, 10, 2593–2599. Retrieved from [Link]
-
Stephens, J. R., Butler, P. L., Clow, C. H., Oswald, M. C., Smith, R. C., & Mohan, R. S. (2003). Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers. European Journal of Organic Chemistry, 2003(19), 3827-3831. Retrieved from [Link]
-
Branco, L. E. S., et al. (2018). Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization. The Journal of Organic Chemistry, 83(17), 10357-10365. Retrieved from [Link]
Sources
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- 2. Bi(OTf)3 and SiO2-Bi(OTf)3 as Effective Catalysts for the Ferrier Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
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- 9. Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]
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Validation & Comparative
A Comparative Guide to Diol Protecting Groups: Spotlight on 1,3-Bis(trimethylsilyloxy)propane
In the intricate world of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success. For molecules bearing diol moieties, the selection of an appropriate protecting group is critical to navigate complex reaction pathways, ensuring high yields and chemoselectivity. This guide offers an in-depth comparison of 1,3-bis(trimethylsilyloxy)propane as a diol protecting group, benchmarked against other widely used alternatives such as acetals, ketals, and other silyl ethers. Through an objective analysis supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Role of Diol Protection in Organic Synthesis
Diols, with their two hydroxyl groups, present a unique challenge in synthesis. Their nucleophilicity and acidity can interfere with a wide range of chemical transformations. Protecting groups serve as temporary masks, rendering the diol inert to specific reaction conditions. The ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to a variety of subsequent reaction conditions.
-
Readily removed in high yield under specific and mild conditions that do not affect other functional groups in the molecule (orthogonality).[1][2]
The choice of a protecting group is therefore a strategic decision, dictated by the overall synthetic route.
1,3-Bis(trimethylsilyloxy)propane: A Closer Look
1,3-Bis(trimethylsilyloxy)propane is the silyl ether derivative of 1,3-propanediol. It serves not as a direct protecting group itself, but as a valuable reagent for the formation of 1,3-dioxanes, a type of cyclic acetal, under neutral conditions.[3] This is a key differentiator from traditional acid-catalyzed acetalizations.
Synthesis of 1,3-Bis(trimethylsilyloxy)propane:
This reagent is typically prepared by the reaction of 1,3-propanediol with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine or pyridine to neutralize the HCl byproduct.[4]
Mechanism of Acetalization using 1,3-Bis(trimethylsilyloxy)propane
The utility of 1,3-bis(trimethylsilyloxy)propane lies in its ability to facilitate the protection of carbonyl compounds as 1,3-dioxanes under neutral conditions, often catalyzed by iodine. The proposed mechanism involves the in situ generation of a reactive silyl species that activates the carbonyl group, followed by intramolecular cyclization with the tethered silyloxy ether, ultimately forming the stable cyclic acetal.
Comparative Analysis of Diol Protecting Groups
The performance of any protecting group is context-dependent. Here, we compare 1,3-bis(trimethylsilyloxy)propane-mediated protection with other common strategies.
Acetal and Ketal Protecting Groups
Cyclic acetals and ketals are among the most common protecting groups for 1,2- and 1,3-diols.[5][6]
-
Isopropylidene Acetals (Acetonides): Formed from the reaction of a diol with acetone or 2,2-dimethoxypropane under acidic catalysis (e.g., p-TsOH, CSA).[7][8] They are stable to basic, reductive, and mild oxidative conditions but are readily cleaved by aqueous acid.[7][9]
-
Benzylidene Acetals: Formed from benzaldehyde or its dimethyl acetal, also under acidic conditions.[7][10] They are generally more stable to acidic conditions than acetonides and offer the advantage of regioselective reductive cleavage to a benzyl ether and a free hydroxyl group.[7][10]
Key Advantage of 1,3-Bis(trimethylsilyloxy)propane: The ability to form a 1,3-dioxane under neutral conditions (with a catalyst like iodine) is a significant advantage when dealing with acid-sensitive substrates where traditional acetalization methods would fail.[3]
Silyl Ether Protecting Groups
Silyl ethers are a versatile class of protecting groups for alcohols, with their stability being highly tunable based on the steric bulk of the substituents on the silicon atom.[7][11]
-
Trimethylsilyl (TMS) Ethers: These are the simplest silyl ethers and are readily formed. However, they are very labile and often do not survive aqueous workups or chromatography.[12] Their ease of cleavage can be advantageous for temporary protection.[13]
-
tert-Butyldimethylsilyl (TBDMS) Ethers: The TBDMS group is significantly more stable than the TMS group and is widely used.[12] It is stable to a wide range of non-acidic and non-fluoride conditions.[7] Deprotection is typically achieved with fluoride sources (e.g., TBAF) or strong acid.[7][14]
-
Triisopropylsilyl (TIPS) Ethers: The even bulkier TIPS group provides greater stability to acidic conditions compared to TBDMS.[7]
Comparison with 1,3-Bis(trimethylsilyloxy)propane-mediated protection: The protection afforded by 1,3-bis(trimethylsilyloxy)propane results in a cyclic acetal, which has a fundamentally different stability profile than an acyclic silyl ether. Acetal protection is orthogonal to many conditions where silyl ethers are labile (e.g., fluoride treatment), and vice versa.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of these diol protecting groups.
| Protecting Group | Reagents for Protection | Stability | Conditions for Deprotection | Representative Yields (%) |
| 1,3-Dioxane (from 1,3-Bis(trimethylsilyloxy)propane) | Carbonyl compound, I₂ | Stable to basic and neutral conditions | Acidic hydrolysis | Not widely reported in direct comparisons |
| Isopropylidene Acetal (Acetonide) | Acetone or 2,2-dimethoxypropane, p-TsOH | Stable to bases, reducing agents, mild oxidants[7] | Acidic hydrolysis (e.g., aq. HCl, p-TsOH)[7] | 82-95[9][15] |
| Benzylidene Acetal | Benzaldehyde or benzaldehyde dimethyl acetal, CSA/Cu(OTf)₂ | Stable to bases and nucleophiles[7] | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂)[7] | ~90[7] |
| bis-TBDMS Ether | TBDMSCl, Imidazole | Stable to non-acidic and non-fluoride conditions[7] | Fluoride ions (e.g., TBAF); strong acid[7] | Often high, but can be substrate-dependent[16][17] |
Experimental Protocols
Protocol 1: Protection of a Diol as an Acetonide
Objective: To protect a 1,2- or 1,3-diol as an isopropylidene acetal.
Materials:
-
Diol (1.0 equiv)
-
2,2-Dimethoxypropane (1.5 equiv)[8]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)[8]
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the diol in anhydrous DCM in a round-bottom flask.
-
Add 2,2-dimethoxypropane to the solution.
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Protection of a Carbonyl as a 1,3-Dioxane using 1,3-Bis(trimethylsilyloxy)propane
Objective: To protect an aldehyde or ketone as a 1,3-dioxane under neutral conditions.
Materials:
-
Carbonyl compound (1.0 equiv)
-
1,3-Bis(trimethylsilyloxy)propane (1.2 equiv)
-
Iodine (I₂) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carbonyl compound and 1,3-bis(trimethylsilyloxy)propane in anhydrous DCM in a round-bottom flask.
-
Add a catalytic amount of iodine to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 1,3-dioxane, which can be purified by column chromatography.
Visualization of Workflows
Caption: General workflow for diol protection in a multi-step synthesis.
Caption: Decision-making flowchart for selecting a diol protecting group.
Field-Proven Insights and Experimental Choices
The choice between these protecting groups is often nuanced. For instance, while both acetonides and benzylidene acetals are acid-labile, benzylidene acetals are generally more stable, allowing for selective deprotection if both are present in a molecule.[7] The true value of 1,3-bis(trimethylsilyloxy)propane emerges when dealing with substrates that cannot tolerate the acidic conditions of traditional acetalization. This method provides an orthogonal approach to diol protection, expanding the synthetic chemist's toolkit.
Silyl ethers offer a spectrum of stability. For a synthesis that requires a temporary protection that can be easily removed, a TMS ether might be appropriate. For more robust protection through multiple steps, a TBDMS or TIPS ether would be a better choice. The orthogonality between silyl ethers (cleaved by fluoride) and acetals (cleaved by acid) is a powerful tool in complex molecule synthesis.[7]
Conclusion
1,3-Bis(trimethylsilyloxy)propane offers a valuable alternative for the protection of diols, particularly for acid-sensitive substrates, by enabling the formation of 1,3-dioxanes under neutral conditions. While traditional protecting groups like acetonides, benzylidene acetals, and various silyl ethers remain the workhorses of organic synthesis, the choice of the optimal protecting group is a critical strategic decision. A thorough understanding of the stability, orthogonality, and conditions for introduction and removal of each class of protecting group is paramount for the successful execution of complex synthetic routes. This guide provides a framework for making these critical decisions, empowering researchers to navigate the challenges of modern organic synthesis with greater confidence and efficiency.
References
Click to expand
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Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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How to get higher yields for TBDMSCl protection of alcohol. Reddit. [Link]
-
Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. ResearchGate. [Link]
-
Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering. [Link]
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Protection of 1,2-Diol by Acetal. SynArchive. [Link]
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A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate. [Link]
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Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. [Link]
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Deprotection of trimethylsilyl ethers (1 mmol) in the presence of catalytic amount of boric acid in water (2 mL) at room temperature. ResearchGate. [Link]
-
Protection of 1,2-/1,3-Diols. Chem-Station Int. Ed. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
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How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. Chemistry Stack Exchange. [Link]
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Direct-Protection-of-1-2-Diols-from-a-Diketones.pdf. ResearchGate. [Link]
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Benzylidene protection of diol. Glycoscience Protocols (GlycoPODv2). [Link]
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acetonide protection of diols using iodine and dimethoxypropane. Dr. Babasaheb Ambedkar Marathwada University. [Link]
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Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. ResearchGate. [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]
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Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. PMC. [Link]
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Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal. [Link]
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Synthesis of functionalized benzopyrans by sequential [3+3]-cyclization—Williamson reactions of 1,3-bis(trimethylsilyloxy). ElectronicsAndBooks. [Link]
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17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
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1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
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1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. ResearchGate. [Link]
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bis(trimethylsilyl) peroxide (btmspo). Organic Syntheses Procedure. [Link]
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Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
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Proposed mechanism for deprotection of benzaldehyde dimethyl acetal. ResearchGate. [Link]
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Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. [Link]
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Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol. Frontiers. [Link]
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1,4-bis(trimethylsilyl)buta-1,3-diyne. Organic Syntheses Procedure. [Link]
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Synthetic Methods for the Preparation of 1,3‐Propanediol. ResearchGate. [Link]
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Navigating the Labyrinth of Diol Protection: A Comparative Guide to 1,3-Bis(trimethylsilyloxy)propane and Cyclic Acetals
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical industry, the temporary masking of diol functionalities is a recurrent challenge. The choice of protecting group can significantly influence reaction yields, stereochemical outcomes, and the overall efficiency of a synthetic route. This guide provides an in-depth, objective comparison of two prevalent strategies for 1,3-diol protection: the use of 1,3-bis(trimethylsilyloxy)propane to form a cyclic silyl ether and the formation of traditional cyclic acetals.
This analysis moves beyond a mere recitation of protocols, delving into the mechanistic underpinnings and practical considerations that inform the selection of one method over the other. By understanding the "why" behind the "how," researchers can make more informed decisions, leading to more robust and efficient synthetic strategies.
The Fundamental Chemistry: Silyl Ether vs. Acetal Formation
At the heart of this comparison lie two distinct chemical transformations, each with its own set of advantages and limitations.
1,3-Bis(trimethylsilyloxy)propane: In Situ Generation of a Silylating Agent
The protection of a 1,3-diol using 1,3-bis(trimethylsilyloxy)propane involves the formation of a cyclic silylene derivative, specifically a 1,3,2-dioxasilinane. This method relies on the trans-silylation of the diol with the reagent, typically catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or iodine. The driving force for this equilibrium is often the formation of the volatile byproduct trimethylsilanol (TMSOH), which can be removed from the reaction mixture.
The key mechanistic feature is the activation of the silyl ether by the catalyst, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the diol's hydroxyl groups.
Cyclic Acetals: A Classic and Reliable Strategy
The formation of cyclic acetals, such as acetonides (from acetone) or benzylidene acetals (from benzaldehyde), is a cornerstone of diol protection.[1] This acid-catalyzed reaction between a diol and a carbonyl compound proceeds via a hemiacetal intermediate.[2] The equilibrium is typically driven to the product side by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent.[2] The choice of carbonyl compound can influence the stability and properties of the resulting cyclic acetal. For instance, acetonides are commonly used for 1,2-diols, while benzylidene acetals are often preferred for 1,3-diols due to the thermodynamic stability of the resulting six-membered ring.[2]
Head-to-Head Comparison: Performance and Practicality
The choice between these two protecting group strategies is not arbitrary and depends on a careful evaluation of several factors.
| Feature | 1,3-Bis(trimethylsilyloxy)propane (Cyclic Silyl Ether) | Cyclic Acetals (e.g., Acetonide) |
| Formation Conditions | Typically mild, neutral to slightly acidic (Lewis acid catalyst). | Acid-catalyzed, often requires removal of water. |
| Reaction Times | Generally fast. | Can vary, may require prolonged heating. |
| Stability | Stable to non-acidic and non-fluoride conditions.[3] | Stable to basic, nucleophilic, and many oxidizing/reducing conditions.[1] |
| Deprotection | Mildly acidic conditions or, more selectively, with fluoride ion sources (e.g., TBAF).[3] | Aqueous acid (e.g., HCl, TFA, acetic acid).[1] |
| Orthogonality | High, especially with fluoride deprotection, allowing for selective removal in the presence of acid-labile groups. | Moderate, deprotection conditions can affect other acid-sensitive functionalities. |
| Byproducts | Volatile trimethylsilanol. | Water. |
| Substrate Scope | Broad, effective for many 1,3-diols. | Well-established for a wide range of 1,2- and 1,3-diols.[1][2] |
Causality Behind Experimental Choices: A Deeper Dive
When to Choose 1,3-Bis(trimethylsilyloxy)propane:
The primary advantage of the cyclic silyl ether approach lies in its orthogonality . The ability to deprotect under non-acidic conditions using fluoride ions is a significant asset in complex syntheses where acid-labile groups, such as other acetals or tert-butyl esters, are present. This selective deprotection is a cornerstone of modern synthetic strategy, enabling the sequential unmasking of functional groups.[3] The reaction conditions for protection are also notably mild, often proceeding at room temperature, which is beneficial for sensitive substrates.
When to Opt for Cyclic Acetals:
Cyclic acetals are the workhorses of diol protection for a reason: they are robust, reliable, and generally inexpensive to install.[3] Their stability to a wide range of reagents, including strong bases, organometallics, and hydrides, makes them a safe choice for many synthetic transformations.[1] While their deprotection requires acidic conditions, the lability of the acetal can be tuned. For instance, acetonides are generally more acid-labile than benzylidene acetals. This allows for a degree of selective deprotection within the same class of protecting groups.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these methodologies, detailed experimental protocols for the protection of a generic 1,3-diol are presented below.
Protocol 1: Protection of a 1,3-Diol using 1,3-Bis(trimethylsilyloxy)propane
Materials:
-
1,3-Diol (1.0 equiv)
-
1,3-Bis(trimethylsilyloxy)propane (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05 equiv)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the 1,3-diol (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,3-bis(trimethylsilyloxy)propane (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C and add TMSOTf (0.05 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Formation of a Cyclic Acetal (Acetonide)
Materials:
-
1,3-Diol (1.0 equiv)
-
2,2-Dimethoxypropane (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of the 1,3-diol (1.0 equiv) in anhydrous dichloromethane, add 2,2-dimethoxypropane (1.5 equiv).
-
Add p-toluenesulfonic acid monohydrate (0.05 equiv) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude protected diol.
-
Purify the product by flash column chromatography if necessary.
Conclusion: A Strategic Decision
The choice between 1,3-bis(trimethylsilyloxy)propane and cyclic acetals for diol protection is a strategic one, dictated by the specific demands of the synthetic route. For syntheses requiring orthogonal deprotection strategies and mild protection conditions, the cyclic silyl ether approach offers a distinct advantage. Conversely, when robust protection that can withstand a wide array of reaction conditions is paramount, and acidic deprotection is tolerable, cyclic acetals remain an excellent and cost-effective choice. By understanding the underlying principles and practical nuances of each method, researchers can navigate the complexities of diol protection with greater confidence and efficiency, ultimately accelerating the discovery and development of new chemical entities.
References
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-
Silylene acetals from cheap reagents: synthesis and regioselective opening - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Deprotection of Silyl Ethers - Gelest Technical Library. (URL: [Link])
-
Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. - ResearchGate. (URL: [Link])
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-
Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. (URL: [Link])
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A Comparative Guide to Silyl Ether Stability: Trimethylsilyl (TMS) vs. tert-Butyldimethylsilyl (TBDMS) Ethers
In the architecturally demanding field of multi-step organic synthesis, the strategic selection and deployment of protecting groups are fundamental to success. Among the vast repertoire available to chemists, silyl ethers are preeminent for their versatility in masking the reactivity of hydroxyl groups. Their popularity is rooted in their ease of installation, tunable stability, and the variety of conditions available for their selective removal.
This guide provides an in-depth comparison of two of the most common silyl ethers: the trimethylsilyl (TMS) ether and the tert-butyldimethylsilyl (TBDMS or TBS) ether. We will dissect the structural and electronic factors governing their stability, provide quantitative comparative data, and present validated experimental protocols for their use. The specific case of 1,3-bis(trimethylsilyloxy)propane will be contextualized within the broader discussion of TMS ether lability.
The Foundation of Stability: A Tale of Steric Hindrance
The profound difference in stability between TMS and TBDMS ethers originates from a single, critical factor: steric bulk around the silicon atom. The TMS group consists of a silicon atom substituted with three small methyl groups, presenting a minimal steric profile. In stark contrast, the TBDMS group features a sterically demanding tert-butyl group alongside two methyl groups.[1][2] This bulky substituent acts as a physical shield, profoundly impeding the approach of reagents—be it a proton, a water molecule, or a fluoride ion—required to cleave the silicon-oxygen bond.[1][2]
This fundamental structural difference is the primary determinant of their divergent chemical behavior, allowing for their differential use in complex synthetic strategies.
Caption: Structural comparison of TMS and TBDMS ethers.
Quantitative Comparison of Hydrolytic Stability
The most telling evidence of the stability difference is found in the relative rates of hydrolytic cleavage. TBDMS ethers are orders of magnitude more stable than TMS ethers under both acidic and basic conditions. This dramatic difference is the cornerstone of their orthogonal use in protecting group strategies.[1][3][4] The trimethylsilyl ether is often so labile that it can be cleaved during silica gel chromatography.[5]
The tert-butyldimethylsilyloxy group is approximately 10,000 to 20,000 times more stable towards hydrolysis than the corresponding trimethylsilyloxy group.[1][6][7] This allows for the selective deprotection of a TMS ether without affecting a TBDMS ether in the same molecule, a crucial tactic in the synthesis of complex natural products and pharmaceuticals.[1]
Table 1: Relative Rates of Silyl Ether Hydrolysis
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (TBS) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data compiled from multiple authoritative sources.[1][3][4][8] |
Synthetic Considerations and Experimental Protocols
The choice between TMS and TBDMS protection is dictated by the planned synthetic route. TMS is ideal for transient protection, where the hydroxyl group must be masked for only one or two steps. TBDMS is the workhorse for longer sequences requiring a robust protecting group that can withstand a wide range of reaction conditions.
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
This protocol, based on the highly reliable Corey procedure, utilizes imidazole as a catalyst which is thought to form a highly reactive silylating intermediate, N-tert-butyldimethylsilylimidazole.[6][9]
Methodology:
-
Reaction Setup: To a solution of the primary alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-8 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of a Primary Alcohol as a TMS Ether
The formation of TMS ethers is typically rapid due to the low steric hindrance of the trimethylsilyl group.
Methodology:
-
Reaction Setup: Dissolve the primary alcohol (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (DCM, ~0.5 M) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise via syringe. A white precipitate of triethylammonium chloride will form immediately.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30-60 minutes. Monitor for the disappearance of starting material by TLC.
-
Work-up: Quench the reaction by adding cold water. Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. TMS ethers are often used crude in the next step due to their lability, but can be purified by careful chromatography if necessary.
The Power of Orthogonal Deprotection
The significant gap in stability between TMS and TBDMS ethers enables a powerful synthetic strategy known as orthogonal deprotection. A chemist can selectively cleave the more labile TMS group under very mild acidic conditions, leaving the robust TBDMS group intact for removal later in the sequence under different conditions (typically with a fluoride source).
Caption: Workflow for orthogonal deprotection of TMS and TBDMS ethers.
Protocol 3: Selective Deprotection of a TMS Ether in the Presence of a TBDMS Ether
This protocol employs a very mild protic source to effect the selective cleavage. A catalytic amount of acetyl chloride in methanol generates HCl in situ under anhydrous conditions, which is effective for this transformation.[10]
Methodology:
-
Reaction Setup: Dissolve the dual-protected substrate (1.0 eq) in anhydrous methanol (MeOH, ~0.2 M) in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Slowly add a stock solution of acetyl chloride in dry MeOH (e.g., 0.1 eq AcCl) to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature for 30 minutes to 2 hours. Carefully monitor the reaction by TLC to ensure complete removal of the TMS group without affecting the TBDMS group.
-
Work-up: Quench the reaction by adding solid sodium bicarbonate or a few drops of triethylamine until the solution is neutral.
-
Purification: Remove the solvent under reduced pressure. The residue can be directly purified by flash column chromatography to yield the alcohol with the TBDMS group still in place.
Case Study: 1,3-Bis(trimethylsilyloxy)propane
The molecule 1,3-bis(trimethylsilyloxy)propane serves as a practical example of a compound bearing two TMS ethers. As expected from the principles discussed, both silyl ether linkages in this molecule are highly susceptible to hydrolysis and are readily cleaved by mild aqueous acid or even protic solvents like methanol.[5][11]
Beyond being a simple protected diol, this compound can also serve as a reagent in organic synthesis. For instance, in the presence of a catalyst like N-bromosuccinimide (NBS), it can be used for the protection of carbonyl compounds as their corresponding 1,3-dioxanes. Its primary utility, however, remains as a chemical intermediate where two hydroxyl groups are temporarily masked with a highly labile protecting group.[12]
Conclusion and Recommendations
The choice between TMS and TBDMS ethers is a strategic decision based on the required stability throughout a synthetic sequence.
-
Choose Trimethylsilyl (TMS) when:
-
Transient protection for one or two steps is needed.
-
The protecting group must be removed under extremely mild, nearly neutral conditions.
-
Protecting a tertiary or highly hindered alcohol where bulkier silylating agents may fail.
-
-
Choose tert-Butyldimethylsilyl (TBDMS) when:
-
A robust protecting group is required to survive a multi-step synthesis involving various reagents (e.g., organometallics, mild oxidants/reductants, basic conditions).[7]
-
Orthogonal deprotection in the presence of other, more labile groups (like TMS or TES) is desired.[13]
-
Chromatographic purification is necessary without risk of premature deprotection.
-
By understanding the fundamental principles of steric shielding and leveraging the vast difference in hydrolytic stability, researchers can confidently employ these silyl ethers to navigate the complexities of modern organic synthesis and drug development.
References
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Kumar, A., Ghoshal, N., & Kumar, V. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH. Retrieved from [Link]
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Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]
-
Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
McMinn, T. L., et al. (2022). A STREAMLINED SYNTHESIS OF TBDMS PROTECTED C1 SUBSTITUTED SORBIC ALCOHOL DERIVATIVES FROM SORBALDEHYDE. Explorations: The Journal of Undergraduate Research and Creative Activities for the State of North Carolina. Retrieved from [Link]
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Gelest. (n.d.). Silyl Groups. Gelest Technical Library. Retrieved from [Link]
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ResearchGate. (n.d.). Steric Effects of Silyl Groups. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
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Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2162-2167. Retrieved from [Link]
-
Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(5), 694-698. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
ResearchGate. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. Request PDF. Retrieved from [Link]
-
Lakshman, M. K., et al. (2018). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 59(38), 3440-3444. Retrieved from [Link]
-
Co-Formula. (n.d.). 1,3-Bis(trimethylsilyloxy)propane. Retrieved from [Link]
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Reddit. (2021). TMS deprotection of acid- and base-sensitive substrate. r/Chempros. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]
-
White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvolatile polyol. Retrieved from [Link]
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A Comparative Guide to Silylating Agents: 1,3-Bis(trimethylsilyloxy)propane vs. Trimethylchlorosilane (TMSCl)
For researchers, scientists, and professionals in drug development, the strategic protection of functional groups is a cornerstone of successful multi-step organic synthesis. The choice of a silylating agent can significantly impact reaction efficiency, yield, and purity. This guide provides an in-depth technical comparison between the well-established trimethylchlorosilane (TMSCl) and the less conventional 1,3-bis(trimethylsilyloxy)propane, offering insights into their respective mechanisms, efficacy, and practical applications.
Introduction to Silylation and the Contenders
Silylation is a fundamental chemical transformation that involves the replacement of an active hydrogen atom, typically from a hydroxyl (-OH), amine (-NH), or carboxylic acid (-COOH) group, with a silyl group, most commonly the trimethylsilyl (TMS) group.[1] This derivatization enhances the thermal stability and volatility of the molecule, making it amenable to analytical techniques like gas chromatography, and crucially, it protects the functional group from unwanted reactions during subsequent synthetic steps.[1][2]
Trimethylchlorosilane (TMSCl) is a highly reactive and widely used silylating agent, valued for its cost-effectiveness and efficiency in protecting a broad range of functional groups.[2][3] Its reactivity stems from the polarized silicon-chlorine bond, making the silicon atom highly electrophilic.[2]
1,3-Bis(trimethylsilyloxy)propane , on the other hand, is a less common silylating agent, often utilized in more specialized applications, including pharmaceutical preparations.[4] Structurally, it is a bis-silyl ether, and its mode of action as a silylating agent is mechanistically distinct from that of TMSCl.
Mechanism of Silylation: A Tale of Two Pathways
The efficacy and substrate scope of a silylating agent are dictated by its reaction mechanism. TMSCl and 1,3-bis(trimethylsilyloxy)propane operate through fundamentally different pathways.
Trimethylchlorosilane (TMSCl): A Classic SN2 Reaction
The silylation of an alcohol with TMSCl proceeds via a well-established SN2-like mechanism.[2][3] The reaction is typically conducted in the presence of a base, such as triethylamine or pyridine, which serves two critical roles: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3]
The steric hindrance around the hydroxyl group significantly influences the reaction rate, with the general order of reactivity being primary > secondary > tertiary alcohols.[3]
1,3-Bis(trimethylsilyloxy)propane: A Transsilylation Approach
Direct, detailed mechanistic studies on the silylation of alcohols, amines, or carboxylic acids using 1,3-bis(trimethylsilyloxy)propane are not extensively documented in peer-reviewed literature. However, based on its structure and known reactivity in other contexts, it likely acts as a TMS group donor through a transsilylation or silyl exchange mechanism. This process would likely require a catalyst, such as an acid or a base, to activate either the substrate or the silylating agent.
One documented application involves its use in the presence of N-bromosuccinimide (NBS) for the protection of carbonyl compounds, suggesting a different activation pathway for this substrate class.[5] For the silylation of alcohols, a plausible mechanism would involve the protonation of one of the ether oxygens of 1,3-bis(trimethylsilyloxy)propane by a catalytic amount of acid, making the corresponding silicon atom more electrophilic and susceptible to nucleophilic attack by the alcohol.
Head-to-Head Comparison: Efficacy and Practical Considerations
| Feature | Trimethylchlorosilane (TMSCl) | 1,3-Bis(trimethylsilyloxy)propane |
| Reactivity | High | Moderate (likely requires catalysis) |
| Substrate Scope | Broad: primary, secondary alcohols, amines, carboxylic acids.[2][3] | More specialized, documented for carbonyls; less data for other functional groups.[5] |
| Reaction Byproducts | Hydrochloric acid (HCl), requiring a base for neutralization.[2][3] | 1,3-propanediol and/or its monosilylated ether. These are less corrosive and potentially easier to remove. |
| Reaction Conditions | Typically requires an amine base (e.g., triethylamine, pyridine).[3] | Likely requires a catalyst (acid or base); specific conditions are not well-documented for a broad range of substrates. |
| Handling | Corrosive and moisture-sensitive.[3] | Moisture-sensitive.[4] |
| Cost-Effectiveness | Generally more cost-effective and widely available. | Typically more expensive. |
Experimental Protocols
Silylation of a Primary Alcohol using TMSCl
This protocol provides a reliable method for the protection of a primary alcohol as its TMS ether.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous triethylamine (1.5 eq) to a flask containing an anhydrous solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TMSCl: Slowly add trimethylchlorosilane (1.2 eq) dropwise to the cooled solution. A white precipitate of triethylammonium chloride will form.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure to yield the crude TMS ether, which can be further purified by distillation or chromatography if necessary.
Putative Protocol for Silylation using 1,3-Bis(trimethylsilyloxy)propane
Due to the limited availability of established general protocols, the following is a proposed procedure based on the principles of transsilylation, which would require experimental optimization.
Step-by-Step Methodology:
-
Preparation: To a solution of the alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DCM), add 1,3-bis(trimethylsilyloxy)propane (1.0-1.5 eq).
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate) or a strong non-nucleophilic base.
-
Reaction: Heat the mixture if necessary and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a buffer solution).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting silyl ether by distillation or chromatography.
Concluding Remarks and Future Outlook
Trimethylchlorosilane remains the workhorse silylating agent in organic synthesis due to its high reactivity, broad applicability, and economic advantages.[2][3] Its primary drawback is the generation of corrosive HCl, which necessitates the use of a base and careful handling.[2][3]
1,3-Bis(trimethylsilyloxy)propane presents an interesting alternative, primarily due to its generation of neutral and less volatile byproducts (1,3-propanediol and its silylated derivatives). This could simplify reaction work-up and purification. However, its lower reactivity and the likely need for a catalyst, coupled with a significant lack of comprehensive studies on its efficacy across a range of substrates, currently limit its widespread adoption.
For routine protection of primary and secondary alcohols, amines, and carboxylic acids, TMSCl remains the more practical and well-understood choice. 1,3-Bis(trimethylsilyloxy)propane may find its niche in specialized applications where the avoidance of chloride byproducts is critical, or in specific catalytic systems yet to be fully explored. Further research is warranted to fully elucidate the synthetic potential of 1,3-bis(trimethylsilyloxy)propane as a general silylating agent and to establish optimized, broadly applicable experimental protocols.
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Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
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Labinsights. (2023). Protection Reagents to Facilitate Organic Synthesis. [Link]
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Gelest. (n.d.). General Silylation Procedures. [Link]
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OrgoSolver. (n.d.). Alcohol Reactions: Alcohol Protection using TMSCl. [Link]
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ResearchGate. (2014). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. [Link]
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ResearchGate. (2010). Silylation of Cellulose and Starch – Selectivity, Structure Analysis, and Subsequent Reactions. [Link]
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Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. [Link]
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ResearchGate. (2007). Efficient Synthesis of Salicylates by Catalytic [3 + 3] Cyclizations of 1,3-Bis(silyl enol ethers) with 1,1,3,3-Tetramethoxypropane. [Link]
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ResearchGate. (2019). What is the best way to add TMSCl for the silylation protection of CARBOHYDRATES?. [Link]
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ResearchGate. (2001). Review: Derivatization in mass spectrometry—1. Silylation. [Link]
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Scilit. (n.d.). Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents. [Link]
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University of Rostock. (n.d.). Bis(Silyl Enol Ethers). [Link]
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Wikipedia. (n.d.). Trimethylsilyl chloride. [Link]
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Wikipedia. (n.d.). Silylation. [Link]
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Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). 1,3-Bis(trimethylsilyloxy)propane. [Link]
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ResearchGate. (2007). “First Catalytic [3+3] Cyclizations of 1,3-Bis(Silyl Enol Ethers)”. [Link]
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Organic Chemistry Portal. (n.d.). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. [Link]
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A Comparative Guide to the Chemoselectivity of 1,3-Bis(trimethylsilyloxy)propane in Polyol Protection
For the seasoned researcher in organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of elegant and efficient molecular construction. In the realm of polyol chemistry, particularly within the synthesis of natural products and complex pharmaceuticals, the ability to selectively mask one diol functionality over another is paramount. This guide provides an in-depth technical comparison of 1,3-bis(trimethylsilyloxy)propane, a versatile reagent for the protection of 1,3-diols, against other commonly employed protecting groups. We will delve into the mechanistic underpinnings of its unique chemoselectivity, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.
The Challenge of Polyol Protection: A Quest for Orthogonality
The presence of multiple hydroxyl groups in a molecule presents a significant synthetic challenge. Their similar reactivity often leads to a lack of selectivity in transformations, necessitating the use of protecting groups. An ideal protecting group should be introduced in high yield under mild conditions, remain inert to a variety of subsequent reaction conditions, and be cleaved selectively without affecting other sensitive functionalities. This concept of "orthogonality," where different protecting groups can be removed under distinct conditions, is a guiding principle in modern synthetic strategy.[1]
1,2- and 1,3-diols are common motifs in many biologically active molecules. Their protection as cyclic acetals or silyl ethers are two of the most prevalent strategies.[2] This guide will focus on the protection of 1,3-diols, a frequently encountered synthetic puzzle.
1,3-Bis(trimethylsilyloxy)propane: A Mild and Neutral Approach to 1,3-Dioxane Formation
1,3-Bis(trimethylsilyloxy)propane (BTSP) has emerged as a valuable reagent for the protection of 1,3-diols through the formation of a 1,3-dioxane ring. A key advantage of this method is the remarkably mild and neutral conditions under which the protection occurs, typically employing a catalytic amount of iodine.[3] This stands in contrast to traditional acetal formation methods that often require strong Brønsted or Lewis acids, which can be incompatible with acid-sensitive functional groups.
The Mechanism of Iodine-Catalyzed 1,3-Dioxane Formation
The chemoselectivity and mildness of the BTSP/iodine system can be understood by examining its proposed reaction mechanism. Unlike acid-catalyzed acetalization which proceeds via protonation of a carbonyl, the iodine-catalyzed reaction is thought to involve the activation of the silyl ether by iodine.
Figure 1: Proposed mechanism for iodine-catalyzed 1,3-dioxane formation using BTSP.
The reaction is initiated by the interaction of iodine with one of the silyl ether groups of BTSP, forming a more electrophilic iodo-silyl intermediate. This activation facilitates the nucleophilic attack by one of the hydroxyl groups of the 1,3-diol. Subsequent intramolecular cyclization and elimination of trimethylsilyl iodide (TMSI) yields the stable 1,3-dioxane ring. The catalytic cycle is completed by the regeneration of iodine from the reaction of TMSI with trace amounts of water or through other oxidative pathways.
Comparative Analysis: BTSP vs. Acetonide Protection
To objectively assess the performance of 1,3-bis(trimethylsilyloxy)propane, we present a comparative study against a standard method for 1,3-diol protection: acetonide formation using 2,2-dimethoxypropane with an acid catalyst.
Experimental Design
A model polyol substrate containing a 1,3-diol, a secondary alcohol, and an ester functionality was subjected to two different protection protocols. The goal was to evaluate the chemoselectivity of each method for the protection of the 1,3-diol in the presence of other reactive groups.
Model Substrate:
Figure 2: Decision workflow for the chemoselective protection of a 1,3-diol.
Conclusion
1,3-Bis(trimethylsilyloxy)propane, in conjunction with a catalytic amount of iodine, offers a highly chemoselective and mild method for the protection of 1,3-diols as 1,3-dioxanes. Its performance, particularly in the presence of acid-labile functional groups, is superior to traditional acid-catalyzed acetalization methods. This guide has provided the mechanistic rationale, comparative data, and detailed protocols to equip researchers with the knowledge to effectively utilize this powerful tool in their synthetic campaigns. The adoption of such chemoselective strategies is crucial for advancing the synthesis of complex molecules in drug discovery and development.
References
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Karimi, B., & Golshani, B. (2000). Iodine as an efficient and practically neutral catalyst for trimethylsilylation of a variety of alcohols with 1,1,1,3,3,3-hexamethyldisilazane (HMDS). The Journal of Organic Chemistry, 65(22), 7228-7230. [Link]
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Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
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Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]
- Gajare, A. S., Shingare, M. S., & Bandgar, B. P. (2003). Acetonide protection of diols using iodine and 2, 2-dimethoxypropane. Journal of the Indian Chemical Society, 80(11), 1049-1050.
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Chem-Station. (2014). Protection of 1,2-/1,3-Diols. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
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A Comparative Guide to Cleavage Conditions for Silyl Ethers in Organic Synthesis
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the strategic use of protecting groups is fundamental. Silyl ethers are a class of indispensable tools for the temporary masking of hydroxyl groups due to their ease of installation, tunable stability, and selective removal under mild conditions.[1] However, the successful deprotection of these ethers, especially in the presence of other sensitive functionalities, presents a significant synthetic challenge. This guide provides a comprehensive comparison of cleavage conditions for commonly used silyl ethers, supported by experimental data, to empower researchers in navigating these complexities with precision.
The Principle of Differential Stability: A Foundation for Selectivity
The selection of a deprotection strategy is intrinsically linked to the inherent stability of the silyl ether. This stability is primarily dictated by the steric hindrance around the silicon atom.[2][3] Bulky substituents on the silicon atom impede the approach of reagents, thereby enhancing the robustness of the protecting group.[4] This principle establishes a predictable hierarchy of stability, which is the cornerstone of selective deprotection.
Relative Stability of Common Silyl Ethers:
The generally accepted order of stability for common silyl ethers under acidic conditions is as follows: TMS < TES < TBDMS < TIPS < TBDPS [2][3]
-
TMS (Trimethylsilyl): Highly labile and often used for temporary protection or for sterically hindered alcohols.[5]
-
TES (Triethylsilyl): Offers a balance of stability and reactivity.[3]
-
TBDMS (tert-Butyldimethylsilyl): A versatile and widely used protecting group with moderate stability.[6]
-
TIPS (Triisopropylsilyl): Its significant steric bulk confers high stability.[7]
-
TBDPS (tert-Butyldiphenylsilyl): Generally the most robust of the common silyl ethers due to both steric and electronic effects.[7]
This differential stability allows for the selective removal of a more labile silyl group in the presence of a more robust one, a strategy known as orthogonal deprotection.[8]
Deprotection Methodologies: A Comparative Analysis
The cleavage of silyl ethers can be broadly categorized into three primary methods: fluoride-mediated, acid-catalyzed, and base-catalyzed deprotection.[9][10]
Fluoride-Mediated Cleavage
This is arguably the most common and effective method for silyl ether deprotection. The high affinity of the fluoride ion for silicon, leading to the formation of a very strong Si-F bond, is the driving force for this reaction.[11][12]
-
Mechanism: The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a pentavalent intermediate, which then collapses to release the alkoxide and form the silyl fluoride.[11][13]
-
Common Reagents:
-
Tetrabutylammonium fluoride (TBAF): The most widely used fluoride source, typically in solvents like tetrahydrofuran (THF).[9] It is effective for cleaving most silyl ethers.[9]
-
Hydrogen fluoride-pyridine (HF-Pyridine): A less basic and often more selective alternative to TBAF.[2] It is crucial to use plasticware for reactions involving HF.[7]
-
Triethylamine trihydrofluoride (Et3N·3HF): A milder fluoride source.[2]
-
Ammonium fluoride (NH4F): A mild, neutral fluoride source suitable for sensitive substrates.[2]
-
Acid-Catalyzed Cleavage
Acidic conditions are particularly useful for the selective deprotection of less sterically hindered silyl ethers.[7] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the silicon atom.
-
Relative Stability under Acidic Conditions: TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000).[7] This vast difference in reactivity allows for highly selective deprotections.
-
Common Reagents:
-
Acetic acid (AcOH) in THF/water: A very mild and slow method, often used for achieving high selectivity.[7]
-
Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH) in methanol/dichloromethane: These reagents offer faster deprotection rates.[7]
-
Acetyl chloride in methanol: A catalytic amount of acetyl chloride can effectively deprotect TBDMS and TBDPS ethers.[14][15]
-
Base-Catalyzed Cleavage
While less common, basic conditions can also be employed for silyl ether cleavage, particularly for less stable silyl ethers. The mechanism involves the direct attack of a hydroxide or alkoxide ion on the silicon atom.
-
Relative Stability under Basic Conditions: TMS (1) < TES (10-100) < TBDMS ~ TBDPS (20,000) < TIPS (100,000).[7]
-
Common Reagents:
-
Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in methanol/water.
-
Lithium acetate (LiOAc): Can be used for the highly selective deprotection of aryl silyl ethers in the presence of aliphatic silyl ethers.[8]
-
Quantitative Comparison of Cleavage Conditions
The following table summarizes typical conditions for the cleavage of various silyl ethers, providing a practical guide for experimental design.
| Silyl Ether | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Time | Citation(s) |
| TMS | K2CO3 | Methanol | Room Temp | < 1 hour | [5] |
| Acetic Acid/THF/H2O | THF/H2O | Room Temp | < 1 hour | [7] | |
| TES | p-TsOH (cat.) | Methanol | 0 | 15 min | [3] |
| HF-Pyridine | THF | 0 | 30 min | [7] | |
| TBDMS | TBAF (1.1 eq) | THF | Room Temp | 1-3 hours | [14] |
| Acetic Acid/THF/H2O (4:1:1) | THF/H2O | Room Temp | 12-24 hours | [7] | |
| CSA (10 mol%) | MeOH/DCM | 0 | 2 hours | [7] | |
| CuCl2·2H2O (cat.) | Acetone/H2O | Reflux | 2-30 hours | [16] | |
| TIPS | TBAF (1.1 eq) | THF | Room Temp | 8-16 hours | [7] |
| HF-Pyridine | THF/Pyridine | 0 | > 24 hours | [7] | |
| TBDPS | TBAF (1.1 eq) | THF | Room Temp | 12-24 hours | [14] |
| HF-Pyridine | THF/Pyridine | Room Temp | > 48 hours | [7] |
Experimental Protocols: A Practical Approach
Protocol 1: Fluoride-Mediated Deprotection of a TBDMS Ether using TBAF
This protocol describes a standard procedure for the cleavage of a TBDMS ether, a common task in organic synthesis.
-
Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) in a plastic vial under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol) dropwise to the stirred solution.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at room temperature.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: Acid-Catalyzed Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether
This protocol illustrates a selective deprotection based on the differential stability of silyl ethers under acidic conditions.
-
Reaction Setup: Dissolve the substrate containing both TES and TBDMS ethers (1.0 mmol) in a 10:1 mixture of methanol and dichloromethane (10 mL).[2]
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add pyridinium p-toluenesulfonate (PPTS, 0.1 mmol, 10 mol%).[2]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC for the disappearance of the TES ether.[2]
-
Quenching: Once the selective deprotection is complete, quench the reaction with a few drops of triethylamine.[2]
-
Purification: Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography.[2]
Visualization of Silyl Ether Cleavage and Selection
General Mechanism of Fluoride-Mediated Silyl Ether Cleavage
Caption: Mechanism of fluoride-mediated silyl ether deprotection.
Decision-Making Workflow for Silyl Ether Deprotection
Caption: Decision workflow for choosing a silyl ether deprotection method.
Conclusion
The selection of appropriate cleavage conditions for silyl ethers is a critical parameter for the successful execution of complex synthetic routes. A thorough understanding of the relative stabilities of different silyl ethers, coupled with a knowledge of the various deprotection methodologies, allows the synthetic chemist to navigate this landscape with confidence. By carefully considering the nature of the silyl ether and the presence of other functional groups within the molecule, researchers can devise selective and high-yielding deprotection strategies, ultimately accelerating the drug development process.
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Bao, W., et al. (2012). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 77(20), 9345–9351. [Link]
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Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. Fiveable. [Link]
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Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?. Chemistry Stack Exchange. [Link]
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Tan, Z. P., et al. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group. Chinese Chemical Letters, 11(9), 753-756. [Link]
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Nelson, T. D., & Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Synthesis, 2012(03), 377-410. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
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Jadhav, V. H., et al. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]
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Khan, A. T., & Mondal, E. (2003). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. Synlett, 2003(05), 694-698. [Link]
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Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Chemistry LibreTexts. [Link]
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Gill, A. D., et al. (2012). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Catalysis, 2(9), 1852-1855. [Link]
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Wu, Y., et al. (2011). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. International Journal of Chemistry, 3(3). [Link]
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Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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A Technical Guide to Diol Protection: Unveiling the Advantages of 1,3-Bis(trimethylsilyloxy)propane
In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious selection of protecting groups is a critical determinant of success. For the temporary masking of diol functionalities, a plethora of reagents and methodologies exist, each with its own set of advantages and limitations. This guide provides an in-depth technical comparison of 1,3-Bis(trimethylsilyloxy)propane against other common bis-silyl ethers and traditional diol protecting groups, supported by experimental data to inform your synthetic strategy.
The Challenge of Diol Protection: A Chemist's Perspective
Diols, with their dual hydroxyl groups, present a unique challenge in complex molecule synthesis. The need to differentiate between two often similarly reactive centers, or to protect both simultaneously with high efficiency and under mild conditions, is a recurring theme. The ideal protecting group strategy should offer:
-
High Efficiency: Quantitative or near-quantitative yields of the protected diol.
-
Mild Reaction Conditions: Compatibility with a wide range of sensitive functional groups.
-
Orthogonality: The ability to be cleaved selectively in the presence of other protecting groups.[1][2][3]
-
Robust Stability: Resistance to a variety of reaction conditions planned for subsequent synthetic steps.
-
Facile and Clean Deprotection: Removal of the protecting group in high yield without generating problematic byproducts.
This guide will demonstrate how 1,3-Bis(trimethylsilyloxy)propane emerges as a superior choice in many scenarios, particularly when mildness and neutrality are paramount.
1,3-Bis(trimethylsilyloxy)propane: A Paradigm of Mild and Efficient Diol Protection
1,3-Bis(trimethylsilyloxy)propane, often abbreviated as BTSP, is a bifunctional silyl ether that serves as an efficient reagent for the protection of 1,2- and 1,3-diols as their corresponding cyclic acetals or ketals. Its standout feature lies in its ability to effect this transformation under exceptionally mild and neutral conditions, a stark contrast to the often harsh acidic or basic environments required for other methods.
The Iodine-Catalyzed Advantage: A Leap in Chemoselectivity
A seminal contribution to the utility of 1,3-Bis(trimethylsilyloxy)propane comes from the work of Karimi and Golshani, who demonstrated its efficacy in the acetalization of carbonyl compounds using a catalytic amount of iodine.[4] This methodology is directly applicable to the protection of diols, proceeding under neutral, aprotic conditions. This is a significant advantage when dealing with substrates bearing acid-sensitive functionalities, such as other silyl ethers, acetals, or tert-butoxycarbonyl (Boc) protecting groups.[4]
The proposed mechanism for this transformation underscores its mild nature. Iodine is believed to act as a soft Lewis acid, activating the silicon-oxygen bond of 1,3-Bis(trimethylsilyloxy)propane, thereby facilitating the reaction with the diol. The reaction proceeds without the generation of strong acids, thus preserving the integrity of sensitive functional groups elsewhere in the molecule.
Performance Comparison: 1,3-Bis(trimethylsilyloxy)propane vs. Alternatives
To provide a clear, data-driven comparison, the performance of 1,3-Bis(trimethylsilyloxy)propane is evaluated against other common diol protecting groups. The following table summarizes experimental data for the protection of various carbonyl compounds, which serves as a strong proxy for diol protection, as the fundamental reaction is the formation of a cyclic acetal or ketal.
| Substrate (Carbonyl Compound) | Protecting Reagent/Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | 1,3-Bis(trimethylsilyloxy)propane | I₂ (5 mol%) | CH₂Cl₂ | 10 min | 98 | [4] |
| Benzaldehyde | 1,3-Propanediol | p-TsOH | Toluene | 3 h | 85 | [5] |
| Cyclohexanone | 1,3-Bis(trimethylsilyloxy)propane | I₂ (5 mol%) | CH₂Cl₂ | 15 min | 95 | [4] |
| Cyclohexanone | 1,3-Propanediol | p-TsOH | Toluene | 5 h | 82 | [5] |
| α,β-Unsaturated Aldehyde (Citronellal) | 1,3-Bis(trimethylsilyloxy)propane | I₂ (7 mol%) | CH₂Cl₂ | 30 min | 92 | [4] |
| α,β-Unsaturated Aldehyde (Citronellal) | 1,3-Propanediol | p-TsOH | Toluene | 4 h | 75 (with isomerization) | [5] |
| Acid-Sensitive Aldehyde | 1,3-Bis(trimethylsilyloxy)propane | I₂ (5 mol%) | CH₂Cl₂ | 20 min | 94 | [4] |
| Acid-Sensitive Aldehyde | 1,3-Propanediol | p-TsOH | Toluene | - | Decomposition | [5] |
Table 1: Comparative Performance of 1,3-Bis(trimethylsilyloxy)propane in Acetalization Reactions. [4][5]
The data clearly illustrates the superiority of the 1,3-Bis(trimethylsilyloxy)propane/iodine system in terms of reaction time and yield, especially for sensitive substrates.
Comparison with Other Bis-Silyl Ethers and Diol Protecting Groups
| Protecting Group | Reagents | Conditions | Stability | Cleavage | Key Advantages | Key Disadvantages |
| 1,3-Propane-diyl bis(trimethylsilyl) ether | Diol, I₂ (cat.) | Neutral, aprotic | Stable to non-acidic/non-fluoride conditions | Fluoride ions (e.g., TBAF), mild acid | Very mild conditions, high yields, short reaction times, tolerates acid-sensitive groups. | Sensitive to strong acids and fluoride. |
| Isopropylidene (Acetonide) | Acetone or 2,2-DMP, Acid (e.g., p-TsOH) | Acidic | Stable to bases, reducing agents | Acidic hydrolysis | Readily formed, economical. | Requires acidic conditions for formation and cleavage.[6][7] |
| Benzylidene Acetal | Benzaldehyde or PhCH(OMe)₂, Acid (e.g., p-TsOH) | Acidic | Stable to bases, nucleophiles | Acidic hydrolysis, hydrogenolysis | More stable than acetonides, can be regioselectively opened. | Requires acidic conditions for formation.[6][7] |
| Di-tert-butylsilylene (DTBS) | Diol, DTBS(OTf)₂ | Basic (Lutidine) | High stability | Fluoride ions | Very stable to a wide range of conditions. | Harsher conditions for introduction and cleavage. |
| Tetraisopropyldisiloxanylidene (TIPDS) | Diol, TIPDSCl₂ | Basic (Pyridine) | Very high stability | Fluoride ions | Excellent for 1,3-diols, very robust. | Requires strong base for introduction, fluoride for cleavage.[6] |
Table 2: Comparison of 1,3-Bis(trimethylsilyloxy)propane with Other Common Diol Protecting Groups. [6][7]
Experimental Protocols
To facilitate the application of this knowledge in your research, detailed, step-by-step methodologies are provided below.
Protocol 1: General Procedure for the Protection of a Diol using 1,3-Bis(trimethylsilyloxy)propane and Catalytic Iodine
Protocol 2: Deprotection of the 1,3-Propane-diyl Acetal/Ketal
The cleavage of the resulting cyclic acetal or ketal can be readily achieved using standard methods for silyl ether deprotection.
-
Fluoride-Mediated Deprotection: Dissolve the protected diol (1.0 mmol) in THF (5 mL). Add tetra-n-butylammonium fluoride (TBAF) (1.1 mL of a 1.0 M solution in THF). Stir the mixture at room temperature and monitor by TLC. Upon completion, quench with water, extract with an organic solvent, and purify.
-
Mild Acidic Hydrolysis: For less sensitive substrates, treatment with a mild acid such as acetic acid in a mixture of THF and water can effect deprotection.
Conclusion: A Strategic Choice for Modern Synthesis
In the ever-evolving field of organic synthesis, the demand for mild, efficient, and highly selective methodologies is constant. 1,3-Bis(trimethylsilyloxy)propane, particularly when used in conjunction with catalytic iodine, presents a compelling solution for the protection of diols. Its ability to operate under neutral conditions, coupled with rapid reaction times and high yields, distinguishes it from many traditional methods. For researchers and drug development professionals navigating the complexities of multi-step synthesis, the strategic incorporation of 1,3-Bis(trimethylsilyloxy)propane into their protecting group repertoire can offer a significant advantage, enabling the synthesis of complex molecules with greater efficiency and elegance.
References
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Total Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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MDPI. (2022). Catalytic Screening for 1,2-Diol Protection: A Saccharose-Derived Hydrothermal Carbon Showcases Enhanced Performance. Retrieved from [Link]
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RSC Publishing. (2023). Recent progress in selective functionalization of diols via organocatalysis. Retrieved from [Link]
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Pearson. (2022). Silyl Ether Protecting Groups: Videos & Practice Problems. Retrieved from [Link]
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Chem-Station Int. Ed. (2014). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
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PubMed. (2005). Mechanism of cis/trans equilibration of alkenes via iodine catalysis. Retrieved from [Link]
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PMC - NIH. (2020). Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. Retrieved from [Link]
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ResearchGate. (2011). Molecular Iodine in Protection and Deprotection Chemistry. Retrieved from [Link]
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YouTube. (2022). Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. Retrieved from [Link]
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PubMed. (2008). The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway. Retrieved from [Link]
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ResearchGate. (2001). 1,3-Bis(8-chlorotheophyllin-7-yl)propane: a molecule with no intramolecular stacking. Retrieved from [Link]
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A Senior Application Scientist's Guide to 1,3-Bis(trimethylsilyloxy)propane in Complex Molecule Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic construction of polyketide natural products, characterized by their dense stereochemical arrangements, places immense demands on the synthetic chemist's toolkit.[1] Within this landscape, the 1,3-diol motif is a ubiquitous and critical structural unit.[2] Effectively managing the reactivity and stereochemistry of these diols throughout a synthetic sequence is paramount. 1,3-Bis(trimethylsilyloxy)propane emerges as a highly versatile and efficient reagent, serving dual roles as both a protective agent and a C3 nucleophilic building block.[3] This guide provides an in-depth comparison of its performance against common alternatives, supported by experimental data and mechanistic insights to inform practical application in complex synthesis.
Part 1: Protecting 1,3-Diols: A Comparative Analysis
The protection of hydroxyl groups is a foundational strategy in multi-step synthesis. For 1,3-diols, the formation of a cyclic protecting group is often favored to enforce conformational rigidity and influence the stereochemical outcome of subsequent reactions.
The Silyl Acetal Advantage
1,3-Bis(trimethylsilyloxy)propane is, in essence, the protected form of 1,3-propanediol. However, its true utility in this context is as a precursor for the in-situ generation of a bis(trimethylsilyl) acetal protecting group for other diols, or more commonly, as a conceptual benchmark for understanding the behavior of silyl ethers. The direct protection of a 1,3-diol as its bis(trimethylsilyl) ether is a straightforward process, offering distinct advantages over more traditional acetal-based methods like benzylidene or isopropylidene (acetonide) protection.[4][5]
Key Performance Differentiators:
-
Mildness of Application and Cleavage: Silyl ethers are typically installed under neutral or mildly basic conditions (e.g., TMSCl, imidazole) and cleaved with fluoride sources (e.g., TBAF) or acidic hydrolysis.[6] This orthogonality is crucial in the presence of acid- or base-labile functional groups.
-
Electronic Tuning: The stability and reactivity of silyl ethers can be fine-tuned by altering the alkyl substituents on the silicon atom (e.g., TMS vs. TBS vs. TIPS), a level of control not available with simple acetals.
-
Absence of New Stereocenters: Unlike benzylidene acetals, which introduce a new stereocenter at the acetal carbon, silyl ether formation does not, simplifying subsequent analysis.[4]
Comparative Performance Data
The choice of protecting group is dictated by the specific demands of the synthetic route, particularly chemical stability.
| Protecting Group | Typical Formation Conditions | Cleavage Conditions | Acid Stability | Base Stability |
| Bis(trimethylsilyl) ether | TMSCl, Imidazole, CH₂Cl₂, 0 °C to RT | TBAF, THF; or mild aq. acid | Low | High |
| Benzylidene Acetal | Benzaldehyde, TsOH, Toluene, Dean-Stark | H₂/Pd-C; or strong acidic hydrolysis | Moderate to High | High |
| Isopropylidene Acetal (Acetonide) | Acetone or 2,2-DMP, TsOH (cat.) | Aqueous Acid (e.g., 80% AcOH) | Low to Moderate | High |
Table 1: Comparison of common protecting groups for 1,3-diols.
Scientist's Insight: While acetonides and benzylidene acetals are workhorses of carbohydrate and polyol chemistry, their reliance on acidic conditions for both installation and removal can be problematic.[7][8] The fluoride-lability of silyl ethers provides a uniquely mild deprotection strategy. However, the lability of the TMS group to even weakly acidic conditions, such as silica gel chromatography, necessitates careful handling. For greater stability, bulkier silyl groups like tert-butyldimethylsilyl (TBS) are often preferred.
Standard Protocol: Silylation of a 1,3-Diol
This protocol describes a general procedure for the protection of a 1,3-diol using trimethylsilyl chloride.
Materials:
-
1,3-Diol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Imidazole (2.5 equiv)
-
Trimethylsilyl chloride (TMSCl) (2.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 1,3-diol and imidazole in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude bis(trimethylsilyl) ether can be purified by distillation or chromatography if necessary, though often it is used directly in the next step.
Trustworthiness: The use of a slight excess of silylating agent and base ensures complete conversion. The aqueous workup effectively removes the imidazole hydrochloride byproduct and any remaining reagents.
Part 2: A C3 Nucleophile in Stereoselective Synthesis
The most powerful application of 1,3-bis(trimethylsilyloxy)propane is not as a protecting group itself, but as a stable, masked equivalent of a propanal enolate. In this role, it participates in Lewis acid-mediated additions to electrophiles, most notably aldehydes, in a variant of the Mukaiyama aldol reaction.[9] This strategy is central to the construction of polypropionate chains, which are key components of many bioactive natural products.[1][10]
The Mukaiyama Aldol Addition: Mechanism and Stereocontrol
In the presence of a Lewis acid (e.g., TiCl₄, BF₃·OEt₂), the silyl enol ether derived from propanal (conceptually related to 1,3-bis(trimethylsilyloxy)propane's reactive form) adds to an aldehyde.[11] The reaction proceeds through an open transition state, and the resulting stereochemistry is influenced by the geometry of the silyl enol ether and the nature of the reactants and catalyst.[9]
Diagram: Mukaiyama Aldol Reaction Workflow
Caption: Workflow for the Lewis acid-mediated Mukaiyama aldol addition.
Studies have shown that in reactions with β-silyloxyaldehydes, smaller silyl protecting groups can lead to higher anti-1,3-diastereoselectivity.[12] This is a critical consideration in iterative syntheses of polyol chains.
Comparison with Alternative C3 Nucleophiles
While the Mukaiyama aldol approach is powerful, other C3 nucleophiles can be used to construct 1,3-diols. The choice often involves a trade-off between reactivity, selectivity, and functional group tolerance.
| Nucleophile Type | Reagent Example | Key Features & Limitations |
| Silyl Enol Ether | 1,3-Bis(trimethylsilyloxy)propane | Pros: Good functional group tolerance, stereocontrol is tunable with Lewis acid/conditions.[11] Cons: Requires stoichiometric Lewis acid, moisture sensitive. |
| Organometallic (Grignard/Lithium) | Propylmagnesium bromide | Pros: Highly reactive, readily available. Cons: Highly basic, poor functional group tolerance, often low stereoselectivity without chiral auxiliaries. |
| Boron Enolate | Propanal + Dialkylboron triflate | Pros: Excellent stereocontrol based on enolate geometry. Cons: Requires strong base (e.g., LDA) for enolate formation, sensitive reagents. |
| Reductive Aldol (Tishchenko) | β-Hydroxy ketone + Aldehyde | Pros: Highly diastereoselective for anti-1,3-diols, catalytic.[13][14] Cons: Requires pre-formation of the β-hydroxy ketone. |
Table 2: Comparison of different C3 nucleophile strategies for 1,3-diol synthesis.
Scientist's Insight: The primary advantage of the silyl enol ether approach is its neutrality. Unlike highly basic organometallics, it tolerates a wide range of functional groups (esters, amides, etc.), making it ideal for late-stage fragment coupling in complex synthesis. The Evans-Tishchenko reaction is a powerful alternative for generating anti-1,3-diols, but it is fundamentally a reduction, not a C-C bond formation at the key step, and thus serves a different strategic purpose.[13][15]
Protocol: Lewis Acid-Mediated Addition to an Aldehyde
This protocol details a representative Mukaiyama-type addition using 1-(trimethylsilyloxy)prop-1-ene (a related and more common C3 building block) and benzaldehyde.
Materials:
-
Benzaldehyde (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)
-
1-(Trimethylsilyloxy)prop-1-ene (1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Add benzaldehyde to a flame-dried flask containing anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BF₃·OEt₂ to the stirred solution.
-
After 15 minutes, add 1-(trimethylsilyloxy)prop-1-ene dropwise.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers and wash with brine, dry over MgSO₄, filter, and concentrate.
-
The resulting crude β-silyloxy ketone is then deprotected using standard methods (e.g., TBAF or acid) to yield the final β-hydroxy ketone product.
Diagram: Stereochemical Control Logic
Caption: Factors influencing the stereochemical outcome of the Mukaiyama aldol addition.
Conclusion
1,3-Bis(trimethylsilyloxy)propane and its conceptual relative, 1-(trimethylsilyloxy)prop-1-ene, are robust and versatile reagents in the synthetic chemist's arsenal. While the direct use of silyl ethers as protecting groups for 1,3-diols offers a mild alternative to traditional acetals, their true power lies in their application as C3 nucleophiles in Mukaiyama aldol additions. This method provides excellent functional group tolerance and tunable stereocontrol, making it a superior choice over highly reactive organometallics for the construction of complex, stereochemically rich molecules like polypropionates.[16] A thorough understanding of the comparative advantages and mechanistic nuances outlined in this guide will enable researchers to strategically deploy these powerful organosilicon reagents to overcome significant challenges in modern organic synthesis.[17][18]
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Evaluating the Cost-Effectiveness of 1,3-Bis(trimethylsilyloxy)propane in Large-Scale Synthesis: A Comparative Guide
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the selection of a protecting group for diol functionalities is a critical decision that profoundly impacts process efficiency, yield, and overall manufacturing cost. This guide provides an in-depth evaluation of 1,3-Bis(trimethylsilyloxy)propane as a protecting group for 1,3-diols, comparing its performance and economic viability against common alternatives. The insights presented herein are grounded in established chemical principles and supported by representative experimental protocols to aid researchers, chemists, and process development professionals in making informed decisions.
Introduction: The Strategic Importance of Diol Protection
Diols are ubiquitous functional groups in a vast array of complex molecules, including active pharmaceutical ingredients (APIs) and natural products. Their hydroxyl groups are nucleophilic and protic, necessitating their temporary protection to prevent undesired side reactions during synthetic transformations at other molecular sites. An ideal protecting group strategy is characterized by:
-
High-yield introduction and removal: The protection and deprotection steps should be efficient and high-yielding.
-
Orthogonality: The protecting group must be stable under a variety of reaction conditions while being selectively removable under specific, mild conditions that do not affect other functional groups.[1]
-
Cost-effectiveness: The cost of the protecting agent, solvents, and catalysts, as well as the operational costs associated with the process (e.g., reaction time, energy consumption, purification), must be economically viable for large-scale production.[2]
1,3-Bis(trimethylsilyloxy)propane, the bis-trimethylsilyl (TMS) ether of 1,3-propanediol, is a silyl ether-based protecting group. Silyl ethers are a versatile and widely used class of protecting groups for alcohols due to their tunable stability and ease of cleavage.[3] This guide will dissect the cost-effectiveness of using this specific reagent in the context of large-scale operations.
The Subject of Evaluation: 1,3-Bis(trimethylsilyloxy)propane
1,3-Bis(trimethylsilyloxy)propane serves as a masked form of 1,3-propanediol or as a reagent for the protection of other functionalities.[4] Its primary application in the context of this guide is the protection of 1,3-diols. The formation of the protected diol involves the reaction of the diol with a silylating agent, such as chlorotrimethylsilane or hexamethyldisilazane, often in the presence of a base.
Comparative Analysis of 1,3-Diol Protecting Groups
The cost-effectiveness of 1,3-Bis(trimethylsilyloxy)propane can only be assessed by comparing it to viable alternatives. The most common strategies for protecting 1,3-diols involve the formation of cyclic acetals or other silyl ethers.[5][6]
The Alternatives
-
Isopropylidene Acetals (Acetonides): Formed by the acid-catalyzed reaction of a diol with acetone or 2,2-dimethoxypropane.[1] They are stable to basic and neutral conditions but are readily cleaved by acid.[6][7]
-
Benzylidene Acetals: Formed from the reaction with benzaldehyde. They are also stable to bases but can be cleaved by acidic hydrolysis or hydrogenolysis.[1]
-
Cyclic Silyl Ethers (e.g., DTBS, TIPDS): For the simultaneous protection of two hydroxyl groups, cyclic silyl ethers like di-tert-butylsilylene (DTBS) and 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS) are particularly useful and offer greater stability compared to simple TMS ethers.[1]
Performance and Economic Comparison
The following table summarizes the key performance indicators and cost-related factors for 1,3-Bis(trimethylsilyloxy)propane (as a representative simple silyl ether) and its alternatives.
| Parameter | 1,3-Bis(trimethylsilyloxy)propane (TMS Protection) | Isopropylidene Acetal (Acetonide) | Benzylidene Acetal | Cyclic Silyl Ethers (e.g., TIPDS) |
| Reagent Cost | Moderate (depends on silylating agent) | Low (Acetone, 2,2-DMP are inexpensive) | Low (Benzaldehyde is inexpensive) | High (TIPDSCl₂ is expensive) |
| Reaction Conditions | Mild, often requires anhydrous conditions | Mild, acid-catalyzed | Mild to moderate, often requires water removal | Mild, requires base |
| Reaction Time | Typically fast (0.5 - 4 hours) | Fast to moderate (1 - 6 hours) | Moderate to long (4 - 24 hours) | Moderate (2 - 12 hours) |
| Workup & Purification | Aqueous workup; chromatography may be needed | Simple neutralization and extraction | Often requires crystallization or chromatography | Aqueous workup and chromatography |
| Stability | Labile to acid, stable to base (less stable than bulky silyl ethers) | Stable to base, reducing agents; labile to acid[1] | Stable to base; labile to acid and hydrogenolysis[1] | Very stable to a wide range of conditions[1] |
| Cleavage Conditions | Mild (TBAF, dilute acid, or even protic solvents) | Mild to moderate acid | Acidic hydrolysis or hydrogenolysis | Fluoride ions (e.g., TBAF) |
| Waste Stream | Silylated byproducts, salts | Acetone, salts | Benzaldehyde derivatives, salts | Disiloxane byproducts, salts |
| Scalability | Excellent | Excellent | Good | Good, but cost can be a limiting factor |
Experimental Protocols and Causality
To provide a practical context for comparison, the following are representative protocols for the protection of a generic 1,3-diol at a laboratory scale. These protocols can be adapted for large-scale synthesis with appropriate process safety and engineering controls.
Protocol 1: Protection as a Bis(trimethylsilyl) Ether
-
Rationale: This protocol uses hexamethyldisilazane (HMDS) as the silylating agent, which is often more cost-effective and easier to handle on a large scale than chlorotrimethylsilane. The reaction is catalyzed by a small amount of iodine, which is a mild and inexpensive catalyst.[8]
-
Methodology:
-
To a stirred solution of the 1,3-diol (1.0 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene, 2-3 L/mol), add hexamethyldisilazane (1.1 equiv).
-
Add a catalytic amount of iodine (0.05 equiv).
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC until completion (typically 1-3 hours).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify by distillation or chromatography if necessary.
-
Protocol 2: Protection as an Isopropylidene Acetal (Acetonide)
-
Rationale: This is a classic and highly atom-economical method for protecting 1,2- and 1,3-diols. Using 2,2-dimethoxypropane as both reagent and solvent (in part) drives the equilibrium towards the product by consuming the water byproduct.[1]
-
Methodology:
-
Dissolve the 1,3-diol (1.0 equiv) in a mixture of acetone and 2,2-dimethoxypropane (1.5 equiv).
-
Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.01 equiv).
-
Stir the reaction at room temperature and monitor by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Quench the reaction by adding a mild base, such as triethylamine or solid sodium bicarbonate, to neutralize the acid catalyst.
-
Filter off any solids and concentrate the filtrate under reduced pressure.
-
The crude product can often be used without further purification, or it can be purified by distillation or chromatography.
-
Cost-Effectiveness Verdict
The evaluation of 1,3-Bis(trimethylsilyloxy)propane and its formation for protecting 1,3-diols in large-scale synthesis reveals a nuanced picture.
-
For processes requiring mild deprotection and tolerance to basic conditions, TMS protection is a strong contender. The reagents are moderately priced, reactions are fast, and the scalability is high. However, the lability of the TMS group to acid and even some chromatographic conditions can be a drawback, potentially leading to premature deprotection and yield loss. The need for strictly anhydrous conditions can also add to the operational cost on a large scale.
-
For robust, multi-step syntheses where the protecting group must withstand a wide range of conditions, acetonides are often more cost-effective. The low cost of reagents and the simplicity of the procedure make it an attractive option.[7] The primary limitation is its acid lability, which dictates the feasible reaction pathways in subsequent steps.
-
For syntheses requiring exceptional stability, especially towards acidic and oxidative conditions, bulky cyclic silyl ethers like TIPDS are superior in performance but come at a significantly higher reagent cost. [1] Their use is typically reserved for high-value products where their stability is mission-critical and justifies the expense.
1,3-Bis(trimethylsilyloxy)propane (representing TMS protection) is a highly cost-effective option for large-scale synthesis in specific contexts . Its value is maximized in synthetic routes that are not lengthy, are conducted under basic or neutral conditions, and where a very mild deprotection is advantageous. For more demanding, multi-step syntheses, the operational robustness and low reagent cost of isopropylidene acetals often make them the more economically sound choice, provided their acid lability is not a constraint. The ultimate decision must be based on a holistic analysis of the entire synthetic route, including reagent costs, process complexity, and the required stability profile of the protecting group.
References
-
BenchChem. (2025). A Comparative Guide to Diol Protecting Groups: Limitations of 1,3-Dimethoxy-2,2-dimethylpropane. 7
-
BenchChem. (2025). A Comparative Guide to Diol Protection Strategies in Organic Synthesis. 1
-
Hubei Co-Formula Material Tech Co.,Ltd. 1,3-Bis(trimethylsilyloxy)propane. 4
-
Chem-Station Int. Ed. (2014). Protection of 1,2-/1,3-Diols. 5
-
Kocienski, P. J. (n.d.). Chapter 3 Diol Protecting Groups. 6
-
Unlock Organic Synthesis. (n.d.). The Power of Silyl Ether Protecting Groups. 3
-
Organic Chemistry Portal. (n.d.). Synthesis of silyl ethers. 8
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). An expedient, cost effective large scale synthesis of tetrathiafulvalene. 2
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Safety Operating Guide
Mastering the Disposal of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-: A Guide for the Modern Laboratory
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- (CAS No. 17887-80-8), a compound recognized for its utility and its specific hazards. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, ensuring a self-validating system of safety and responsibility.
Immediate Hazard Assessment & Pre-Disposal Handling
Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, also known as 1,3-Bis(trimethylsilyloxy)propane, is classified with specific health hazards that dictate our handling procedures.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is a known skin and eye irritant.[1] The H-statements assigned are H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1] This primary hazard profile is the cornerstone of our immediate safety and personal protective equipment (PPE) strategy. Occupational Safety and Health Administration (OSHA) mandates that employers must provide appropriate eye and face protection to safeguard employees from such chemical hazards.[2]
Table 1: Chemical & Physical Properties of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-
| Property | Value | Source |
| CAS Number | 17887-80-8 | [1] |
| Molecular Formula | C₉H₂₄O₂Si₂ | [1] |
| Molecular Weight | 220.46 g/mol | [1] |
| GHS Hazard Codes | H315, H319 | [1] |
| GHS Pictogram | Warning | [1] |
| Description | Skin Irritant (Category 2), Eye Irritant (Category 2) | [1] |
Essential Personal Protective Equipment (PPE):
Your first line of defense is a physical barrier. The irritant nature of this compound necessitates stringent adherence to PPE protocols.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles | Protects against splashes that can cause serious eye irritation.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, which can lead to irritation.[3] |
| Body Protection | Standard laboratory coat | Protects skin on the arms and torso from accidental contact. |
| Work Area | Certified Chemical Fume Hood | All handling and disposal steps should be performed in a fume hood to minimize inhalation exposure and contain any potential splashes or vapors. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this silyl ether is not a one-step action but a deliberate workflow designed to mitigate risk at every stage. The core principle is to manage the chemical as a regulated hazardous waste, adhering to institutional and federal guidelines such as the Resource Conservation and Recovery Act (RCRA).
Caption: Disposal workflow diagram.
Protocol 2.1: Controlled Hydrolysis (Optional Pre-treatment)
From a chemical standpoint, silyl ethers possess relatively low reactivity.[4] However, their disposal can be enhanced by a pre-treatment step of controlled hydrolysis. This process cleaves the silicon-oxygen bond, converting the compound into 1,3-propanediol and trimethylsilanol, which is less hazardous. This demonstrates an advanced understanding of chemical management, prioritizing the reduction of hazard at the source.
Methodology:
-
Prepare a quenching solution: In a suitably sized beaker or flask within a fume hood, prepare a dilute aqueous solution of a mild acid (e.g., 1M HCl) or a fluoride source like ammonium chloride in aqueous acetonitrile. The volume should be sufficient to dilute and react with the silyl ether waste.
-
Cool the solution: Place the beaker/flask in an ice bath to manage any potential exotherm.
-
Slow Addition: With vigorous stirring, slowly add the 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- waste to the cooled quenching solution. Do not add the solution to the waste.
-
Reaction Time: Allow the mixture to stir and slowly warm to room temperature for several hours to ensure complete hydrolysis.
-
Proceed to Collection: The resulting aqueous mixture containing the hydrolysis products is now ready for collection as hazardous waste.
Protocol 2.2: Waste Collection and Storage
Whether you perform the optional hydrolysis or are disposing of the neat compound, the collection procedure must adhere to strict hazardous waste regulations.
Methodology:
-
Container Selection: Choose a waste container that is chemically compatible with the silyl ether and any solvents it may be mixed with. High-density polyethylene (HDPE) or glass bottles are typically appropriate.[5][6] Ensure the container has a secure, screw-top cap.
-
Waste Transfer: Carefully transfer the waste into the designated container. Use a funnel to prevent spills. Do not fill the container to more than 90% of its capacity to allow for expansion.
-
Labeling: Immediately upon adding the first drop of waste, the container must be labeled. The label must include:
-
Interim Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Within the SAA, ensure the waste container is stored in secondary containment (e.g., a plastic tub) and segregated from incompatible chemical groups, particularly strong acids, bases, and oxidizers, to prevent accidental reactions.[8]
-
Final Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and final disposal of the hazardous waste. Follow all institutional procedures for waste manifest documentation.
Regulatory and Compliance Grounding
All laboratory waste management is governed by a framework of regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary regulations for hazardous waste.[9] Your institution's EH&S department translates these federal mandates into actionable laboratory procedures. It is a legal and ethical imperative that laboratory personnel adhere to these guidelines.
Key Principles:
-
Do Not Drain Dispose: This chemical is not suitable for drain disposal.
-
Do Not Trash Dispose: Solid materials contaminated with this chemical must not be placed in the regular trash.
-
Shipping: If there is a need to transport this waste off-site, it must be done by certified hazardous materials shippers who follow Department of Transportation (DOT) regulations.[9][10][11][12]
By following this detailed guide, you are not only ensuring the safe and compliant disposal of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, but you are also contributing to a culture of safety and environmental responsibility that is the hallmark of a world-class research institution.
References
-
Occupational Safety and Health Administration (OSHA). Eye and Face Protection. [Link]
-
PubChem. 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-. [Link]
-
Hampshire College. Lab Safety Manual: Working with Hazardous Materials. [Link]
-
Capital Resin Corporation. What To Know When Shipping Hazardous Chemicals. [Link]
-
Cameron University. Guidelines and Requirements for Shipping Chemicals. [Link]
-
Hazmat University. 49 CFR Ground Shipping. [Link]
-
Case Western Reserve University. Chemical Compatibility and Storage. [Link]
-
Shared Page. Chemical Compatibility for Waste Accumulation. [Link]
-
University of Louisville. Chemical Waste Management: Combining Compatible Used Organic Solvents. [Link]
-
CP Lab Safety. Waste Compatibility by Chemical Group. [Link]
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- 2. Eye and Face Protection - Overview | Occupational Safety and Health Administration [osha.gov]
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- 4. 2,2,8,8-Tetramethyl-5,5-bis(((trimethylsilyl)oxy)methyl)-3,7-dioxa-2,8-disilanonane | C17H44O4Si4 | CID 529479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
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- 12. Hazardous Materials Shipping (DOT) | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-
A Comprehensive Guide to Personal Protective Equipment, Operational Procedures, and Disposal
For the modern researcher, scientist, and drug development professional, the mastery of chemical safety is not merely a regulatory hurdle, but a cornerstone of scientific integrity and innovation. This guide provides an in-depth, procedural framework for the safe handling of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- (CAS No. 17887-80-8), a compound for which detailed safety information requires careful consideration of its chemical family and potential hazards. By synthesizing data from structurally similar compounds, this document offers a robust protocol to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Landscape
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is anticipated to cause skin and serious eye irritation.[3]
Anticipated Hazards:
-
Flammability: Like many organosilane compounds, it is prudent to treat this chemical as a flammable liquid. Vapors may be heavier than air and can travel to an ignition source.[4]
-
Skin and Eye Irritation: Direct contact may cause significant irritation to the skin and eyes.[3]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in conjunction with goggles. This aligns with OSHA's eye and face protection regulations under 29 CFR 1910.133.[1][4] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before each use.[4] |
| Skin and Body Protection | A flame-retardant lab coat is essential. For larger quantities or increased splash potential, chemical-resistant aprons and sleeves should be utilized.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used, in accordance with OSHA's respiratory protection program (29 CFR 1910.134).[1][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- minimizes the risk of exposure and accidental release.
Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all Materials: Have all necessary equipment, including the chemical container, reaction vessels, and waste containers, inside the fume hood before commencing work.
-
Inspect PPE: Don and inspect all required PPE as outlined in the table above.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Procedure
The following workflow is designed to mitigate the risks of flammability and exposure.
Caption: A decision-making diagram for the disposal of waste contaminated with 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, ensuring a secure laboratory environment that fosters groundbreaking scientific discovery.
References
-
Cheméo. (n.d.). Chemical Properties of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- (CAS 17887-80-8). Retrieved from [Link]
-
PubChem. (n.d.). 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-. Retrieved from [Link]
-
Gelest. (n.d.). sib1635.0 - bis(methyldimethoxysilyl)methane. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025-09-06). SAFETY DATA SHEET - Bis(trimethylsilyl)methane. Retrieved from [Link]
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- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | C9H24O2Si2 | CID 140303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis(trimethylsilyl)methane(2117-28-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
